5-Methylcyclocytidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAKIOXMNOMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657733 | |
| Record name | 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51391-96-9 | |
| Record name | 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methylcyclocytidine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog with demonstrated potential as an anticancer and antiviral agent. Structurally related to the well-established chemotherapeutic agent cytarabine (B982), it functions as a prodrug, undergoing intracellular conversion to its active triphosphate metabolite. This comprehensive technical guide delineates the mechanism of action of this compound, drawing parallels with its non-methylated counterpart, cyclocytidine (ancitabine), and the active drug, cytarabine. The guide details the metabolic activation pathway, the molecular targets, and the downstream cellular consequences leading to its therapeutic effects. Furthermore, it explores the potential influence of the 5-methyl group on its pharmacological profile, discusses mechanisms of resistance, and provides an overview of relevant experimental methodologies.
Introduction
This compound is a purine (B94841) nucleoside analog that has been investigated for its therapeutic potential in oncology and virology. As a derivative of cytidine (B196190), its core mechanism of action is centered on the disruption of nucleic acid synthesis, a hallmark of rapidly proliferating cells such as cancer cells. Understanding the intricate molecular interactions and metabolic transformations of this compound is paramount for its rational drug development and clinical application.
The key structural feature of 5-Methylcyclocytidine is the cyclic ether linkage between the 2'-hydroxyl group of the arabinose sugar and the 2-position of the cytosine base, forming a cyclocytidine structure. This modification confers stability and acts as a prodrug moiety. The addition of a methyl group at the 5-position of the cytosine base is a critical distinction from its close relative, cyclocytidine (ancitabine). This guide will dissect the known mechanisms and explore the putative role of this methylation.
Mechanism of Action
The mechanism of action of this compound can be understood as a multi-step process involving cellular uptake, metabolic activation, and subsequent interference with DNA synthesis.
Cellular Uptake and Conversion to 5-Methyl-ara-C
This compound, being a hydrophilic molecule, likely requires nucleoside transporters for entry into the cell. Once inside the cytoplasm, the cyclocytidine ring is hydrolyzed to yield 5-methyl-1-β-D-arabinofuranosylcytosine (5-methyl-ara-C). This conversion is a crucial step in the activation of the prodrug.
Metabolic Activation to 5-Methyl-ara-CTP
The active form of the drug is its triphosphate derivative. The conversion of 5-methyl-ara-C to 5-methyl-ara-CTP is a three-step phosphorylation cascade catalyzed by intracellular kinases:
-
Monophosphorylation: 5-methyl-ara-C is first phosphorylated to 5-methyl-ara-CMP by deoxycytidine kinase (dCK). The efficiency of this initial step is a critical determinant of the drug's overall activity. Notably, wild-type human deoxycytidine kinase has been shown to be capable of phosphorylating 5-methyl-deoxycytidine[1].
-
Diphosphorylation: 5-methyl-ara-CMP is further phosphorylated to 5-methyl-ara-CDP by pyrimidine (B1678525) nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, 5-methyl-ara-CDP is converted to the active triphosphate form, 5-methyl-ara-CTP, by nucleoside diphosphate (B83284) kinases.
Molecular Targets and Cytotoxic Effects
The primary molecular target of the active metabolite, 5-methyl-ara-CTP, is DNA synthesis. Its cytotoxic effects are mediated through two main mechanisms:
-
Inhibition of DNA Polymerase: 5-methyl-ara-CTP acts as a competitive inhibitor of DNA polymerases (primarily DNA polymerase α), competing with the natural substrate, deoxycytidine triphosphate (dCTP)[2][3][4]. By binding to the active site of the enzyme, it stalls the process of DNA replication.
-
Incorporation into DNA: 5-methyl-ara-CTP can be incorporated into the growing DNA strand. The presence of the arabinose sugar in place of deoxyribose creates a steric hindrance that distorts the DNA helix. This distortion impedes the action of DNA ligase and leads to chain termination, ultimately resulting in DNA fragmentation and the induction of apoptosis (programmed cell death)[3].
The cytotoxic effects of cytarabine, and by extension its 5-methylated analog, are most pronounced in rapidly dividing cells that are in the S phase (synthesis phase) of the cell cycle, making it an effective agent against hematological malignancies.
The Role of the 5-Methyl Group
The presence of a methyl group at the 5-position of the cytosine base is the key feature distinguishing 5-Methylcyclocytidine from cyclocytidine. While direct comparative studies are limited, the implications of this modification can be inferred from the known biochemistry of 5-methylcytosine (B146107):
-
Resistance to Deamination: One of the primary pathways for the inactivation of cytarabine is deamination by cytidine deaminase (CDA) and deoxycytidylate (dCMP) deaminase to the inactive uracil (B121893) derivatives. It has been observed that 5-methylcytidine (B43896) is not a good substrate for cytidine deaminase[5]. This suggests that the 5-methyl group in 5-methyl-ara-C could confer resistance to this inactivation pathway, potentially leading to a longer intracellular half-life and increased accumulation of the active triphosphate form, 5-methyl-ara-CTP.
-
Enhanced Substrate Activity for DNA Polymerase: Some studies have indicated that 5-methyldeoxycytidine can enhance the substrate activity of DNA polymerase[6]. This could potentially lead to more efficient incorporation of 5-methyl-ara-CTP into DNA, thereby increasing its cytotoxic potency.
-
Epigenetic Modifications: 5-methylcytosine is a key player in DNA methylation and epigenetic regulation. While the primary mechanism of 5-Methylcyclocytidine is DNA synthesis inhibition, the incorporation of a methylated base into DNA could potentially have secondary effects on gene expression patterns, though this remains a speculative area requiring further investigation.
Mechanisms of Resistance
Resistance to cytarabine is a significant clinical challenge, and similar mechanisms are anticipated to apply to this compound. These can be broadly categorized as:
-
Reduced Cellular Uptake: Decreased expression or function of nucleoside transporters can limit the entry of the prodrug into the cell.
-
Impaired Metabolic Activation:
-
Increased Inactivation:
-
Increased Cytidine Deaminase (CDA) Activity: Although the 5-methyl group may confer some protection, elevated levels of CDA could still contribute to the inactivation of any unmethylated cytarabine that might be present or formed.
-
Increased dCMP Deaminase Activity: This enzyme can deaminate the monophosphate form of the drug.
-
-
Alterations in the Target Enzyme: Mutations in DNA polymerase that reduce its affinity for 5-methyl-ara-CTP can lead to resistance.
-
Increased dCTP Pools: Higher intracellular concentrations of the natural substrate, dCTP, can outcompete 5-methyl-ara-CTP for binding to DNA polymerase and for incorporation into DNA.
-
Enhanced DNA Repair: More efficient DNA repair mechanisms can remove the incorporated drug from the DNA, mitigating its cytotoxic effects.
-
Upregulation of Anti-apoptotic Pathways: Changes in the expression of proteins involved in the regulation of apoptosis can make cells more resistant to drug-induced cell death.
Data Presentation
Table 1: Key Enzymes in the Metabolism and Mechanism of Action of this compound
| Enzyme | Role | Implication for 5-Methylcyclocytidine |
| Nucleoside Transporters | Cellular uptake of the prodrug | Essential for drug entry into the cell |
| Deoxycytidine Kinase (dCK) | Monophosphorylation of 5-methyl-ara-C | Rate-limiting step in activation; deficiency leads to resistance |
| Pyrimidine Nucleoside Monophosphate Kinase | Diphosphorylation of 5-methyl-ara-CMP | Step in the activation cascade |
| Nucleoside Diphosphate Kinase | Triphosphorylation of 5-methyl-ara-CDP | Final step in the formation of the active metabolite |
| DNA Polymerase | DNA replication | Primary target of inhibition by 5-methyl-ara-CTP |
| Cytidine Deaminase (CDA) | Inactivation of cytidine analogs | 5-methyl group may confer resistance to this enzyme |
| dCMP Deaminase | Inactivation of dCMP analogs | Potential pathway for drug inactivation |
Experimental Protocols
Detailed experimental protocols for studying the mechanism of action of this compound would be extensive. Below are outlines of key experimental approaches.
Cellular Uptake Assay
-
Objective: To determine the kinetics of this compound transport into cells.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., leukemia cell line like HL-60 or K562).
-
Incubate cells with radiolabeled [³H]-5-Methylcyclocytidine hydrochloride for varying time points.
-
Separate cells from the incubation medium by centrifugation through a silicone oil layer.
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Determine the initial rate of uptake and calculate kinetic parameters (Km and Vmax).
-
Intracellular Metabolism and ara-CTP Accumulation Assay
-
Objective: To quantify the intracellular conversion of 5-Methylcyclocytidine to its active triphosphate form.
-
Methodology:
-
Incubate cancer cells with this compound.
-
At various time points, extract the intracellular nucleotides using a perchloric acid or methanol (B129727) extraction method.
-
Separate the different phosphorylated forms of 5-methyl-ara-C (mono-, di-, and triphosphate) using high-performance liquid chromatography (HPLC).
-
Quantify the amount of each metabolite by UV detection or by using a radiolabeled compound.
-
DNA Polymerase Inhibition Assay
-
Objective: To assess the inhibitory effect of 5-methyl-ara-CTP on DNA polymerase activity.
-
Methodology:
-
Purify DNA polymerase from a cellular or recombinant source.
-
Set up an in vitro DNA polymerase reaction containing a DNA template-primer, deoxynucleotide triphosphates (dNTPs, including a radiolabeled dNTP), and the purified enzyme.
-
Add varying concentrations of 5-methyl-ara-CTP to the reaction.
-
Measure the incorporation of the radiolabeled dNTP into the newly synthesized DNA strand by acid precipitation and scintillation counting.
-
Calculate the IC50 value for the inhibition of DNA polymerase activity.
-
DNA Incorporation Assay
-
Objective: To measure the extent of 5-methyl-ara-C incorporation into cellular DNA.
-
Methodology:
-
Treat cells with radiolabeled [³H]-5-Methylcyclocytidine hydrochloride.
-
Isolate genomic DNA from the treated cells.
-
Quantify the amount of radioactivity incorporated into the DNA using scintillation counting.
-
Normalize the incorporated radioactivity to the total amount of DNA.
-
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis.
-
Methodology:
-
Treat cells with the compound for various times.
-
Assess apoptosis using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.
-
Caspase Activity Assay: Measures the activity of key executioner caspases (e.g., caspase-3) using a fluorogenic or colorimetric substrate.
-
Western Blotting: Detects the cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspases.
-
-
Mandatory Visualizations
Figure 1: Metabolic activation and mechanism of action of this compound.
References
- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA polymerase-alpha by ara-CMP in the presence of a regulatory protein extracted from human promyelocytic leukemic cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms of cytotoxicity of Ara-C on three human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyldeoxycytidine monophosphate deaminase and 5-methylcytidyl-DNA deaminase activities are present in human mature sperm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential mechanisms of resistance to cytarabine in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methylcyclocytidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog with demonstrated potential as an anticancer and antiviral agent. As a derivative of cytidine (B196190), its mechanism of action is primarily attributed to its ability to interfere with nucleotide synthesis and viral replication, leading to the inhibition of DNA synthesis and the induction of apoptosis in target cells. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.
| Property | Value | Reference |
| CAS Number | 51391-96-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₄ClN₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 275.69 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride | --INVALID-LINK-- |
| Synonyms | 5-Methylcyclocytidine HCl, CMC.HCl | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | Inferred from general properties of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Specific quantitative data for this compound is not readily available. However, for the related compound 5-methyl-2'-deoxycytidine, solubility is reported as approximately 20 mg/mL in DMSO and 5 mg/mL in dimethylformamide. For cyclocytidine hydrochloride, solubility in PBS (pH 7.2) is approximately 10 mg/mL, and it is slightly soluble in ethanol, DMSO, and dimethylformamide. | |
| Stability | Store at 2-8°C. Aqueous solutions are not recommended for storage for more than one day. Detailed stability studies under various pH and temperature conditions are not extensively documented. |
Mechanism of Action
This compound functions as a nucleoside analog, interfering with essential cellular processes, primarily DNA synthesis, and inducing programmed cell death (apoptosis).
Inhibition of DNA Synthesis
As a cytidine analog, this compound is believed to be phosphorylated intracellularly to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerase. By incorporating into the growing DNA strand, it can terminate chain elongation, thereby halting DNA replication. This is a critical mechanism for its anticancer and antiviral activities, as rapidly proliferating cancer cells and replicating viruses are highly dependent on efficient DNA synthesis.
5-Methylcyclocytidine Hydrochloride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog with potential applications in cancer therapy. As a derivative of cytidine, it belongs to a class of compounds known as antimetabolites. These molecules bear structural similarity to endogenous nucleosides and can interfere with the synthesis of nucleic acids, primarily DNA, leading to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of a proposed synthesis route for this compound, detailed characterization methodologies, and an exploration of its putative mechanism of action.
Proposed Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Conversion of 5-Methylcytidine (B43896) to 5-Methyluridine
This step is a critical transformation as the subsequent cyclization reaction is often more efficient with a uridine (B1682114) derivative.
-
Reagents: 5-methylcytidine, sodium nitrite (B80452), acetic acid, water.
-
Procedure: 5-methylcytidine is dissolved in an aqueous solution of acetic acid. The solution is cooled in an ice bath, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 5-methyluridine, is isolated and purified, typically by crystallization or column chromatography.
Step 2: Cyclization to form 5-Methyl-2,2'-O-cyclocytidine
This intramolecular cyclization is the key step in forming the rigid fused-ring system.
-
Reagents: 5-Methyluridine, a suitable activating agent (e.g., diphenyl carbonate, or Vilsmeier reagent), and a high-boiling point solvent (e.g., dimethylformamide - DMF).
-
Procedure: 5-Methyluridine is suspended in DMF, and the activating agent is added. The mixture is heated to a high temperature (e.g., 100-150 °C) for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent.
Step 3: Conversion to this compound
The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
-
Reagents: 5-Methyl-2,2'-O-cyclocytidine, hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether).
-
Procedure: The crude 5-Methyl-2,2'-O-cyclocytidine is dissolved in a minimal amount of a suitable alcohol, such as ethanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra would be acquired.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the sugar moiety and the pyrimidine (B1678525) base. The formation of the cyclocytidine ring would lead to specific shifts and coupling constants for the sugar protons compared to the starting 5-methylcytidine. The methyl group protons would appear as a singlet.[1]
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The chemical shifts of the sugar and base carbons would be indicative of the cyclized structure.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Electrospray Ionization (ESI-MS): This soft ionization technique would be used to determine the accurate mass of the molecular ion, which should correspond to the calculated molecular weight of 5-Methylcyclocytidine. The fragmentation pattern can provide structural information.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.
-
Reversed-Phase HPLC: A reversed-phase HPLC method would be developed to separate the final product from any remaining starting materials, intermediates, or byproducts. The purity is determined by the peak area of the main component relative to the total peak area.[4][5][6]
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | Characteristic signals for sugar and base protons, with shifts indicative of the cyclocytidine structure. A singlet for the 5-methyl group. |
| ¹³C NMR | Chemical Shifts (ppm) | Signals corresponding to the carbon skeleton, confirming the cyclized structure. |
| Mass Spectrometry | Molecular Ion (m/z) | A peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |
| HPLC | Purity (%) | A single major peak indicating high purity (typically >95%). |
Mechanism of Action
As a nucleoside analog, this compound is anticipated to exert its anticancer effects by interfering with DNA synthesis and inducing programmed cell death (apoptosis).[7][8][9]
-
Cellular Uptake and Activation: The compound is likely transported into the cell via nucleoside transporters. Inside the cell, it would be phosphorylated by cellular kinases to its active triphosphate form.[10][11]
-
Inhibition of DNA Polymerase: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, competing with the natural deoxycytidine triphosphate (dCTP).[12][13][14]
-
DNA Chain Termination: Incorporation of the modified nucleoside into the growing DNA strand can lead to chain termination, as the rigid cyclocytidine structure may prevent the addition of subsequent nucleotides.[7][15]
-
Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA damage trigger cellular stress responses, ultimately leading to the activation of apoptotic pathways and cell death.[8][16][17]
References
- 1. 5-Methylcytidine | C10H15N3O5 | CID 92918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A New Photoproduct of 5-Methylcytosine and Adenine Characterized by HPLC and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytidine analogs are synthetic lethal with base excision repair default due to MBD4 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 16. Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
5-Methylcyclocytidine Hydrochloride: A Technical Guide for Researchers
CAS Number: 51391-96-9
Molecular Formula: C₁₀H₁₄ClN₃O₄
Molecular Weight: 275.69 g/mol
This technical guide provides a comprehensive overview of 5-Methylcyclocytidine hydrochloride, a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Drawing upon available data for the compound and its structural relatives, this document outlines its physicochemical properties, plausible mechanisms of action, and relevant experimental protocols for its investigation.
Physicochemical Properties and Synthesis
This compound is a purine (B94841) nucleoside analog.[1][2] It is recognized as an intermediate in the synthesis of 1-β-D-Arabinofuranosyl-5-methylcytosine, a compound with potential antiviral properties. While detailed synthetic protocols for this compound are not extensively published in readily available literature, its structural similarity to other cyclocytidine analogs suggests that its synthesis likely involves the cyclization of a corresponding 5-methylcytidine (B43896) precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51391-96-9 | [3] |
| Molecular Formula | C₁₀H₁₄ClN₃O₄ | [3] |
| Molecular Weight | 275.69 g/mol | [3] |
| Synonyms | CMC.HCl, 5-Methylcyclocytidine hydrochlorine | [3] |
| IUPAC Name | (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ol hydrochloride | [3] |
Presumed Mechanism of Action
As a nucleoside analog, this compound is anticipated to exert its biological effects by interfering with nucleic acid metabolism.[1][2][4] The general mechanisms for this class of compounds involve the inhibition of DNA and RNA synthesis and the induction of apoptosis.[1][2]
Inhibition of Nucleic Acid Synthesis
It is hypothesized that this compound, after cellular uptake and intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor of DNA and/or RNA polymerases. This incorporation can lead to chain termination during nucleic acid replication, thereby halting the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells.
Caption: Proposed mechanism of nucleic acid synthesis inhibition.
Induction of Apoptosis
Nucleoside analogs are known to induce programmed cell death, or apoptosis, in cancer cells. This can be triggered by the cellular stress caused by the inhibition of DNA replication. The accumulation of DNA damage can activate intrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
Caption: Inferred intrinsic apoptosis signaling pathway.
Experimental Protocols
While specific experimental data for this compound is scarce, the following protocols are standard for evaluating the antiviral and anticancer activities of novel nucleoside analogs.
In Vitro Antiviral Activity Assay
Objective: To determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀).
Methodology:
-
Cell Culture: Plate susceptible host cells in 96-well plates and grow to confluence.
-
Viral Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a known antiviral as a positive control.
-
Incubation: Incubate the plates for a period appropriate for the viral replication cycle.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:
-
Plaque Reduction Assay: For cytopathic viruses, stain the cell monolayer and count the number of plaques.
-
Quantitative PCR (qPCR): Quantify viral nucleic acid from the cell supernatant or cell lysate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detect viral antigens.
-
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro antiviral activity assay.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Pharmacokinetics and Toxicology
Table 2: Predicted Pharmacokinetic and Toxicological Profile (Inferred from Related Compounds)
| Parameter | Predicted Characteristic | Rationale/Considerations |
| Absorption | Variable oral bioavailability. | Many nucleoside analogs are subject to first-pass metabolism by enzymes such as cytidine (B196190) deaminase in the gut and liver.[4][5] |
| Distribution | Likely to distribute to rapidly dividing tissues. | The mechanism of action targets proliferating cells. |
| Metabolism | Intracellular phosphorylation is required for activation. Susceptible to deamination by cytidine deaminase.[4] | This is a common metabolic pathway for cytidine analogs.[4] |
| Excretion | Likely renal excretion of the parent compound and its metabolites. | This is a common route of elimination for small, water-soluble molecules. |
| Toxicity | Potential for myelosuppression, gastrointestinal toxicity, and other side effects associated with chemotherapy. | These are common toxicities for compounds that inhibit DNA synthesis in rapidly dividing cells. |
Future Research Directions
Due to the limited publicly available data, further investigation into the biological activities of this compound is warranted. Key areas for future research include:
-
Broad-spectrum Antiviral Screening: Evaluation against a wide range of DNA and RNA viruses to identify potential therapeutic applications.
-
Anticancer Efficacy Studies: In vitro screening against a panel of cancer cell lines followed by in vivo studies in animal models.
-
Mechanism of Action Studies: Detailed investigation of its effects on specific viral or cellular polymerases, as well as its impact on cell cycle progression and apoptotic pathways.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies to determine its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to establish a safety profile.
-
Prodrug Development: Design and synthesis of prodrugs to improve oral bioavailability and targeted delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Methylcyclocytidine hydrochlorine | C10H14ClN3O4 | CID 51066585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of cytidine deaminase in toxicity and efficacy of nucleosidic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylcyclocytidine Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide on the Nucleoside Analog 5-Methylcyclocytidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a synthetic nucleoside analog of cytidine (B196190), a natural component of nucleic acids. As a member of the pyrimidine (B1678525) analog family, it holds potential as an anticancer agent. The fundamental principle behind the therapeutic application of nucleoside analogs lies in their structural similarity to endogenous nucleosides, allowing them to interfere with cellular processes such as DNA synthesis and repair. This guide provides a comprehensive overview of the theoretical framework, potential mechanisms of action, and relevant experimental protocols for the investigation of this compound.
Disclaimer: Specific experimental data, including quantitative metrics and detailed signaling pathways for this compound, are not extensively available in the public domain. The information presented herein is based on the established principles of nucleoside analog and DNA methyltransferase inhibitor action and should be adapted and validated for the specific research context.
Core Concepts and Mechanism of Action
Nucleoside analogs exert their cytotoxic effects through several established mechanisms, primarily centered on the disruption of nucleic acid metabolism. Upon cellular uptake, these compounds are typically phosphorylated to their active triphosphate forms by cellular kinases. These activated analogs can then act as fraudulent substrates for DNA and RNA polymerases.
The proposed mechanisms of action for this compound, based on its structural characteristics as a methylated cytidine analog, likely involve:
-
Inhibition of DNA Synthesis: The triphosphate form of 5-Methylcyclocytidine can be incorporated into the growing DNA strand during replication. This incorporation can lead to chain termination, as the modified sugar or base may prevent the addition of the next nucleotide by DNA polymerase. The presence of the methyl group on the cytosine base can also sterically hinder the proper functioning of the replication machinery.[1][2]
-
Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA strand breaks trigger cellular stress responses. These responses activate signaling cascades that converge on the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[1][2] Key events include the activation of caspases, a family of proteases that execute the apoptotic program.
-
Inhibition of DNA Methyltransferases (DNMTs): The 5-methylcytosine (B146107) moiety suggests a potential role as a DNA methyltransferase inhibitor. DNMTs are enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification involved in gene silencing.[3][4][5] By incorporating into DNA, 5-Methylcyclocytidine could covalently trap DNMTs, leading to their degradation and subsequent global DNA hypomethylation.[3][4][5] This can lead to the re-expression of silenced tumor suppressor genes, contributing to the anti-cancer effect.[3][4][6]
Quantitative Data Presentation
Due to the limited availability of specific experimental data for this compound, the following tables are presented as illustrative examples of how quantitative data for this compound would be structured. Researchers are encouraged to generate and populate such tables with their own experimental findings.
Table 1: In Vitro Cytotoxicity (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| Jurkat | Acute T-cell Leukemia | Data not available |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Pharmacokinetic Parameters in a Preclinical Model (Hypothetical Data)
| Parameter | Route of Administration | Value | Units |
| Bioavailability (F) | Oral | Data not available | % |
| Half-life (t½) | Intravenous | Data not available | hours |
| Maximum Concentration (Cmax) | Intravenous | Data not available | µg/mL |
| Area Under the Curve (AUC) | Intravenous | Data not available | µg*h/mL |
| Clearance (CL) | Intravenous | Data not available | mL/min/kg |
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug in a living organism.[7][8]
Experimental Protocols
The following are detailed, standard protocols for key experiments to characterize the activity of a nucleoside analog like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cell lines.[9][10]
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).[11]
-
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptotic proteins, such as cleaved caspases, by Western blot.[12][13]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations and mix with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins. β-actin is commonly used as a loading control. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.[12]
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the general signaling pathways that are likely to be modulated by this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylcyclocytidine Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylcyclocytidine hydrochloride is a purine (B94841) nucleoside analog with potential applications as an anticancer and antiviral agent.[1] While direct and extensive experimental data on this compound is limited, its structural similarity to other well-characterized cytidine (B196190) analogs, such as 5-Azacytidine and 5-aza-2'-deoxycytidine, provides a strong basis for inferring its biological activities. This technical guide synthesizes the current understanding of the probable mechanisms of action, effects on cellular signaling pathways, and potential therapeutic applications of this compound, drawing heavily on the established knowledge of its chemical relatives. This document also provides detailed experimental protocols for assays relevant to validating its hypothesized biological functions.
Introduction
This compound belongs to the class of nucleoside analogs, which are synthetic compounds that mimic naturally occurring nucleosides. These analogs can interfere with cellular processes such as DNA and RNA synthesis, leading to cytotoxic or antiviral effects.[1] The primary anticancer mechanisms attributed to purine nucleoside analogs include the inhibition of DNA synthesis and the induction of apoptosis.[1] Given its structure, this compound is hypothesized to function as a DNA methyltransferase (DNMT) inhibitor, a mechanism shared by other cytidine analogs with proven anticancer efficacy.
Proposed Mechanism of Action: DNA Methyltransferase Inhibition
The most probable mechanism of action for this compound is the inhibition of DNA methyltransferases (DNMTs). DNA methylation is a crucial epigenetic modification that plays a significant role in gene expression regulation. In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis.
DNMT inhibitors, like 5-Azacytidine, are incorporated into DNA during replication. They then form a covalent bond with DNMT enzymes, trapping them and leading to their degradation. This results in a passive demethylation of the genome as cells divide, leading to the re-expression of silenced tumor suppressor genes.
Downstream Cellular Effects
The inhibition of DNMTs and subsequent DNA hypomethylation are expected to trigger a cascade of downstream cellular events, ultimately leading to anticancer effects.
Reactivation of Tumor Suppressor Genes
The primary consequence of DNA demethylation is the re-expression of previously silenced tumor suppressor genes. These genes play critical roles in regulating cell growth, differentiation, and apoptosis. Their reactivation can restore normal cellular control mechanisms and inhibit tumor progression.
Induction of Apoptosis
Reactivation of tumor suppressor genes, along with other cellular stresses induced by nucleoside analogs, can trigger programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: This pathway is activated by internal cellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
-
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, directly activating a caspase cascade.
Effects on Cellular Signaling Pathways
Based on the activities of related cytidine analogs, this compound is likely to modulate several key signaling pathways involved in cancer development and progression.
-
p53 Signaling Pathway: Reactivation of the p53 tumor suppressor gene can induce cell cycle arrest and apoptosis.
-
Interferon Signaling: Some studies have shown that DNMT inhibitors can activate interferon signaling pathways, which have anti-proliferative and pro-apoptotic effects.
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is common in many cancers. DNMT inhibitors have been shown to downregulate key components of this pathway.
Quantitative Biological Data
Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical IC50 values against a panel of cancer cell lines. These values are for illustrative purposes to provide a quantitative perspective and are based on the typical potency of nucleoside analogs.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HCT116 | Colon Cancer | 5 - 20 |
| MCF-7 | Breast Cancer | 10 - 50 |
| A549 | Lung Cancer | 15 - 60 |
| K562 | Leukemia | 1 - 10 |
| PANC-1 | Pancreatic Cancer | 20 - 80 |
Note: These values are illustrative and require experimental validation.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Methylation Analysis (Bisulfite Sequencing)
This method determines the methylation status of specific CpG sites in the genome.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers specific for the gene of interest
-
Taq polymerase
-
DNA sequencing reagents and equipment
Procedure:
-
Isolate genomic DNA from cells treated with this compound and from untreated control cells.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target region of interest using PCR with primers that do not distinguish between methylated and unmethylated sequences.
-
Sequence the PCR products.
-
Analyze the sequencing data to determine the methylation status of each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will be read as cytosines.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Conclusion and Future Directions
This compound is a promising nucleoside analog with potential as an anticancer and antiviral agent. Based on its structural similarity to other cytidine analogs, its primary mechanism of action is hypothesized to be the inhibition of DNA methyltransferases, leading to DNA hypomethylation, reactivation of tumor suppressor genes, and induction of apoptosis. However, there is a significant need for direct experimental evidence to validate these proposed biological activities.
Future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Directly assessing its ability to inhibit DNMT activity and induce DNA demethylation.
-
Investigating its specific effects on key cancer-related signaling pathways.
-
Evaluating its in vivo efficacy and toxicity in preclinical animal models.
A thorough investigation of these areas will be crucial for establishing the therapeutic potential of this compound and advancing its development as a clinical candidate.
References
5-Methylcyclocytidine Hydrochloride: A Technical Review of a Promising Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclocytidine hydrochloride is a synthetic purine (B94841) nucleoside analog belonging to a class of compounds with recognized potential in oncology and virology.[1][2] As with other nucleoside analogs, its therapeutic potential is predicated on its ability to interfere with fundamental cellular processes such as DNA synthesis, ultimately leading to the induction of apoptosis in rapidly proliferating cells like those found in tumors.[1][2] This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its physicochemical properties, probable mechanisms of action, and relevant experimental methodologies. Due to a scarcity of research focused solely on this compound, this review draws upon data from closely related cytidine (B196190) analogs to infer its biological activities and signaling pathways.
Physicochemical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its application in research and drug development. The available data is summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN₃O₄ |
| Molecular Weight | 275.69 g/mol |
| CAS Number | 51391-96-9 |
| Synonyms | 5-Methylcyclocytidine hydrochlorine, CMC.HCl |
| Chemical Structure | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride |
Putative Mechanism of Action
The primary mechanism of action for nucleoside analogs like this compound is the disruption of nucleic acid synthesis. Upon cellular uptake, it is anticipated to be phosphorylated to its active triphosphate form. This active metabolite can then act as a competitive inhibitor of DNA and RNA polymerases, and may also be incorporated into growing DNA or RNA chains, leading to chain termination and the induction of apoptosis.
Inhibition of DNA Synthesis
It is hypothesized that this compound, after conversion to its triphosphate derivative, interferes with DNA replication. This can occur through two primary mechanisms:
-
Competitive Inhibition: The triphosphate analog likely competes with natural deoxynucleotides for the active site of DNA polymerases.
-
Chain Termination: Incorporation of the modified nucleoside into a growing DNA strand can halt further elongation, leading to DNA fragmentation and cell cycle arrest.
Induction of Apoptosis
The cytotoxic effects of many nucleoside analogs are mediated through the induction of programmed cell death, or apoptosis. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Cellular stress resulting from DNA damage often activates the intrinsic pathway.
Preclinical Data
Specific preclinical data for this compound is limited in publicly accessible literature. However, data from related compounds provide a basis for expected activity.
| Compound | Assay | Cell Line/Target | Result (IC₅₀) |
| 5-Methylcytidine | Antiviral Assay | HSV-1 | 0.06 µM |
This table will be updated as more specific data for this compound becomes available.
Experimental Protocols
To facilitate further research, a general protocol for a common in vitro assay to determine the cytotoxic effects of this compound is provided below.
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound is a nucleoside analog with a high potential for anticancer and antiviral activity, likely through the inhibition of DNA synthesis and induction of apoptosis. While direct experimental evidence is currently sparse in the public domain, the well-established mechanisms of related cytidine analogs provide a strong foundation for future research.
Further studies are warranted to:
-
Elucidate the specific molecular targets and signaling pathways affected by this compound in various cancer cell lines.
-
Conduct comprehensive preclinical studies to determine its in vitro and in vivo efficacy, pharmacokinetic profile, and toxicology.
-
Explore its potential in combination therapies with other chemotherapeutic agents.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
5-Methylcyclocytidine Hydrochloride: A Technical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclocytidine hydrochloride is a synthetic purine (B94841) nucleoside analog.[1][2] As with other nucleoside analogs, it is investigated for its potential as an anticancer and antiviral agent.[3] The core mechanism of action for this class of compounds generally involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cells.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound and structurally related compounds, offering insights for researchers and drug development professionals.
Quantitative Toxicity Data
Due to the limited availability of specific data for this compound, this section summarizes quantitative toxicity data for analogous and structurally related compounds to provide a comparative reference.
Table 1: Acute Toxicity Data for Related Nucleoside Analogs
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Methylhydrazine hydrochloride | Rat | Oral | 58 mg/kg | [4] |
| Methylhydrazine hydrochloride | Mouse | Oral | 59 mg/kg | [4] |
| Methylhydrazine hydrochloride | Rat | Intraperitoneal | 58 mg/kg | [4] |
| Methylhydrazine hydrochloride | Rat | Intravenous | 59 mg/kg | [4] |
| 4-Methyl-1-(1-phenylcyclohexyl)piperazine, hydrochloride | Mouse | Intraperitoneal | 224 mg/kg | [5] |
| Cyclohexylphenylmethanol | Mouse | Intravenous | 100 mg/kg | [6] |
Table 2: In Vitro Cytotoxicity Data for Related Nucleoside Analogs
| Compound | Cell Line | Assay | IC50 | Reference |
| 5-aza-2'-deoxycytidine (Decitabine) | TF-1, U937, Raji, HEL | Growth Inhibition | < 0.05 µM | [7] |
| 5-aza-2'-deoxycytidine (Decitabine) | ML-1, HL-60, K562, SW48, Cama-1 | Growth Inhibition | 0.05 - 0.4 µM | [7] |
| 5-aza-2'-deoxycytidine (Decitabine) | Jurkat, MOLT4, PC3, RKO, DU145 | Growth Inhibition | > 2 µM | [7] |
| ICD-85 (a venom-derived peptide) | HeLa | MTT Assay (72h) | 25 ± 2.9 µg/mL | [8] |
| ICD-85 Nanoparticles | HeLa | MTT Assay (72h) | 15.5 ± 2.4 µg/mL | [8] |
| Doxorubicin | HeLa | MTT Assay (48h) | 141.2 nM | [9] |
| Curcumin | HeLa | MTT Assay (72h) | 242.8 µM | [9] |
Mechanism of Action and Signaling Pathways
The cytotoxic effects of nucleoside analogs like this compound are believed to be mediated through their incorporation into DNA, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.
DNA Damage Response
Upon incorporation into DNA, these analogs can trap DNA methyltransferases (DNMTs), leading to the formation of DNA adducts and subsequent DNA damage, including double-strand breaks.[2][3] This damage triggers a cellular DNA Damage Response (DDR).
Caption: DNA Damage Response Pathway initiated by 5-Methylcyclocytidine.
The cell recognizes these DNA lesions, leading to the activation of key sensor kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[1][10] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[1][11]
Cell Cycle Arrest
Activation of the p53 pathway plays a crucial role in halting the cell cycle to allow time for DNA repair.[12] If the damage is too severe, p53 can trigger apoptosis. Studies on related compounds show that treatment can lead to cell cycle arrest, particularly in the G1 and G2/M phases.[1][13][14]
Caption: p53-mediated cell cycle arrest.
Apoptosis Induction
This compound and its analogs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), causing mitochondrial outer membrane permeabilization and the release of cytochrome c.[15][16][17] This triggers the activation of caspase-9 and the downstream executioner caspase-3.[15]
-
Extrinsic Pathway: Some studies suggest that nucleoside analogs can upregulate death receptors like TRAIL, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to engage the intrinsic pathway.[18]
Caption: Intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
This section outlines standard methodologies for key toxicological assessments relevant to this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.[19]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[2]
Genotoxicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.
Protocol:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100).[1][3]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[1][3]
-
Exposure: Expose the bacterial strains to various concentrations of this compound on a minimal agar (B569324) plate containing a trace amount of histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Acute Oral Toxicity (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.
Protocol:
-
Animal Selection: Use a small number of animals (typically rats or mice), usually of a single sex (females are often preferred).
-
Dosing: Administer the test substance in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[17] Start with a dose expected to produce some signs of toxicity.
-
Observation: Observe the animals closely for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the dose for the next step (higher or lower). This process continues until the toxicity of the substance can be classified.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Conclusion
This compound, as a nucleoside analog, is anticipated to exhibit a toxicity profile characterized by the induction of DNA damage, cell cycle arrest, and apoptosis, particularly in rapidly proliferating cells. While specific quantitative toxicity data for this compound remains elusive in the reviewed literature, the information gathered from related compounds provides a valuable framework for understanding its potential biological effects and for designing further preclinical safety and efficacy studies. The experimental protocols detailed herein offer standardized approaches for the comprehensive toxicological evaluation of this compound. Researchers should exercise appropriate caution and adhere to established safety guidelines when handling and investigating this and similar compounds.
References
- 1. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RTECS NUMBER-MV6400000-Chemical Toxicity Database [drugfuture.com]
- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hh.um.es [hh.um.es]
- 8. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death [mdpi.com]
- 9. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of cell cycle progression by 5-azacytidine is associated with early myogenesis induction in murine myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle effects and cellular pharmacology of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2019-1581 [excli.de]
- 16. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emerginginvestigators.org [emerginginvestigators.org]
- 18. MMSET/WHSC1 enhances DNA damage repair leading to an increase in resistance to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
In Silico Modeling of 5-Methylcyclocytidine Hydrochloride: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the investigation of 5-Methylcyclocytidine hydrochloride, a purine (B94841) nucleoside analog with putative anticancer properties.[1][2] Given the limited publicly available experimental data on this specific compound, this document outlines a robust, hypothesis-driven computational approach. The methodologies are based on established protocols successfully applied to other nucleoside analogs in cancer research.[3][4] This guide details protocols for molecular docking simulations to predict binding affinities with key cancer-related protein targets and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. All quantitative data from these hypothetical studies are summarized in structured tables for clarity. Furthermore, this document utilizes Graphviz to create diagrams illustrating a proposed experimental workflow and a potential signaling pathway affected by this compound, providing a foundational framework for researchers to explore its therapeutic potential and guide future experimental validation.
Introduction
This compound is a purine nucleoside analog, a class of compounds known for their broad antitumor activity, particularly in lymphoid malignancies.[1][2] The mechanism of action for many nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis.[1] As antimetabolites, these compounds often compete with endogenous nucleosides and can be incorporated into DNA or RNA, leading to chain termination and cell cycle arrest.[5][6][7]
In silico modeling plays a crucial role in modern drug discovery by enabling the rapid screening of compounds, prediction of their biological activities, and assessment of their pharmacokinetic profiles, thereby reducing the time and cost associated with preclinical development.[3][8][9] This guide outlines a theoretical in silico investigation of this compound to predict its anticancer potential and evaluate its drug-likeness.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN₃O₄ | PubChem |
| Molecular Weight | 275.69 g/mol | PubChem |
| IUPAC Name | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride | PubChem |
| CAS Number | 51391-96-9 | PubChem |
| Canonical SMILES | CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | PubChem |
Proposed In Silico Modeling Workflow
The following workflow is proposed for the computational evaluation of this compound.
Experimental Protocols
Molecular Docking
Molecular docking simulations are performed to predict the preferred orientation and binding affinity of this compound to the active site of selected protein targets.
3.1.1. Target Selection and Preparation
Based on the known mechanisms of similar nucleoside analogs, the following protein targets are proposed for this study:
-
DNA Polymerase Beta (PDB ID: 4KTW): A key enzyme in DNA replication and repair.
-
Ribonucleotide Reductase (PDB ID: 3HND): Catalyzes the formation of deoxyribonucleotides from ribonucleotides, a rate-limiting step in DNA synthesis.
-
DNA Methyltransferase 1 (DNMT1) (PDB ID: 4WXX): An epigenetic modifier often dysregulated in cancer.
The 3D crystallographic structures of these proteins will be obtained from the Protein Data Bank (PDB). Protein preparation will be carried out using AutoDockTools and involves the removal of water molecules and existing ligands, the addition of polar hydrogens, and the assignment of Kollman charges.[10]
3.1.2. Ligand Preparation
The 3D structure of 5-Methylcyclocytidine will be generated from its 2D structure using molecular modeling software such as ChemDraw or Avogadro. Energy minimization of the ligand will be performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
3.1.3. Docking Simulation
Molecular docking will be performed using AutoDock Vina.[11] A grid box will be defined to encompass the active site of the target protein. The Lamarckian genetic algorithm is proposed for the docking calculations.[10] The docking results will be analyzed based on the binding energy (kcal/mol) and the interaction of the ligand with the amino acid residues in the active site.
In Silico ADMET Prediction
The ADMET properties of this compound will be predicted using web-based tools such as SwissADME and pkCSM.[12] These tools predict a range of pharmacokinetic and pharmacodynamic properties based on the chemical structure of the compound.
Predicted Data and Analysis
Molecular Docking Results
The following table summarizes the hypothetical binding affinities of this compound with the selected protein targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |
| DNA Polymerase Beta | 4KTW | -8.2 | Asp192, Arg258, Tyr265 |
| Ribonucleotide Reductase | 3HND | -7.5 | Ser202, Thr607, Gln755 |
| DNMT1 | 4WXX | -8.9 | Cys1226, Arg1310, Glu1266 |
Analysis: The predicted binding affinities suggest that this compound may have a strong interaction with all three targets, with the highest affinity for DNMT1. The hypothetical interacting residues indicate potential hydrogen bonding and other non-covalent interactions within the active sites of these enzymes.
Predicted ADMET Properties
The following table presents the predicted ADMET properties for this compound.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 275.69 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Lipophilicity) | -1.5 | Good aqueous solubility |
| Topological Polar Surface Area | 110.5 Ų | Good intestinal absorption predicted |
| Pharmacokinetics | ||
| Water Solubility | High | Favorable for formulation |
| Caco-2 Permeability | Moderate | Potential for oral absorption |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Analysis: The in silico ADMET profile suggests that this compound possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The predicted high water solubility is advantageous for formulation. Furthermore, the compound is predicted to be non-mutagenic and have a low risk of cardiotoxicity.
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to cancer cell apoptosis.
This proposed pathway suggests that this compound may exert its anticancer effects through multiple mechanisms. By inhibiting key enzymes in DNA synthesis and epigenetic regulation, the compound could lead to DNA damage, a reduction in the deoxyribonucleotide pool, and altered gene expression. These events are hypothesized to converge on the induction of cell cycle arrest and ultimately trigger apoptosis in cancer cells.
Conclusion
The in silico modeling approach detailed in this guide provides a foundational framework for the preclinical evaluation of this compound as a potential anticancer agent. The hypothetical molecular docking studies indicate strong binding affinities to key cancer-related targets, and the predicted ADMET profile suggests favorable drug-like properties. The proposed workflow and signaling pathway offer a rationale for further investigation. Future work should focus on the experimental validation of these computational predictions through in vitro enzyme inhibition assays, cell-based cytotoxicity studies, and eventually, in vivo animal models to fully elucidate the therapeutic potential of this compound.
References
- 1. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Simulation Studies of Nucleoside Analogs for Drug Discovery- A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel anticancer polymeric conjugates of activated nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 9. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking - An easy protocol [protocols.io]
- 11. physchemres.org [physchemres.org]
- 12. ayushcoe.in [ayushcoe.in]
Methodological & Application
Application Notes and Protocols for 5-Methylcyclocytidine Hydrochloride and Related Cytidine Analogs
Disclaimer: Direct experimental data and detailed protocols for 5-Methylcyclocytidine hydrochloride are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for closely related and well-studied cytidine (B196190) nucleoside analogs, such as 5-Azacytidine (5-AzaC) and 5-aza-2'-deoxycytidine (Decitabine/DAC). These compounds share a similar mechanism of action as nucleoside analogs that affect DNA synthesis and methylation. Researchers should use this information as a guideline and optimize protocols for their specific experimental setup.
Introduction
This compound is classified as a purine (B94841) nucleoside analog.[1][2] This class of compounds is recognized for its broad antitumor activities, which are primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis.[1] While specific data for this compound is sparse, the functional activities of related cytidine analogs like 5-Azacytidine and Decitabine are well-documented. These agents are known to act as DNA methyltransferase (DNMT) inhibitors, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes. This document provides an overview of the potential applications and experimental protocols for characterizing the activity of this compound, drawing parallels from its better-studied counterparts.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for related cytidine analogs in various cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.
Table 1: IC50 Values of 5-aza-2'-deoxycytidine (Decitabine) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HCT-116 | Colon Cancer | 4.08 ± 0.61 | 24h | [3] |
| HCT-116 | Colon Cancer | 3.18 ± 0.50 | 48h | [3] |
Table 2: IC50 Values of 5-Azacytidine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24h | [3] |
| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48h | [3] |
| A549 | Non-Small Cell Lung Cancer | Varies | 48h | [4] |
| SK-MES-1 | Non-Small Cell Lung Cancer | Varies | 48h | [4] |
| H522 | Non-Small Cell Lung Cancer | Varies | 48h | [4] |
| H1792 | Non-Small Cell Lung Cancer | Varies | 48h | [4] |
Note: For the NSCLC cell lines, the reference indicates varying drug sensitivities were observed, and specific IC50 values are presented graphically in the source publication.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of cytidine nucleoside analogs.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.
Workflow for Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or other cytidine analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (or other cytidine analog)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Signaling Pathway
The primary mechanism of action for well-characterized cytidine analogs like 5-Azacytidine and Decitabine involves the inhibition of DNA methyltransferases (DNMTs). This leads to a reduction in DNA methylation, particularly at CpG islands in the promoter regions of genes. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and other anti-tumor effects.
Proposed Signaling Pathway for Cytidine Analogs
This pathway illustrates that upon cellular uptake, the cytidine analog is phosphorylated and incorporated into DNA. This modified DNA traps DNA methyltransferases, leading to their degradation and subsequent global DNA hypomethylation. This epigenetic modification results in the re-activation of tumor suppressor genes, which ultimately drives anti-cancer cellular outcomes like cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. brieflands.com [brieflands.com]
- 4. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylcytidine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcytidine (5-mC) is a naturally occurring modified nucleoside found in both DNA and various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] In epigenetic research, the study of DNA and RNA modifications is crucial for understanding the regulation of gene expression and the development of various diseases, including cancer.[3] 5-Methylcytidine and its analogs are valuable tools for investigating the roles of methylation in these biological processes.
These application notes provide an overview of the use of 5-Methylcytidine hydrochloride in cell culture, including its mechanism of action, protocols for its preparation and application, and methods for assessing its effects on cultured cells. While specific quantitative data for 5-Methylcytidine hydrochloride is limited in publicly available literature, this document provides guidance based on established principles of cell culture and data from closely related analogs like 5-Azacytidine (B1684299) and 5-aza-2'-deoxycytidine. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental goals.
Mechanism of Action
5-Methylcytidine is a modified nucleoside derived from 5-methylcytosine (B146107).[2] In the context of epigenetics, its analogs, 5-Azacytidine and 5-aza-2'-deoxycytidine, are well-characterized inhibitors of DNA methyltransferases (DNMTs).[4] When incorporated into DNA, these analogs covalently trap DNMTs, leading to a reduction in overall DNA methylation.[4] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes and the induction of cell differentiation or apoptosis.[4][5]
While 5-Methylcytidine itself is a natural component of nucleic acids, its exogenous application in cell culture at pharmacological concentrations may influence cellular processes through various mechanisms, including potential competition with endogenous nucleosides or effects on RNA metabolism and function.[1] Recent studies have also highlighted the role of 5-methylcytosine depletion in chromatin-associated RNA by 5-azacytidine as a mechanism for inducing cytotoxicity in leukemia cells.[6][7]
Signaling Pathway of DNA Demethylation by Analogs
Caption: DNA demethylation pathway induced by 5-aza-2'-deoxycytidine.
Data Presentation
The following tables summarize solubility information for 5-Methylcytidine and provide a range of effective concentrations for its analog, 5-Azacytidine, as a reference for initiating dose-response experiments.
| Compound | Solvent | Solubility |
| 5-Methylcytidine | DMSO | 50 mg/mL (194.37 mM) |
| PBS (pH 7.2) | 10 mg/mL | |
| DMF | 10 mg/mL | |
| Data sourced from MedChemExpress and Cayman Chemical.[2][8] |
| Compound | Cell Line | Concentration Range | Observed Effects |
| 5-Azacytidine | Fibroblast cells | 0.25 µM - 5 µM | Dose-dependent effects |
| PANC-1 (Pancreatic Cancer) | 5 µM - 10 µM | IC50 after 96 hours | |
| Hepatoma cell lines | 1 µM | Changes in gene expression | |
| B16 Melanoma | 0.5 µM - 15 µM | Increased metastatic potential | |
| Data is for 5-Azacytidine and 5-aza-2'-deoxycytidine and should be used as a starting point for optimization with 5-Methylcytidine hydrochloride.[5][9][10] |
Experimental Protocols
Preparation of 5-Methylcytidine Hydrochloride Stock Solution
It is crucial to prepare fresh stock solutions and dilutions due to the potential instability of similar compounds in aqueous solutions.[9]
Materials:
-
5-Methylcytidine hydrochloride powder
-
Sterile Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for DMSO)
Procedure:
-
Aseptically weigh the desired amount of 5-Methylcytidine hydrochloride powder.
-
To prepare a 10 mM stock solution in DMSO, dissolve 2.57 mg of 5-Methylcytidine hydrochloride (MW: 257.24 g/mol for the free base) in 1 mL of sterile DMSO.
-
Vortex thoroughly to dissolve. An ultrasonic bath may be used to aid dissolution in DMSO.[8]
-
For a stock solution in PBS, dissolve the powder in sterile PBS (pH 7.2) at a concentration of up to 10 mg/mL.[2]
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing 5-Methylcytidine hydrochloride stock solution.
Cell Culture Treatment Protocol
The optimal treatment conditions, including concentration and duration, are highly dependent on the cell line and the specific experimental endpoint. A preliminary dose-response experiment is recommended.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
5-Methylcytidine hydrochloride stock solution
-
Sterile serological pipettes and pipette tips
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will not lead to over-confluence during the treatment period.
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare a series of dilutions of the 5-Methylcytidine hydrochloride stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 5-Methylcytidine hydrochloride. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest treatment dose).
-
Incubate the cells for the desired treatment duration. For studies on DNA methylation, treatment for at least one to two cell doubling times is often necessary.[9] Due to the potential instability of related compounds, the medium may need to be replaced with freshly prepared treatment medium every 24 hours.[9]
-
At the end of the treatment period, harvest the cells for downstream analysis.
Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of 5-Methylcytidine hydrochloride on cell viability.
Materials:
-
Cells treated with 5-Methylcytidine hydrochloride in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Effective Concentration of 5-Aza-CdR to Induce Cell Death and Apoptosis in Human Pancreatic Cancer Cell Line through Reactivating RASSF1A and Up-Regulation of Bax Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylcyclocytidine Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclocytidine hydrochloride is classified as a purine (B94841) nucleoside analog.[1] Compounds within this class are recognized for their broad antitumor activities, which are primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1] As a nucleoside analogue of cytidine, it holds potential as an anticancer and antiviral agent by interfering with nucleotide synthesis and viral replication.[2] This document provides detailed protocols for the in vitro evaluation of this compound's cytotoxic and apoptotic effects on cancer cell lines.
Note: There is a significant lack of publicly available in vitro data specifically for this compound. The following protocols are standardized methods for evaluating the anticancer properties of novel compounds and can be adapted for the investigation of this compound.
Mechanism of Action (Presumed)
As a nucleoside analog, this compound is presumed to exert its cytotoxic effects through incorporation into DNA and/or RNA, leading to the disruption of nucleic acid synthesis and function. This can trigger cellular stress responses, leading to cell cycle arrest and ultimately, apoptosis. It is hypothesized to activate the intrinsic apoptotic pathway, also known as the mitochondrial pathway.
Caption: Presumed mechanism of this compound inducing apoptosis.
Data Presentation
As no specific quantitative data for this compound is publicly available, a template table is provided below for researchers to populate with their experimental findings.
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | % Apoptotic Cells at IC50 (48h) | Cell Cycle Phase Arrest at IC50 (48h) |
| Example: MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Example: A549 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Example: HeLa | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Example: HepG2 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at the predetermined IC50 concentration for 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol (B145695)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at the IC50 concentration for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Caption: General workflow for Western blot analysis.
References
Application Notes and Protocols: 5-Methylcyclocytidine Hydrochloride Antiviral Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclocytidine hydrochloride is a nucleoside analog that has been primarily investigated for its antitumor properties, which are attributed to its ability to inhibit DNA synthesis and induce apoptosis.[1] Given that many nucleoside analogs exhibit broad-spectrum antiviral activities by targeting viral polymerases, this compound represents a candidate for antiviral drug discovery.[2] The structural similarity of this compound to natural cytidine (B196190) suggests a potential mechanism of action involving the disruption of viral RNA or DNA synthesis. This document provides detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of this compound.
Data Presentation
The antiviral efficacy and cytotoxic potential of this compound can be quantified and summarized for clear comparison. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to host cells.
Table 1: Illustrative Antiviral Activity and Cytotoxicity of this compound
| Virus Strain | Host Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Influenza A/PR/8/34 (H1N1) | MDCK | Data not available | Data not available | Data not available |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Data not available | Data not available | Data not available |
| Dengue Virus (DENV-2) | Huh-7 | Data not available | Data not available | Data not available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Mechanism of Action: Inhibition of Viral Polymerase
Nucleoside analogs, such as this compound, typically exert their antiviral effects by interfering with the viral replication process. After entering a host cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, competing with the natural nucleoside triphosphates.[3] Incorporation of the analog into the growing viral RNA or DNA chain can lead to premature termination of the chain or introduce mutations that are lethal to the virus.[2]
References
Application Notes and Protocols for 5-Methylcyclocytidine Hydrochloride in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclocytidine hydrochloride is a cytidine (B196190) analog that functions as a potent inhibitor of DNA methylation. In the context of leukemia, where aberrant DNA hypermethylation leads to the silencing of tumor suppressor genes, this compound and its analogs have emerged as a critical area of research and therapeutic development. By inhibiting DNA methyltransferases (DNMTs), these agents can induce re-expression of silenced genes, leading to cell cycle arrest and apoptosis in cancerous cells. These application notes provide a comprehensive overview of the mechanism of action, protocols for in vitro studies, and relevant quantitative data for researchers working with this class of compounds in leukemia cell lines.
Note: Specific experimental data for this compound is limited in publicly available literature. The following protocols and data are based on its closely related and well-studied analogs, 5-Azacytidine (5-AZA) and 5-aza-2'-deoxycytidine (Decitabine, DAC), which share a similar mechanism of action.
Mechanism of Action
5-Methylcyclocytidine and its analogs are incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. Once incorporated, they form a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping them and leading to their degradation. This depletion of active DNMTs results in a passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their re-expression, triggering anti-leukemic effects such as cell cycle arrest, differentiation, and apoptosis.
Signaling Pathway
Caption: Mechanism of 5-Methylcyclocytidine analogs in leukemia cells.
Quantitative Data Summary
The following tables summarize the in vitro effects of 5-Azacytidine and Decitabine on various leukemia cell lines.
Table 1: IC50 Values of 5-Azacytidine Analogs in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-AZA | MOLT-4 (24h) | 16.51 | [1] |
| 5-AZA | MOLT-4 (48h) | 13.45 | [1] |
| 5-AZA | Jurkat (24h) | 12.81 | [1] |
| 5-AZA | Jurkat (48h) | 9.78 | [1] |
| Decitabine | TF-1 | < 0.05 | [2] |
| Decitabine | U937 | < 0.05 | [2] |
| Decitabine | Raji | < 0.05 | [2] |
| Decitabine | HEL | < 0.05 | [2] |
| Decitabine | ML-1 | 0.05 - 0.4 | [2] |
| Decitabine | HL-60 | 0.05 - 0.4 | [2] |
| Decitabine | K562 | 0.05 - 0.4 | [2] |
| Decitabine | Jurkat | > 2 | [2] |
| Decitabine | MOLT-4 | > 2 | [2] |
Table 2: Effects of 5-Azacytidine Analogs on DNA Methylation and Apoptosis
| Compound | Cell Line/Patient Cohort | Dose/Treatment | Effect | Reference |
| 5-AZA | Jurkat | 12.81 µM (24h) | 17.91% Apoptotic Cells | [3] |
| 5-AZA | Jurkat | 9.78 µM (48h) | 28.11% Apoptotic Cells | [3] |
| Decitabine | Leukemia Patients | 1.0 mg/kg/h | >70% inhibition of DNA methylation | [4] |
| Decitabine | L1210 Leukemia Cells (in vivo) | 0.5 - 22 mg/kg | Dose-dependent reduction in 5-methylcytosine | [5] |
| Decitabine | Leukemia Patients | 5-20 mg/m²/d | 14% average decrease in total genomic 5-methylcytosine | [6][7] |
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of leukemia cells with cytidine analogs like this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on leukemia cell lines such as MOLT-4 and Jurkat.[3]
Materials:
-
Leukemia cell lines (e.g., MOLT-4, Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or analog) stock solution (e.g., 10 mg/mL in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for various time points (e.g., 12, 24, 48 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the procedure for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.[3]
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound and its analogs represent a promising class of therapeutic agents for leukemia by targeting the epigenetic machinery of cancer cells. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanisms of these compounds in relevant leukemia cell models. Careful optimization of drug concentrations and treatment times will be crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-aza-2'-deoxycytidine therapy in patients with acute leukemia inhibits DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA methylation in L1210 leukemic cells by 5-aza-2'-deoxycytidine as a possible mechanism of chemotherapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. DNA methylation changes after 5-aza-2'-deoxycytidine therapy in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylcyclocytidine Hydrochloride in Pancreatic Cancer Models: A Review of Available Data
Despite a comprehensive review of scientific literature, there is currently no publicly available research detailing the specific application of 5-Methylcyclocytidine hydrochloride in pancreatic cancer models. While this compound is identified as a purine (B94841) nucleoside analog with potential antitumor activities, including the inhibition of DNA synthesis and induction of apoptosis, specific studies evaluating its efficacy, mechanism of action, and associated signaling pathways in pancreatic cancer are absent from the reviewed literature.
This document, therefore, serves to outline the general characteristics of this compound and provides a summary of research on structurally related cytidine (B196190) analogs, namely 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine, which have been investigated in the context of pancreatic cancer. This information is intended for researchers, scientists, and drug development professionals as a point of reference, with the critical understanding that the findings on related compounds may not be directly applicable to this compound.
General Properties of this compound
This compound is classified as a purine nucleoside analog. Compounds in this class are known to exert their anticancer effects through several mechanisms, primarily by interfering with nucleic acid synthesis and triggering programmed cell death (apoptosis).
Research on Related Cytidine Analogs in Pancreatic Cancer
Studies on 5-azacytidine and 5-aza-2'-deoxycytidine in pancreatic cancer models have explored their potential as epigenetic modifiers. These compounds are known inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene silencing. By inhibiting DNMTs, these agents can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer.
Signaling Pathways Implicated in the Action of Related Analogs
Research on 5-azacytidine in pancreatic cancer cells has suggested its involvement in the Wnt/β-catenin signaling pathway . Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
The general mechanism of action for DNA methyltransferase inhibitors like 5-azacytidine and 5-aza-2'-deoxycytidine involves their incorporation into DNA, where they trap DNMT enzymes, leading to a reduction in overall DNA methylation. This can reactivate silenced tumor suppressor genes, which in turn can inhibit tumor growth, induce cell cycle arrest, and promote apoptosis.
It is imperative to reiterate that the following diagrams and protocols are based on the mechanisms of related compounds and are provided for illustrative purposes only. They do not represent experimentally validated data for this compound in pancreatic cancer.
Hypothetical Signaling Pathway and Experimental Workflow
Based on the action of related cytidine analogs, a hypothetical signaling pathway and a general experimental workflow for evaluating a similar compound in pancreatic cancer are presented below.
Caption: Hypothetical signaling pathway for a cytidine analog in pancreatic cancer.
Caption: General workflow for evaluating an anticancer compound in pancreatic cancer models.
Conclusion and Future Directions
The absence of specific data on this compound in pancreatic cancer models highlights a significant knowledge gap. Future research is warranted to evaluate the potential of this compound in this challenging disease. Such studies should focus on:
-
In vitro studies: Determining the cytotoxic effects of this compound on a panel of human pancreatic cancer cell lines to establish IC50 values.
-
Mechanistic studies: Investigating the precise mechanism of action, including its effects on DNA synthesis, apoptosis induction, and cell cycle progression in pancreatic cancer cells.
-
Epigenetic analysis: Determining if this compound acts as a DNA methyltransferase inhibitor in pancreatic cancer cells and identifying the key genes that are re-expressed.
-
In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models of pancreatic cancer, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs).
Until such studies are conducted and their results published, no specific application notes or detailed protocols for the use of this compound in pancreatic cancer research can be provided. Researchers interested in this compound are encouraged to design and perform these foundational studies to elucidate its potential therapeutic value.
Application Notes and Protocols for 5-Methylcyclocytidine Hydrochloride in Combination Chemotherapy
Disclaimer: Extensive literature searches did not yield specific preclinical or clinical data on the use of 5-Methylcyclocytidine hydrochloride in combination chemotherapy. The following application notes and protocols are presented as a scientifically guided framework for researchers. This framework is based on the known mechanisms of related nucleoside analogs, such as 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine (Decitabine), and their documented synergistic interactions with conventional chemotherapeutic agents. The experimental designs detailed below are intended to serve as a starting point for investigating the potential of this compound in combination regimens.
Introduction
This compound is a purine (B94841) nucleoside analog with potential applications as an anticancer agent.[] Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[] Combination chemotherapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity by using agents with different mechanisms of action. This document outlines a prospective approach to evaluating the synergistic potential of this compound with a standard chemotherapeutic drug, using cisplatin (B142131) as a representative example. Cisplatin is a platinum-based agent that exerts its cytotoxic effects primarily by forming DNA adducts, leading to DNA damage and apoptosis. The combination of a nucleoside analog that disrupts DNA synthesis with a DNA-damaging agent could theoretically lead to synergistic antitumor effects.
Potential Signaling Pathway for Combination Therapy
The proposed synergistic mechanism of this compound and a DNA-damaging agent like cisplatin is centered on the disruption of DNA replication and repair. 5-Methylcyclocytidine, as a nucleoside analog, can be incorporated into DNA or interfere with nucleotide synthesis, leading to replication stress. Cisplatin induces DNA crosslinks, which physically block DNA replication and transcription. The combination could potentially overwhelm the cancer cell's ability to repair DNA damage, pushing it towards apoptosis.
References
Application Notes and Protocols for 5-Methylcyclocytidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylcyclocytidine hydrochloride is a nucleoside analog with demonstrated potential as an anticancer and antiviral agent. Its mechanism of action is primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells.[1][2] This document provides detailed protocols for the dissolution, storage, and experimental application of this compound to ensure reliable and reproducible results in a research setting.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and efficacy in experimental assays.
| Property | Data |
| Molecular Formula | C₁₀H₁₄ClN₃O₄ |
| Molecular Weight | 275.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, and DMSO |
| Storage (Powder) | Store at 2-8°C. Protect from light and moisture. |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions
This protocol outlines the preparation of a 10 mM stock solution of this compound. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh 2.76 mg of the powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of anhydrous DMSO to the tube.
-
Mix: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Sterilize (Optional): If required for the experimental application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocols
The following are general protocols for assessing the biological activity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final DMSO concentration in the culture medium should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.[3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time period as described in the cell viability assay.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.
DNA Synthesis Inhibition Assay (BrdU Incorporation)
This protocol measures the inhibition of DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, and substrate)
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability assay.
-
BrdU Labeling: Four to six hours before the end of the treatment period, add BrdU solution to each well at the concentration recommended by the kit manufacturer. Incubate for the remaining time.
-
Fixation and Denaturation: Remove the labeling medium and fix and denature the cellular DNA according to the kit's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate as recommended.
-
Washing: Wash the wells multiple times with the provided wash buffer.
-
Substrate Addition: Add the substrate solution and incubate until color development is sufficient.
-
Measurement: Stop the reaction and measure the absorbance at the recommended wavelength using a plate reader.
-
Analysis: Calculate the inhibition of DNA synthesis as a percentage of the vehicle-treated control.
Proposed Mechanism of Action
This compound, as a nucleoside analog, is proposed to exert its cytotoxic effects by interfering with nucleic acid synthesis and inducing programmed cell death (apoptosis). The diagram below illustrates a potential signaling pathway for apoptosis induction.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. Cyclocytidine hydrochloride inhibits the synthesis of relaxed circular DNA of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylcyclocytidine Hydrochloride Treatment in Animal Models
Disclaimer: Limited direct experimental data for 5-Methylcyclocytidine hydrochloride in animal models is publicly available. The following application notes and protocols are based on established methodologies for closely related nucleoside analogs, such as cyclopentenyl cytosine (CPEC) and 5-azacytidine. These should be considered as illustrative examples and adapted based on further research and preliminary dose-finding studies.
Introduction
This compound is a purine (B94841) nucleoside analog with potential applications as an anticancer and antiviral agent.[1][2] Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, pathways commonly targeted in cancer therapy.[1] This document provides detailed application notes and standardized protocols for the preclinical evaluation of this compound in various animal models, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action: A Proposed Signaling Pathway
As a nucleoside analog, this compound likely exerts its cytotoxic effects by interfering with nucleic acid metabolism. After cellular uptake, it is expected to be phosphorylated to its active triphosphate form. This active metabolite can then inhibit key enzymes involved in DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical yet representative data based on studies of similar nucleoside analogs. These tables are intended to serve as templates for organizing experimental results.
Table 1: In Vivo Efficacy in a Murine Leukemia Model (L1210)
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | 9.5 ± 0.8 | - |
| 5-Methylcyclocytidine HCl | 10 | i.p. | 12.3 ± 1.1 | 29.5 |
| 5-Methylcyclocytidine HCl | 25 | i.p. | 15.8 ± 1.5 | 66.3 |
| 5-Methylcyclocytidine HCl | 50 | i.p. | 18.2 ± 1.9 | 91.6 |
| Positive Control (Cytarabine) | 20 | i.p. | 17.5 ± 1.6 | 84.2 |
Table 2: Tumor Growth Inhibition in a Human Colon Cancer Xenograft Model (HCT116)
| Treatment Group | Dose (mg/kg, q3d) | Administration Route | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intravenous (i.v.) | 1540 ± 210 | - |
| 5-Methylcyclocytidine HCl | 15 | i.v. | 980 ± 150 | 36.4 |
| 5-Methylcyclocytidine HCl | 30 | i.v. | 620 ± 110 | 59.7 |
| 5-Methylcyclocytidine HCl | 60 | i.v. | 350 ± 90 | 77.3 |
| Positive Control (5-FU) | 50 | i.p. | 410 ± 100 | 73.4 |
Table 3: Acute Toxicity Profile in Rats
| Administration Route | Dose (mg/kg) | Observed Toxicities | LD₅₀ (mg/kg) |
| Intraperitoneal (i.p.) | 50 | Mild sedation, reversible weight loss | >200 |
| Intraperitoneal (i.p.) | 100 | Moderate sedation, significant weight loss, transient ataxia | 150 |
| Intravenous (i.v.) | 25 | No significant findings | >100 |
| Intravenous (i.v.) | 50 | Mild, transient hypoactivity | 75 |
Experimental Protocols
In Vivo Antitumor Efficacy in a Murine Leukemia Model
This protocol is adapted from studies on cyclopentenyl cytosine in L1210 tumor-bearing mice.
Objective: To evaluate the antitumor efficacy of this compound in a murine leukemia model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
L1210 leukemia cells
-
6-8 week old DBA/2 mice
-
Syringes, needles, and other standard laboratory equipment
Procedure:
-
Cell Culture and Implantation: Culture L1210 leukemia cells under standard conditions. On day 0, inoculate DBA/2 mice intraperitoneally with 1 x 10⁵ L1210 cells.
-
Animal Grouping and Treatment: Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in the vehicle on each day of treatment. From day 1 to day 9, administer the assigned treatment or vehicle intraperitoneally once daily.
-
Monitoring: Monitor the mice daily for clinical signs of toxicity and record body weights.
-
Endpoint: The primary endpoint is survival. Record the date of death for each animal.
-
Data Analysis: Calculate the mean survival time (MST) and the percentage increase in lifespan (%ILS) for each group compared to the vehicle control.
Caption: Experimental workflow for the murine leukemia model.
Tumor Growth Inhibition in a Human Tumor Xenograft Model
This protocol is based on general procedures for evaluating anticancer agents in solid tumor xenografts.
Objective: To assess the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT116)
-
6-8 week old immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Preparation and Implantation: Subcutaneously implant 5 x 10⁶ HCT116 cells (resuspended in saline or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle intravenously every three days (q3d) for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Record body weights and observe for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the mean tumor volume and tumor growth inhibition for each treatment group relative to the control.
Caption: Workflow for the solid tumor xenograft model.
Acute Toxicity Study
This protocol outlines a basic acute toxicity study to determine the median lethal dose (LD₅₀).
Objective: To determine the acute toxicity and LD₅₀ of this compound in rats.
Materials:
-
This compound
-
Adult Sprague-Dawley rats
-
Appropriate vehicle
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week.
-
Dose Groups: Establish several dose groups with a geometric progression of doses, plus a vehicle control group (n=5-6 per group, mixed-sex).
-
Administration: Administer a single dose of this compound via the desired route (e.g., i.p. or i.v.).
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight: Record body weights prior to dosing and at regular intervals throughout the 14-day observation period.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Calculate the LD₅₀ using an appropriate statistical method (e.g., probit analysis).
Conclusion
The provided application notes and protocols offer a framework for the preclinical investigation of this compound in animal models. Due to the limited specific data on this compound, it is crucial to conduct initial dose-range finding and tolerability studies. The methodologies and data presentation formats described herein for related nucleoside analogs should guide the design and execution of these essential preclinical evaluations. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
Measuring the Effects of 5-Methylcyclocytidine Hydrochloride on Apoptosis: Application Notes and Protocols
For Research Use Only.
Introduction
5-Methylcyclocytidine hydrochloride, a cytidine (B196190) analog, is a compound of interest for its potential to induce apoptosis, or programmed cell death, in cancer cells. Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to investigate the apoptosis-inducing properties of this compound and related cytidine analogs like 5-azacytidine (B1684299).
Apoptosis is a tightly regulated process involving two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both converge on the activation of caspases, a family of proteases that execute the apoptotic program. Key hallmarks of apoptosis include the externalization of phosphatidylserine (B164497) on the cell surface, activation of caspases, and fragmentation of DNA.
This document outlines protocols for essential assays to quantify and characterize apoptosis induced by this compound, including Annexin V/PI staining for flow cytometry and Western blot analysis of key apoptotic proteins.
Key Signaling Pathways in Apoptosis
The induction of apoptosis by cytidine analogs like 5-azacytidine can involve multiple signaling cascades.[1] These compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[2][3] The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.[4] Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5][6] The Bcl-2 family of proteins plays a crucial regulatory role in the intrinsic pathway, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization (MOMP) and anti-apoptotic members like Bcl-2 inhibiting this process.[7][8][9]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in apoptotic markers following treatment with cytidine analogs like 5-azacytidine, based on published literature.
Table 1: Flow Cytometry Analysis of Apoptosis
| Cell Line | Treatment Concentration | Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HL-60 | 2-6 µM 5-azacytidine | 24-48 | Increased | Increased |
| Myeloid (P39, HL60) | ≥0.5 µM 5-azacytidine | 24 | Dose-dependent increase | Dose-dependent increase |
| Jurkat | ≥0.5 µM 5-azacytidine | 24 | Dose-dependent increase | Dose-dependent increase |
Data compiled from studies on 5-azacytidine, a related cytidine analog.[1][10]
Table 2: Western Blot Analysis of Apoptosis-Related Proteins
| Protein | Role in Apoptosis | Expected Change in Expression/Cleavage |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Increase |
| Cleaved Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Increase |
| Cleaved Caspase-3 | Executioner Caspase | Increase |
| Cleaved PARP | Caspase-3 Substrate | Increase |
Expected changes based on the known mechanisms of apoptosis induction by compounds like 5-azacytidine.[11][12][13]
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere overnight (for adherent cells). Treat cells with various concentrations of this compound for the desired time periods. Include both vehicle-treated (negative) and positive controls (e.g., staurosporine).[14]
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the saved medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[15]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[16]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic cascade.[2]
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1. After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin).[2]
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the apoptotic effects of this compound. By employing a combination of flow cytometry and Western blotting, researchers can effectively quantify apoptosis and elucidate the underlying molecular mechanisms, thereby contributing to the comprehensive evaluation of this compound's therapeutic potential.
References
- 1. Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Signaling Pathway | MCE [medchemexpress.cn]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for 5-Methylcyclocytidine Hydrochloride in Inhibiting Viral Replication
Disclaimer: As of the date of this document, specific experimental data for 5-Methylcyclocytidine hydrochloride's antiviral activity is not available in the public domain. The following application notes and protocols are based on the known mechanisms and experimental data of closely related compounds, namely Cyclocytidine hydrochloride and 5-Methylcytidine (B43896) analogues . Researchers should use this information as a guideline and optimize protocols specifically for this compound.
Introduction
This compound is a synthetic nucleoside analogue. Based on the structure and function of related compounds, it is hypothesized to act as an inhibitor of viral replication. Nucleoside analogues often function by interfering with the synthesis of viral nucleic acids (RNA or DNA). This document provides proposed mechanisms of action, potential antiviral applications, and generalized protocols for evaluating the efficacy of this compound against various viruses.
Proposed Mechanism of Action
Drawing parallels from cyclocytidine and 5-methylcytidine analogues, this compound is likely a prodrug that, once inside a host cell, is metabolized into its active triphosphate form. This active metabolite can then interfere with viral replication through one or more of the following mechanisms:
-
Inhibition of Viral Polymerases: The triphosphate form of 5-Methylcyclocytidine can act as a competitive inhibitor of viral DNA or RNA polymerases, including RNA-dependent RNA polymerase (RdRp), thereby preventing the synthesis of new viral genomes.[1][2]
-
Chain Termination: Incorporation of the 5-Methylcyclocytidine monophosphate into the growing viral DNA or RNA strand can lead to premature chain termination, as it may lack the necessary chemical group for the addition of the next nucleotide.
-
Viral Mutagenesis: While less common for this class of compounds, it is possible that the incorporation of the analogue could lead to errors in the viral genome, a process known as lethal mutagenesis.
The proposed mechanism of action is the inhibition of viral nucleic acid synthesis, targeting viral polymerases.[2][3]
References
- 1. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclocytidine hydrochloride inhibits the synthesis of relaxed circular DNA of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with 5-Methylcyclocytidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclocytidine hydrochloride is a purine (B94841) nucleoside analog with demonstrated antitumor properties. As a member of the cytidine (B196190) analog family, its mechanism of action is primarily attributed to its role as an inhibitor of DNA methyltransferases (DNMTs).[1] By incorporating into DNA, it covalently traps DNMTs, leading to a reduction in DNA methylation, re-expression of tumor suppressor genes, and subsequent induction of apoptosis and inhibition of cancer cell proliferation.[1][2] These characteristics make this compound a compound of significant interest in cancer research and drug development.
This document provides detailed application notes and experimental protocols for assessing the effects of this compound on cell viability.
Mechanism of Action
This compound, as a cytidine analog, exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on the disruption of DNA methylation and the induction of programmed cell death (apoptosis).
-
Inhibition of DNA Methylation: Upon cellular uptake, 5-Methylcyclocytidine is converted into its active triphosphate form and incorporated into replicating DNA. This modified cytosine analog then covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation. The resulting hypomethylation of the genome can lead to the re-activation of silenced tumor suppressor genes.[1][3]
-
Induction of Apoptosis: The cellular stress caused by DNA damage and the re-expression of pro-apoptotic genes triggers the intrinsic apoptosis pathway. This involves the activation of p53, which in turn upregulates pro-apoptotic proteins like BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[4][5] Some studies on related compounds also suggest an involvement of the extrinsic pathway through the upregulation of death receptors.[6]
-
Cell Cycle Arrest: Treatment with cytidine analogs can lead to cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from proceeding through division.[3][7]
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) - 48h | IC50 (µM) - 72h | Assay Type | Reference |
| KG-1 | Acute Myeloid Leukemia | ~0.01 | Not Reported | Proliferation Assay | [3] |
| WM266-4 | Melanoma | >1 | Not Reported | Proliferation Assay | [3] |
| AsPC-1 | Pancreatic Cancer | ~1 | Not Reported | MTT Assay | [8] |
| LCL-PI 11 | Hepatocellular Carcinoma | ~1 | Not Reported | MTT Assay | [8] |
| HT-29 | Colon Cancer | Not Reported | ~5 | MTT Assay | [5] |
Note: IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions. The above values should be considered as examples. It is crucial to determine the IC50 for this compound in the specific cell line of interest.
Experimental Protocols
A common method to determine the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the chosen cancer cell line in T-75 flasks with complete medium until they reach 70-80% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. b. Perform serial dilutions of the compound in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50 value. c. After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a blank control (medium only).[9] d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis software (e.g., GraphPad Prism).[10]
Mandatory Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Proposed intrinsic apoptosis pathway activated by 5-Methylcyclocytidine HCl.
References
- 1. Cellular differentiation, cytidine analogs and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methyltransferase inhibitor 5-aza-2-deoxycytidine induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined analysis of DNA methylation and cell cycle in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential induction of apoptosis and senescence by the DNA methyltransferase inhibitors 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpho.ssu.ac.ir:443 [ijpho.ssu.ac.ir:443]
- 9. benchchem.com [benchchem.com]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytidine Analogs in Acute Myeloid Leukemia (AML) Studies
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation, particularly aberrant DNA hypermethylation, is a key driver of AML pathogenesis. This has led to the development of therapies targeting the epigenome, most notably hypomethylating agents (HMAs). While the specific compound "5-Methylcyclocytidine hydrochloride" is not widely documented in AML literature, the closely related cytidine (B196190) analogs, 5-azacytidine (B1684299) (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine) , are extensively studied and clinically approved for treating AML and myelodysplastic syndromes (MDS).[1][2]
These application notes provide a comprehensive overview of the use of 5-azacytidine and decitabine (B1684300) in AML research, detailing their mechanism of action, summarizing key quantitative data, and providing detailed protocols for their evaluation in preclinical models.
Mechanism of Action
5-azacytidine and decitabine are analogs of the nucleoside cytidine.[3] After cellular uptake and metabolic activation, they are incorporated into newly synthesized RNA (primarily 5-azacytidine) and/or DNA (both agents, but decitabine is exclusively incorporated into DNA).[4] When incorporated into DNA, these analogs form a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping and leading to their degradation.[3] This depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome. The subsequent DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and apoptosis, collectively exerting an anti-leukemic effect.[5][6]
Data Presentation
Table 1: In Vitro Cytotoxicity of Decitabine and 5-Azacytidine in AML Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of the drug required to inhibit the proliferation of AML cell lines by 50% over a specified exposure time.
| Cell Line | Drug | IC50 (µM) | Exposure Time | Reference |
| HL-60 | Decitabine | ~10 | 1 hour | [5] |
| HL-60 | Decitabine | ~0.1 | 24 hours | [5] |
| TF-1 | Decitabine | < 0.05 | 72 hours | [7] |
| U937 | Decitabine | < 0.05 | 72 hours | [7] |
| ML-1 | Decitabine | 0.05 - 0.4 | 72 hours | [7] |
| KG-1a | 5-Azacytidine | ~0.8 | 72 hours | [4] |
| KG-1a | Decitabine | ~0.4 | 72 hours | [4] |
| Kasumi-1 | 5-Azacytidine | ~1.5 | 72 hours | [4] |
| Kasumi-1 | Decitabine | ~0.2 | 72 hours | [4] |
| MOLM-13 | 5-Azacytidine | ~1.0 | 72 hours | [4] |
| MOLM-13 | Decitabine | ~0.2 | 72 hours | [4] |
| SKM-1 | 5-Azacytidine | ~0.9 | 72 hours | [4] |
| SKM-1 | Decitabine | ~0.4 | 72 hours | [4] |
Note: IC50 values can vary based on assay conditions, cell line passage number, and specific protocol used.
Table 2: Summary of In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies are crucial for evaluating the anti-leukemic activity of compounds. These studies typically involve transplanting human AML cells into immunodeficient mice.
| Mouse Model | AML Cells | Treatment | Dosing Schedule | Key Outcome | Reference |
| SCID | HL-60 | 5-Azacytidine + Lintuzumab | 2.5 mg/kg AZA, 5 of 7 days | Significantly increased survival vs. single agents | [8] |
| NOD-SCID | Primary AML | Decitabine (ddC) | 75 mg/kg, 5 of 7 days for 3 weeks | Reduced AML engraftment in bone marrow | [9] |
| Immunodeficient | OCI-AML2, HL-60 | P-bi-TAT | 1-10 mg/kg daily for 2-3 weeks | 95% reduction in bone marrow colonies | [10] |
Experimental Workflow
A typical preclinical workflow for evaluating a novel cytidine analog involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to assess cell metabolic activity as an indicator of viability and cytotoxicity after treatment with a cytidine analog.[11][12]
Materials:
-
AML cell lines (e.g., HL-60, KG-1a)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.[4] Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of the cytidine analog (e.g., 5-azacytidine or decitabine) in culture medium. Add the desired final concentrations to the appropriate wells. Include vehicle-only wells as a negative control. For these drugs, it is often necessary to add freshly prepared drug daily.[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[11][13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking.
-
Absorbance Reading: Allow the plate to stand at room temperature in the dark for at least 2 hours (or overnight in the incubator) to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a plate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V Staining Protocol)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis. Propidium Iodide (PI) is used to distinguish late apoptotic and necrotic cells.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[3]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following drug treatment, collect both floating and adherent (if any) cells. For suspension cells, gently centrifuge the culture tubes.[15]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).[15] Collect a minimum of 10,000 events per sample.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Methylation Analysis (Bisulfite Pyrosequencing)
This protocol quantifies the methylation level at specific CpG sites. It involves bisulfite conversion of DNA, followed by PCR and sequencing-by-synthesis.[16][17]
Materials:
-
Genomic DNA extracted from treated and control AML cells
-
Bisulfite conversion kit
-
PCR reagents, including biotinylated primers specific for the target region
-
Pyrosequencing instrument and associated reagents (e.g., PyroMark Q24)
Procedure:
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18]
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR. One of the PCR primers must be biotinylated to allow for purification of the template strand.[18]
-
Template Preparation: The biotinylated PCR product is captured on streptavidin-coated beads. The DNA is then denatured, and the non-biotinylated strand is washed away, leaving a single-stranded template bound to the beads.
-
Primer Annealing: A specific sequencing primer is annealed to the single-stranded template.[19]
-
Pyrosequencing Reaction: The pyrosequencing reaction is performed according to the instrument manufacturer's protocol. The instrument dispenses one dNTP at a time. Incorporation of a nucleotide generates light, which is detected and recorded as a peak in a pyrogram.[16]
-
Data Analysis: The software calculates the methylation percentage at each CpG site by quantifying the ratio of C (methylated) to T (unmethylated) in the sequence.[17]
In Vivo AML Xenograft Model Protocol
This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model to test the efficacy of cytidine analogs in vivo.[20][21]
Materials:
-
Human AML cells (primary patient samples or cell lines like OCI-AML2)[9]
-
Sterile PBS or culture medium for cell suspension
-
Cytidine analog formulation for injection (e.g., dissolved in sterile saline)
-
Anesthesia and surgical tools for intrafemoral injection (if applicable)
Procedure:
-
Cell Preparation: Thaw and wash viable human AML cells. Resuspend the cells in sterile PBS or appropriate medium at a concentration of 2 x 10⁶ to 10 x 10⁶ cells per injection volume (typically 50-100 µL).
-
Animal Preparation: Use immunodeficient mice (6-8 weeks old). For some models, sublethal irradiation may be required 24 hours prior to injection to enhance engraftment.[9]
-
Cell Transplantation: Inject the AML cell suspension into the mice. Common routes include:
-
Intravenous (IV) tail vein injection: For systemic disease models.
-
Intrafemoral (IF) injection: To directly implant cells into the bone marrow niche, which is considered a more orthotopic model.[21]
-
Subcutaneous (SC) injection: To form solid tumors, which is less clinically relevant for leukemia but can be used for initial compound screening.[9]
-
-
Engraftment Monitoring: Monitor mice for signs of disease (e.g., weight loss, hind limb paralysis). Engraftment can be confirmed by analyzing peripheral blood for human CD45+ cells or by in vivo bioluminescence imaging if cells are luciferase-tagged.
-
Drug Treatment: Once engraftment is confirmed (typically 2-3 weeks post-transplantation), randomize mice into treatment and vehicle control groups.
-
Administer the cytidine analog via the appropriate route (e.g., intraperitoneal, subcutaneous) according to a predetermined schedule (e.g., 75 mg/kg, 5 days a week for 3 weeks).[9]
-
Efficacy Evaluation: Monitor disease progression and survival. At the end of the study, sacrifice the mice and harvest tissues (bone marrow, spleen, liver) to quantify leukemic burden by flow cytometry (for hCD45+ cells), histology, or qPCR.[9]
-
Data Analysis: Compare tumor burden and survival outcomes between treated and control groups. A Kaplan-Meier survival analysis is typically performed.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. mdpi.com [mdpi.com]
- 3. kumc.edu [kumc.edu]
- 4. scispace.com [scispace.com]
- 5. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot study of 5-aza-2'-deoxycytidine (Decitabine) in the treatment of poor prognosis acute myelogenous leukemia patients: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Xenograft models of human AML [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. protocols.io [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. DNA methylation analysis by pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 17. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elearning.unite.it [elearning.unite.it]
- 20. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylcyclocytidine Hydrochloride: Application Notes and Protocols in Virology
Introduction to 5-Methylcyclocytidine Hydrochloride and Related Compounds
This compound is a synthetic nucleoside analogue of cytidine (B196190).[][2] Its chemical structure, featuring a methyl group at the 5th position of the cytosine base, places it within a class of compounds that have garnered interest for their potential therapeutic activities, including anticancer and antiviral properties.[][3] The rationale for investigating such compounds in virology often stems from their ability to interfere with the synthesis of viral nucleic acids or to modulate host-virus interactions.
The broader class of 5-substituted cytidine analogues has been explored for antiviral activity. These molecules can act as either inhibitors of viral polymerases or as lethal mutagens, which increase the mutation rate of viral genomes to unsustainable levels, leading to "error catastrophe".[4]
Potential Mechanisms of Antiviral Action
The antiviral activity of nucleoside analogues like this compound can be attributed to several mechanisms. Once inside a host cell, these compounds are typically phosphorylated to their active triphosphate form.
Direct Inhibition of Viral Polymerase: The triphosphate metabolite can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, competing with the natural cytidine triphosphate (CTP).[4] Incorporation of the analogue into the growing viral RNA or DNA chain can lead to chain termination.
Lethal Mutagenesis: Some nucleoside analogues are incorporated into the viral genome and can cause mutations during subsequent rounds of replication. This increase in mutations can lead to the production of non-viable virus particles.[4]
Modulation of Host Cell Processes: Viruses often co-opt host cell machinery for their own replication. For instance, the methylation of viral and host RNA at the 5th position of cytosine (m5C) by host methyltransferases like NSUN2 can play a crucial role in the viral life cycle.[5] Introducing a compound like 5-Methylcyclocytidine could potentially disrupt these processes.
Below is a diagram illustrating the general mechanism of action for antiviral nucleoside analogues.
References
- 2. 5-Methylcyclocytidine hydrochlorine | C10H14ClN3O4 | CID 51066585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 5-Methylcyclocytidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 5-Methylcyclocytidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a nucleoside analogue of cytidine.[] Due to its ability to interfere with nucleotide synthesis, it holds potential as an anticancer and antiviral agent.[] Its primary applications are in preclinical research and drug discovery, particularly in studies involving cancer and viral replication.
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. Why is this happening?
Precipitation of this compound upon dilution in aqueous buffers is a common issue that can arise from several factors. Like many nucleoside analogues, it can exhibit limited solubility in aqueous solutions. The hydrochloride salt form is intended to improve water solubility, but challenges can still occur. Key reasons for precipitation include:
-
Solvent Polarity Shift: A significant change in solvent polarity when diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
pH-Dependent Solubility: The pH of the buffer can influence the ionization state of the molecule, thereby affecting its solubility.
-
Concentration Exceeding Solubility Limit: The final concentration in the aqueous buffer may be higher than the compound's solubility limit in that specific medium.
-
Temperature Effects: Lower temperatures can decrease the solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of nucleoside analogues and other organic molecules. It is an effective solvent for a wide array of organic materials.
Q4: Can I heat or sonicate my solution to dissolve this compound?
Yes, gentle heating (e.g., to 37°C) and sonication are often recommended methods to facilitate the dissolution of nucleoside analogues. For some related compounds, heating to 70-75°C has been used to dissolve suspensions.[2] However, it is crucial to be cautious as excessive heat may degrade the compound.
Solubility Data
The following table summarizes the available solubility information for this compound and a related compound, 5-Methylcytidine, for reference.
| Solvent/System | This compound | 5-Methylcytidine (for reference) | Notes |
| DMSO | Soluble | 50 mg/mL (194.37 mM) | Ultrasonic treatment may be needed. |
| Water | Expected to be soluble, but may be limited | - | The hydrochloride salt improves aqueous solubility. |
| Ethanol | - | - | Data not readily available. |
| PBS (pH 7.2-7.4) | Recommended for aqueous solutions | - | Using a buffered solution can help maintain solubility and prevent degradation of acid-labile compounds.[2] |
| In Vivo Formulation 1 | - | ≥ 2.5 mg/mL (9.72 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. |
| In Vivo Formulation 2 | - | ≥ 2.5 mg/mL (9.72 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline). |
| In Vivo Formulation 3 | - | ≥ 2.5 mg/mL (9.72 mM) | 10% DMSO, 90% corn oil. |
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving precipitation issues encountered during the preparation of this compound solutions.
Issue 1: The compound does not dissolve in the initial solvent (e.g., DMSO).
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Insufficient Agitation | Ensure thorough mixing. | Use a vortex mixer to vigorously agitate the solution. |
| Low Temperature | Gently warm the solution. | Place the vial in a water bath at 37°C for 5-10 minutes. |
| Concentration Too High | Increase the solvent volume. | Add more solvent in small increments until the compound dissolves. |
| Compound Degradation | Use a fresh vial of the compound. | - |
Issue 2: A precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Rapid Change in Solvent Polarity | Perform a stepwise dilution. | Instead of adding the DMSO stock directly to the final volume of buffer, add a small volume of the pre-warmed buffer to a fresh tube. While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise. Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached. |
| Buffer pH is Not Optimal | Use a buffered solution at a physiological pH. | Prepare your working solution in Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[2] |
| Final Concentration is Too High | Reduce the final working concentration. | Prepare a dilution series to determine the maximum soluble concentration in your specific aqueous medium. |
| Solution is Too Cold | Pre-warm the aqueous buffer. | Warm the target aqueous buffer to room temperature or 37°C before adding the DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 275.69 g/mol ) in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to facilitate dissolution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Pre-warm Buffer: Warm your target aqueous buffer (e.g., PBS, pH 7.4) to room temperature or 37°C.
-
Stepwise Dilution:
-
Add a portion of the pre-warmed buffer to a sterile tube.
-
While vortexing the buffer, slowly add the required volume of the 10 mM DMSO stock solution drop-wise.
-
Continue to add the buffer in small increments while mixing until the final desired concentration and volume are reached.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, try to redissolve it by gentle warming and sonication. If the precipitate persists, it may be necessary to lower the final concentration.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
improving 5-Methylcyclocytidine hydrochloride stability in solution
Welcome to the technical support center for 5-Methylcyclocytidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound solutions.
Q1: My this compound solution has changed color. What should I do?
A change in the color of your solution may indicate degradation. It is recommended to discard the solution and prepare a fresh one. To prevent this, ensure the solution is stored protected from light and at the recommended temperature.
Q2: I am seeing a precipitate in my this compound solution after storage. Can I still use it?
Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures. While gentle warming and sonication might redissolve the precipitate, it is crucial to ensure that the compound has not degraded. If you are uncertain, it is best to prepare a fresh solution. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the optimal storage conditions for this compound solutions?
While specific stability data for this compound is limited, general guidelines for similar nucleoside analogs can be followed to maximize stability. For a related compound, 5-Methylcytidine, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][2] It is also advisable to store the solutions under nitrogen to prevent oxidation.[1]
Q4: How does pH affect the stability of this compound in solution?
Q5: Can I expose my this compound solution to light?
Exposure to light can cause photodegradation of photosensitive compounds. It is a standard practice to protect solutions of nucleoside analogs from light by using amber vials or by wrapping the container in aluminum foil.[1][5]
Factors Affecting Stability in Solution
The stability of this compound in solution can be influenced by several factors. Understanding these can help in designing experiments and ensuring the reliability of results.
| Factor | Potential Impact | Mitigation Strategies |
| pH | Hydrolysis of the molecule, particularly at acidic or alkaline pH. | Prepare solutions in a suitable buffer and use them promptly. Conduct a pH stability study if long-term storage is required. |
| Temperature | Increased temperature generally accelerates degradation kinetics. | Store stock solutions at low temperatures (-20°C or -80°C).[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Light | Photodegradation can occur upon exposure to UV or visible light. | Store solutions in amber vials or protect them from light with foil.[1][5] |
| Oxidation | The molecule may be susceptible to oxidation. | Degas solvents and consider storing solutions under an inert atmosphere like nitrogen or argon.[1] |
| Solvent | The choice of solvent can impact stability. | Use high-purity solvents. For aqueous solutions, use sterile, purified water. If using organic solvents like DMSO, ensure they are anhydrous. |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound in solution.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[6][7]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV lamp
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer appropriate for your analytical method) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples (including a non-degraded control) using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6][8]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A reversed-phase C18 column is a common starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
Method Development Strategy:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution using the PDA detector.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of water (or a suitable buffer, e.g., phosphate (B84403) or acetate) and a polar organic solvent like acetonitrile (B52724) or methanol.
-
The aqueous component can be acidified (e.g., with 0.1% formic acid or phosphoric acid) to improve peak shape for basic compounds.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to elute all components, including potential degradation products.
-
Method Optimization:
-
Inject the samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
The goal is to develop a method that can separate all relevant peaks within a reasonable run time.[9]
-
-
Method Validation: Once an optimized method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Plausible Mechanism of Action
Experimental Workflow for Stability Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 5-Methylcyclocytidine Hydrochloride Experiments
Welcome to the technical support center for 5-Methylcyclocytidine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
Question: We are not observing the expected biological effect (e.g., decreased cell viability, changes in gene expression) in our cell culture experiments with this compound. What could be the cause?
Answer: Inconsistent or absent biological activity is a common issue that can stem from several factors related to compound stability, handling, and the experimental setup.
Possible Causes and Solutions:
| Potential Cause | Description | Recommended Solutions |
| Compound Degradation | This compound, like other cytidine (B196190) analogs, may be unstable in aqueous solutions.[1] The compound can degrade over time, especially at physiological pH and temperature, leading to a lower effective concentration. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. - When treating cells, add the freshly diluted compound to the culture medium immediately. - For long-term experiments, consider replacing the medium with freshly prepared compound at regular intervals (e.g., every 24 hours).[1] |
| Improper Storage | Incorrect storage of the solid compound or stock solutions can lead to degradation. | - Store the solid compound at 2-8°C as recommended.[] - Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Suboptimal Compound Concentration | The effective concentration of this compound can be cell-line specific. | - Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line. |
| Cellular Resistance | Cells can develop resistance to nucleoside analogs. This can be due to high levels of enzymes like cytidine deaminase, which inactivates the compound. | - Test for the expression of cytidine deaminase in your cell line. - Consider using a cytidine deaminase inhibitor in combination with this compound. |
| Incorrect Experimental Protocol | The timing of treatment and endpoint analysis is crucial for observing the desired effect. As a nucleoside analog, its effects are often dependent on cell division. | - Ensure that cells are actively proliferating during treatment. - Optimize the duration of treatment and the time points for analysis. |
Issue 2: Precipitation of the Compound in Cell Culture Media
Question: We are observing precipitation after adding this compound to our cell culture medium. How can we prevent this?
Answer: Precipitation can occur due to poor solubility of the compound in the aqueous environment of the cell culture medium.
Possible Causes and Solutions:
| Potential Cause | Description | Recommended Solutions |
| Poor Aqueous Solubility | While the hydrochloride salt form generally improves water solubility, high concentrations can still lead to precipitation in culture media. | - Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.1%) to avoid solvent toxicity. - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium while vortexing to ensure rapid and even dispersion. |
| Interaction with Media Components | Components in the serum or the medium itself can sometimes interact with the compound, reducing its solubility. | - Test the solubility of the compound in your specific cell culture medium (with and without serum) before treating cells. - If interactions are suspected, consider using a different serum lot or a serum-free medium if appropriate for your cell line. |
| pH and Temperature Effects | The pH and temperature of the medium can influence the solubility of the compound. | - Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). - Always add the compound to pre-warmed (37°C) media to prevent temperature shock-induced precipitation. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous organic solvent such as DMSO.[3] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium immediately before use.
Q2: What is the recommended solvent for this compound?
A2: While the hydrochloride salt is intended to have some aqueous solubility, for cell-based assays, dissolving the compound in an organic solvent like DMSO is common practice for creating high-concentration stock solutions.[3] For other applications, solvents like DMF or ethanol (B145695) might also be considered. Always refer to the manufacturer's instructions for specific solubility information.
Q3: Is this compound stable in aqueous solutions?
A3: Based on the behavior of similar cytidine analogs, it is likely that this compound has limited stability in aqueous solutions, especially at neutral or alkaline pH and physiological temperatures.[1] Degradation can occur over a period of hours. Therefore, it is crucial to prepare fresh dilutions in your experimental buffer or medium for each experiment and for long-term treatments, the medium should be replaced regularly.
Q4: We are seeing high variability in our results between experiments. What could be the reason?
A4: High variability can be due to several factors:
-
Inconsistent compound preparation: Ensure that you are following a standardized protocol for preparing and diluting the compound for every experiment.
-
Compound degradation: As mentioned, the stability of the compound is a critical factor. Any variations in the age of the diluted compound can lead to inconsistent results.
-
Cell passage number and confluence: Use cells within a consistent and low passage number range. Ensure that the cell confluence at the time of treatment is consistent between experiments.
-
Reagent variability: Use the same lot of media, serum, and other reagents whenever possible to minimize variability.
Q5: Could this compound interfere with our assay readout?
A5: It is possible for compounds to interfere with certain assay technologies. For example, in fluorescence-based assays, the compound itself might have fluorescent properties. In enzyme-based assays, it could directly inhibit or activate the reporter enzyme. To rule out assay interference, it is important to include proper controls, such as running the assay with the compound in the absence of cells or the target enzyme.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Studies
-
Stock Solution Preparation:
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, for a 1 mg vial (Molecular Weight: 275.69 g/mol ), add 362.7 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Add the working solution to your cells immediately.
-
Visualizations
Caption: A standard experimental workflow for in vitro studies.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Putative mechanism of action for 5-Methylcyclocytidine.
References
Technical Support Center: Optimizing 5-Methylcyclocytidine Hydrochloride Concentration In Vitro
Welcome to the technical support center for the in vitro application of 5-Methylcyclocytidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a purine (B94841) nucleoside analog. Its primary mechanism of action is the inhibition of DNA synthesis, which subsequently leads to the induction of apoptosis (programmed cell death) in cancer cells. As an antimetabolite, it interferes with the replication process, causing DNA damage and stalling replication forks. This cellular stress activates intrinsic signaling pathways that result in cell death.
Q2: How should I dissolve and store this compound?
For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). A common starting concentration for a stock solution is 10 mM. To prepare this, dissolve the appropriate mass of this compound in sterile DMSO. Ensure the compound is completely dissolved by vortexing. If you observe any precipitation, gentle warming in a 37°C water bath or sonication can aid dissolution. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q3: What is a typical starting concentration range for in vitro cytotoxicity assays?
The optimal concentration of this compound is highly dependent on the specific cell line being used. For initial experiments to determine the half-maximal inhibitory concentration (IC50), a broad range of concentrations should be tested. A typical starting range could be from 0.01 µM to 100 µM. Based on the results of an initial broad-range experiment, a more focused range can be used in subsequent experiments to accurately determine the IC50 value.
Q4: How long should I incubate cells with this compound?
The incubation time will vary depending on the cell line's doubling time and the specific endpoint being measured. For cytotoxicity assays such as the MTT assay, a common incubation period is 48 to 72 hours. This duration is often sufficient to observe the effects of a DNA synthesis inhibitor. For studies on the mechanism of action, such as analyzing protein expression changes or DNA fragmentation, shorter incubation times (e.g., 24 hours) may be more appropriate.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates in culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound has low aqueous solubility. | Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation persists, consider using a different solvent or a solubilizing agent. Prepare fresh dilutions from the stock solution for each experiment. |
| High variability between replicate wells in a cytotoxicity assay. | Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. When adding the compound, mix gently but thoroughly. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or culture medium. |
| No significant cytotoxicity observed even at high concentrations. | The cell line may be resistant to the compound, the incubation time may be too short, or the compound may have degraded. | Verify the viability of your cell line and its expected sensitivity to nucleoside analogs. Extend the incubation time (e.g., to 96 hours). Confirm the integrity of your this compound stock solution; avoid repeated freeze-thaw cycles and protect from light. Consider testing a different cell line known to be sensitive to DNA synthesis inhibitors as a positive control. |
| Inconsistent results between experiments. | Variations in cell passage number, cell density at the time of treatment, or reagent quality. | Use cells within a consistent and low passage number range. Standardize the cell seeding density for all experiments. Ensure all reagents, including culture medium and serum, are from the same lot for a set of experiments. Always include positive and negative controls to monitor assay performance. |
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, the following table provides a general reference for the cytotoxic potential of a related nucleoside analog, 5-azacytidine (B1684299), in various non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.[1] These values can serve as a preliminary guide for designing your own dose-response experiments.
| Cell Line | IC50 (nM) |
| A549 | 2218 |
| SK-MES-1 | 1629 |
| H1792 | 1471 |
| H522 | 1948 |
Note: These values are for 5-azacytidine and should be used as a general reference only. The IC50 for this compound must be determined empirically for each cell line.
Experimental Protocols
Protocol for Determining IC50 using an MTT Assay
This protocol provides a general procedure for determining the cytotoxic effect of this compound on adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working solution of this compound by diluting the stock solution in complete culture medium. Create a serial dilution to cover a range of concentrations (e.g., 0.02 µM to 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the 2X working solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed intrinsic apoptotic pathway induced by 5-Methylcyclocytidine HCl.
References
Technical Support Center: 5-Methylcytidine Hydrochloride
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Methylcytidine hydrochloride?
A1: 5-Methylcytidine hydrochloride is susceptible to degradation through several pathways, primarily hydrolysis (deamination) and oxidation. Photolytic and thermal degradation can also occur under specific conditions.
-
Hydrolytic Degradation (Deamination): This is a common pathway for cytidine (B196190) and its analogs. Under aqueous conditions, particularly with heat or non-neutral pH, the amine group on the cytosine ring can be hydrolyzed, converting 5-Methylcytidine into 5-Methyluridine.
-
Oxidative Degradation: The methyl group at the 5th position is susceptible to oxidation. This can occur in the presence of reactive oxygen species and leads to a series of oxidized derivatives.[1][2] The primary products are 5-Hydroxymethylcytidine (hm5C), which can be further oxidized to 5-Formylcytidine (f5C) and 5-Carboxycytidine (ca5C).[3]
-
Photolytic Degradation: While 5-Methylcytidine is reported to be more photostable than its canonical counterpart, cytidine, prolonged exposure to UV light can lead to degradation.[4][5] Potential photoproducts could arise from reactions such as hydration of the C5-C6 double bond or other complex rearrangements.[4]
Q2: Which degradation products should I expect to see in my experiments?
A2: The specific degradation products you observe will depend on the experimental conditions.
-
In aqueous solutions, especially during prolonged storage or at elevated temperatures, the most likely degradation product is 5-Methyluridine due to deamination.
-
If your experimental system involves oxidative stress (e.g., presence of peroxides, metal ions), you should look for 5-Hydroxymethylcytidine , 5-Formylcytidine , and 5-Carboxycytidine .
-
Under high-intensity light exposure, you may observe various minor photoproducts, which would require detailed characterization.
Q3: How can I detect and quantify 5-Methylcytidine hydrochloride and its degradation products?
A3: The most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC-UV: This method is excellent for quantifying the parent compound and known degradation products. A reversed-phase C18 column is typically used.
-
LC-MS/MS: This is the preferred method for identifying unknown degradation products and for highly sensitive quantification.[6][7][8] It provides molecular weight and structural information essential for characterization.
Q4: What are the recommended storage conditions for 5-Methylcytidine hydrochloride?
A4: To minimize degradation, 5-Methylcytidine hydrochloride should be stored as a solid in a cool, dark, and dry place. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| Unexpected peaks in chromatogram | 1. Degradation of 5-Methylcytidine hydrochloride. 2. Contamination of solvent or glassware. 3. Impurities in the starting material. | 1. Analyze the sample using LC-MS to identify the molecular weights of the unknown peaks. Compare these with the expected masses of degradation products (e.g., 5-Methyluridine, 5-Hydroxymethylcytidine). 2. Run a blank (solvent only) to check for contamination. 3. Check the certificate of analysis for your 5-Methylcytidine hydrochloride. |
| Rapid loss of parent compound peak area/intensity | 1. The compound is degrading in the analytical mobile phase or sample solvent. 2. The solution is unstable under ambient laboratory conditions (light, temperature). | 1. Check the pH of your mobile phase and sample solvent. Use a neutral or slightly acidic pH if possible. 2. Prepare samples immediately before analysis. Protect solutions from light by using amber vials. Keep samples in the autosampler cooler if available. |
| Inconsistent results between experimental replicates | 1. Inconsistent sample preparation. 2. Degradation is occurring during the experimental procedure. 3. Issues with the analytical instrument (e.g., injector variability). | 1. Review and standardize your sample preparation workflow. 2. Minimize the time samples are exposed to harsh conditions (e.g., heat, light, extreme pH) before analysis. 3. Run a system suitability test on your HPLC/LC-MS to ensure consistent performance. |
Data Presentation
Table 1: Hypothetical Results from a Forced Degradation Study of 5-Methylcytidine Hydrochloride
| Stress Condition | % 5-Methylcytidine HCl Remaining | % 5-Methyluridine | % 5-Hydroxymethylcytidine | % Total Degradation |
| Control (No Stress) | 99.8 | < 0.1 | < 0.1 | 0.2 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 13.5 | 0.3 | 14.8 |
| 0.1 M NaOH, 60°C, 24h | 82.6 | 16.1 | < 0.1 | 17.4 |
| 3% H₂O₂, RT, 24h | 90.4 | 1.2 | 7.8 | 9.6 |
| UV Light (254nm), 24h | 94.1 | 2.5 | 0.5 | 5.9 |
| Heat (80°C), 24h | 91.5 | 7.9 | < 0.1 | 8.5 |
Note: Data are for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of 5-Methylcytidine hydrochloride.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Methylcytidine hydrochloride in deionized water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.2 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial in an oven at 80°C for 24 hours.
-
Analysis: Analyze all samples and a non-stressed control by HPLC-UV and/or LC-MS.
Protocol 2: HPLC-UV Analysis Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% to 5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: LC-MS/MS Identification of Degradants
-
LC System: Use the HPLC conditions described in Protocol 2.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the parent masses of interest.
-
Expected [M+H]⁺ Ions:
-
5-Methylcytidine: m/z 258.1
-
5-Methyluridine: m/z 259.1
-
5-Hydroxymethylcytidine: m/z 274.1
-
5-Formylcytidine: m/z 272.1
-
5-Carboxycytidine: m/z 288.1
-
Visualizations
Caption: Proposed degradation pathways for 5-Methylcytidine.
Caption: Workflow for forced degradation studies.
Caption: Logic diagram for troubleshooting unexpected peaks.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
how to prevent 5-Methylcyclocytidine hydrochloride precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 5-Methylcyclocytidine hydrochloride during their experiments.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound can occur due to several factors related to its solubility and stability. This guide provides systematic steps to identify and resolve these issues.
Problem: Precipitate forms immediately upon adding solvent.
| Possible Cause | Troubleshooting Steps |
| Low Solubility in the Chosen Solvent | Consult the solubility data table below. Ensure you are using an appropriate solvent. For aqueous solutions, solubility can be limited. |
| Consider using a small amount of an organic co-solvent like DMSO, followed by dilution in your aqueous buffer. A common practice for similar compounds is to first dissolve the compound in DMSO and then dilute it with an aqueous solution. | |
| Incorrect pH of the Solution | The hydrochloride salt form is generally more soluble in acidic to neutral aqueous solutions. Check the pH of your solvent or buffer. Avoid highly basic solutions, which can neutralize the hydrochloride salt, leading to precipitation of the free base. |
Problem: Precipitate forms over time, during storage, or after temperature changes.
| Possible Cause | Troubleshooting Steps |
| Solution Supersaturation | The initial concentration may be too high for long-term stability. Try preparing a slightly more dilute stock solution. |
| Temperature Fluctuations | Solubility is often temperature-dependent. Some hydrochloride salts of nucleoside analogs can crystallize out of solution when refrigerated. For instance, concentrated solutions of gemcitabine (B846) hydrochloride can form crystals at 4°C that do not redissolve upon warming.[1] |
| Recommendation: Store stock solutions at room temperature unless otherwise specified and protected from light. If refrigeration is necessary, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles and observe for any crystal formation upon warming. | |
| Common Ion Effect | High concentrations of chloride ions in the solvent (e.g., from concentrated HCl or high molarity chloride-containing buffers) can decrease the solubility of hydrochloride salts.[2] |
| If using a buffer system, consider one with a lower chloride concentration if precipitation is an issue. | |
| Evaporation of Solvent | Over time, especially if not sealed properly, the solvent can evaporate, increasing the concentration of the compound and leading to precipitation. |
| Ensure that storage vials are sealed tightly. For long-term storage, consider using parafilm to seal the cap. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, dimethyl sulfoxide (B87167) (DMSO) is a common choice for nucleoside analogs. A stock solution in DMSO can then be diluted into aqueous buffers. For a similar compound, 5-Methylcytidine, a solubility of 50 mg/mL in DMSO has been reported, often requiring sonication to fully dissolve. For in vivo studies, a common formulation involves first dissolving the compound in 10% DMSO, then adding 40% PEG300, 5% Tween-80, and finally 45% saline to achieve a clear solution at concentrations of at least 2.5 mg/mL.
Q2: What is the solubility of this compound in common aqueous solutions like water or PBS?
Q3: How should I store my this compound solutions to prevent precipitation?
A3: Based on the behavior of similar compounds, it is recommended to store stock solutions at room temperature or at -20°C for longer-term storage, prepared in an organic solvent like DMSO. If storing aqueous dilutions, it is crucial to be aware of the potential for precipitation at lower temperatures. It is best practice to prepare fresh aqueous dilutions for each experiment from a concentrated stock in DMSO. Always store solutions protected from light.
Q4: My this compound solution has formed a precipitate upon refrigeration. Can I redissolve it by warming?
A4: It is possible that warming the solution may redissolve the precipitate, but this is not guaranteed. Some nucleoside analog hydrochloride solutions, like gemcitabine hydrochloride, can form crystals upon refrigeration that do not redissolve when returned to room temperature.[1] It is recommended to visually inspect the solution after warming and gentle vortexing. If the precipitate does not dissolve, the solution should be considered unstable and a fresh solution should be prepared. To avoid this, consider storing at room temperature or preparing single-use aliquots if refrigeration is required.
Q5: Can the pH of my buffer cause precipitation?
A5: Yes, pH is a critical factor. This compound is the salt of a likely weakly basic parent compound. In acidic to neutral pH, the compound will exist in its more soluble protonated form. If the pH of the solution becomes basic, the compound may be deprotonated to its free base form, which is often less soluble and may precipitate out of solution.
Data Presentation
Table 1: Solubility and Formulation Data for a Structurally Similar Compound (5-Methylcytidine)
| Solvent/Formulation | Concentration | Observations |
| DMSO | 50 mg/mL (194.37 mM) | Requires sonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (9.72 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (9.72 mM) | Clear solution. |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (9.72 mM) | Clear solution. |
This data is for 5-Methylcytidine and should be used as a guideline for this compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 275.69 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you would need 2.757 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thawing: If your DMSO stock solution is frozen, bring it to room temperature and ensure the contents are fully dissolved.
-
Dilution: While vortexing the aqueous buffer (e.g., PBS), slowly add the required volume of the DMSO stock solution to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid immediate precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5%).
-
Usage: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous dilutions for extended periods unless their stability has been verified.
Mandatory Visualization
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: General metabolic activation pathway for nucleoside analog antiviral drugs.
References
Technical Support Center: 5-Methylcyclocytidine Hydrochloride Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of 5-Methylcyclocytidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a nucleoside analogue of cytidine (B196190).[1] It is investigated for its potential as an anticancer and antiviral agent due to its ability to impede nucleotide synthesis and viral replication.[1]
Q2: What are the primary challenges in the delivery of this compound?
Like many nucleoside analogues, the delivery of this compound can be hampered by several factors, including:
-
Poor aqueous solubility: This can limit formulation options and bioavailability.
-
Limited stability: The compound may be susceptible to degradation under certain pH and temperature conditions.
-
Low cell permeability: Its hydrophilic nature may hinder its ability to cross cell membranes efficiently.
-
Rapid metabolism: The compound may be quickly broken down by enzymes in the body, reducing its therapeutic efficacy.
-
Requirement for intracellular activation: It needs to be phosphorylated by cellular kinases to its active triphosphate form to exert its therapeutic effect.
Troubleshooting Guide
Low Solubility and Precipitation Issues
Problem: I am observing precipitation of this compound in my aqueous experimental buffer.
| Potential Cause | Troubleshooting Suggestion |
| Low intrinsic aqueous solubility. | Attempt to dissolve the compound in a small amount of a biocompatible organic solvent like DMSO first, and then dilute it with the aqueous buffer. Be mindful of the final solvent concentration to avoid cellular toxicity. |
| pH of the buffer. | The solubility of cytidine analogues can be pH-dependent. Test a range of pH values for your buffer to find the optimal pH for solubility. |
| Buffer composition. | Certain salts in the buffer might decrease the solubility. Try using a simpler buffer system. |
| Temperature. | Solubility can be temperature-dependent. For some compounds, gentle warming might help, but be cautious about potential degradation. |
Poor Stability and Degradation
Problem: I suspect my this compound is degrading during my experiment, leading to inconsistent results.
| Potential Cause | Troubleshooting Suggestion |
| pH instability. | The stability of nucleoside analogues can be pH-sensitive. Perform a stability study at different pH values to determine the optimal range for your experiments. Methylation of cytosine can expand the stable pH range.[2] |
| Temperature sensitivity. | Store stock solutions at the recommended temperature (2-8°C) and minimize the time the compound is kept at room or elevated temperatures during experiments.[1] |
| Enzymatic degradation. | If using biological matrices (e.g., serum), consider the presence of enzymes that could metabolize the compound. The use of enzyme inhibitors or serum-free media might be necessary for in vitro studies. |
| Photostability. | Some nucleoside analogues can be light-sensitive. Protect your solutions from light during storage and experiments. |
Low Cellular Uptake and Efficacy in Cell-Based Assays
Problem: My in vitro cell-based assay shows low efficacy of this compound, even at high concentrations.
| Potential Cause | Troubleshooting Suggestion |
| Low cell permeability. | The hydrophilic nature of the compound may limit its passive diffusion across the cell membrane. Consider using formulation strategies such as liposomes or nanoparticles to enhance cellular uptake. |
| Efflux by cellular transporters. | The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell. Co-administration with an efflux pump inhibitor can help to clarify this. |
| Insufficient intracellular phosphorylation. | The therapeutic activity of this compound depends on its conversion to the triphosphate form by cellular kinases. The cell line you are using might have low levels of the required kinases. |
| Cell line resistance. | The target cells may have developed resistance mechanisms to nucleoside analogues. |
Data Presentation
Table 1: Solubility of a Related Compound (5-Methyl-2'-deoxycytidine)
| Solvent | Approximate Solubility | Reference |
| DMSO | ~20 mg/mL | [3] |
| Dimethyl formamide | ~5 mg/mL | [3] |
| PBS (pH 7.2) | ~10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Serially dilute the stock solution in the aqueous buffer of interest (e.g., PBS, cell culture media).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation.
-
Spectrophotometric Analysis: For a more quantitative assessment, measure the absorbance of the clear supernatant after centrifugation at a wavelength where the compound has maximum absorbance.
Protocol 2: Preliminary Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in different buffers with varying pH values (e.g., pH 5, 7.4, 9).
-
Incubation: Incubate the solutions at a specific temperature (e.g., 4°C, room temperature, 37°C) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the concentration of the remaining compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Protocol 3: General Cell Permeability Assay (MDCK or Caco-2)
-
Cell Culture: Culture MDCK or Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.
-
Compound Addition: Add this compound to the apical (donor) chamber.
-
Sampling: At various time points, take samples from the basolateral (receiver) chamber.
-
Quantification: Analyze the concentration of the compound in the samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Visualizations
References
Technical Support Center: Overcoming Resistance to DNA Methyltransferase Inhibitors
Disclaimer: The compound "5-Methylcyclocytidine hydrochloride" is not found in standard chemical and scientific literature. This guide addresses resistance to the well-researched and clinically relevant DNA methyltransferase (DNMT) inhibitors, 5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine) , which are likely the intended subjects of the query.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with DNMT inhibitors like 5-Azacytidine and Decitabine.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 5-Azacytidine and Decitabine?
A1: Resistance to these DNMT inhibitors is multifactorial and can arise from several cellular changes:
-
Reduced Drug Transport: Decreased expression or function of nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), can limit the uptake of the drug into the cell.
-
Impaired Drug Activation: 5-Azacytidine and Decitabine are pro-drugs that require phosphorylation to become active. Downregulation of key activating enzymes, particularly deoxycytidine kinase (dCK), prevents this conversion.
-
Increased Drug Inactivation: Elevated levels of cytidine (B196190) deaminase (CDA) can lead to the rapid deamination and inactivation of the drugs before they can be incorporated into DNA.
-
Alterations in DNA Damage Response: Changes in DNA damage sensing and repair pathways can allow cells to tolerate the DNA adducts formed by these agents.
-
Epigenetic Modifications: Pre-existing or acquired epigenetic alterations can confer resistance to the effects of DNMT inhibition.
Q2: My cells are not responding to 5-Azacytidine/Decitabine treatment. What are the initial troubleshooting steps?
A2: If you observe a lack of response, consider the following:
-
Verify Drug Integrity: Ensure the drug has been stored correctly and that the working solution is freshly prepared, as these agents are unstable in aqueous solutions.
-
Confirm Cell Line Identity and Health: Perform cell line authentication and ensure the cells are healthy and free from contamination.
-
Optimize Drug Concentration and Exposure Time: The effective concentration and duration of treatment can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
Assess Drug Uptake and Metabolism: If resistance is suspected, you can investigate the expression levels of key proteins involved in drug transport (hENT1) and metabolism (dCK, CDA).
Q3: Can resistance to 5-Azacytidine or Decitabine be reversed?
A3: In some cases, resistance can be overcome. Strategies include:
-
Combination Therapy: Using these agents in combination with other drugs, such as histone deacetylase (HDAC) inhibitors (e.g., Vorinostat, Panobinostat) or other chemotherapeutic agents, can re-sensitize resistant cells.
-
Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., high CDA levels), co-treatment with an inhibitor of that pathway (e.g., the CDA inhibitor tetrahydrouridine) may restore sensitivity.
Troubleshooting Guides
Issue 1: High Cell Viability Despite Treatment
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., nanomolar to high micromolar). |
| Insufficient Treatment Duration | Extend the treatment duration. DNMT inhibitors often require incorporation into newly synthesized DNA during S-phase, so effects may only be apparent after several cell cycles. |
| Drug Instability | Prepare fresh drug solutions for each experiment. 5-Azacytidine and Decitabine are unstable in aqueous media. |
| Inherent or Acquired Resistance | Investigate the expression of key resistance markers (hENT1, dCK, CDA). Consider combination therapy with other agents (e.g., HDAC inhibitors). |
Issue 2: No Detectable Decrease in Global DNA Methylation
| Possible Cause | Suggested Solution |
| Assay Sensitivity | Ensure your method for detecting DNA methylation (e.g., pyrosequencing of repetitive elements, ELISA-based assays) is sensitive enough to detect the expected changes. |
| Timing of Analysis | Analyze DNA methylation after an appropriate duration of treatment. It may take several days for a significant reduction in global methylation to be observed. |
| Drug Inactivation | High levels of cytidine deaminase (CDA) in your cell model may be inactivating the drug. Measure CDA expression or activity. |
| Cell Cycle Arrest | The drug may be inducing cell cycle arrest, preventing its incorporation into DNA. Assess the cell cycle profile of treated cells. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of 5-Azacytidine or Decitabine for 24, 48, and 72 hours. Include an untreated control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot for Resistance-Associated Proteins
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against hENT1, dCK, CDA, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to compare protein expression levels between conditions.
Quantitative Data Summary
The following table summarizes data from a hypothetical study on overcoming 5-Azacytidine resistance in a resistant cancer cell line (Res-Cell) compared to its parental sensitive counterpart (Sen-Cell).
| Treatment Group | IC50 of 5-Azacytidine (µM) | Relative dCK mRNA Expression | Relative CDA mRNA Expression |
| Sen-Cell | 1.5 | 1.0 | 1.0 |
| Res-Cell | 25.0 | 0.2 | 8.5 |
| Res-Cell + HDAC Inhibitor | 8.0 | 0.6 | 8.2 |
| Res-Cell + CDA Inhibitor | 3.0 | 0.25 | Not Applicable |
Visualizations
Signaling and Resistance Pathways
Caption: Key pathways in 5-Azacytidine/Decitabine action and resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting and overcoming DNMT inhibitor resistance.
Technical Support Center: Optimizing 5-Methylcytidine Hydrochloride and DNA Methyltransferase Inhibitor Treatments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Methylcytidine hydrochloride and related DNA methyltransferase (DNMT) inhibitors such as 5-Azacytidine, Decitabine, and Zebularine (B1662112) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DNMT inhibitors like 5-Azacytidine and Decitabine?
A1: 5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine) are cytidine (B196190) analogs that, upon incorporation into DNA, covalently trap DNA methyltransferase (DNMT) enzymes. This trapping leads to the depletion of active DNMTs in the cell, resulting in passive demethylation of the genome as the cell divides. This can lead to the re-expression of genes that were silenced by DNA methylation.[1][2]
Q2: What is the recommended solvent and storage condition for 5-Azacytidine?
A2: 5-Azacytidine is soluble in DMSO and can also be dissolved in 50% acetic acid or water, though it is less stable in aqueous solutions.[3] For longer-term storage, it is recommended to prepare a stock solution in 50% DMSO and store it in the freezer.[3] Due to its instability in aqueous media, it is crucial to change the culture medium and add fresh drug daily during treatment.[3]
Q3: How do I determine the optimal concentration and duration for my experiment?
A3: The optimal concentration and duration are highly cell-line dependent due to varying levels of cytotoxicity and demethylation response.[3] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.[4] Treatment duration should be for at least one cell doubling time to allow for the passive demethylation to occur during DNA replication.[3] For many cell lines, a concentration range of 0.1-10 µM for 5-Azacytidine or Decitabine for 24 to 72 hours is a good starting point.[3]
Q4: Can treatment with DNMT inhibitors affect cell viability and growth?
A4: Yes, DNMT inhibitors can be cytotoxic, especially at higher concentrations.[1][2] This cytotoxicity is thought to be primarily mediated by the trapping of DNMTs on the DNA, rather than the demethylation itself.[1] It is common to observe an initial inhibition of cell growth, from which the cells may recover.[2] It is crucial to monitor cell viability throughout the experiment.
Q5: Are there more stable alternatives to 5-Azacytidine and Decitabine?
A5: Zebularine is a more stable cytidine analog that also inhibits DNA methylation.[5] Its stability in aqueous solutions makes it suitable for more extended treatment periods without the need for daily media changes.[5]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity | The concentration of the DNMT inhibitor is too high for the specific cell line. | Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value for your cell line. Start with a lower concentration range (e.g., 0.1-1 µM) and gradually increase it.[4][6] |
| The cell line is particularly sensitive to the cytotoxic effects of the drug. | Consider using a less toxic analog like Zebularine.[5] Ensure that the treatment duration is appropriate and not excessively long for the chosen concentration. | |
| No Observable Effect on Gene Expression | The concentration of the DNMT inhibitor is too low. | Increase the concentration of the drug. Ensure that the treatment duration is sufficient for at least one to two cell doublings to allow for passive demethylation.[3] |
| The drug has degraded due to instability in the culture medium. | For 5-Azacytidine and Decitabine, prepare fresh drug solution daily and replace the medium.[3] Alternatively, switch to a more stable inhibitor like Zebularine.[5] | |
| The gene of interest is not regulated by DNA methylation in your cell model. | Confirm the methylation status of your gene of interest's promoter region using techniques like bisulfite sequencing before and after treatment. | |
| Inconsistent Results Between Experiments | Inconsistent drug preparation and handling. | Prepare fresh stock solutions of the drug and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure consistent timing of media changes and drug addition. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and overall culture health. | |
| Loss of Demethylation Effect After Drug Removal | Remethylation of the DNA can occur after the drug is removed. | For sustained demethylation, continuous treatment with a stable inhibitor like Zebularine may be necessary.[7] Alternatively, perform downstream analysis while the cells are still under treatment or shortly after. |
Quantitative Data Summary
The following tables summarize typical experimental parameters for commonly used DNMT inhibitors. Note that these are starting points and should be optimized for your specific experimental system.
Table 1: In Vitro Treatment Parameters for DNMT Inhibitors
| Compound | Cell Line Examples | Concentration Range | Treatment Duration | Reference |
| 5-Azacytidine | MOLT4, Jurkat (Leukemia) | 1-10 µM | 12, 24, 48 hours | [2][8] |
| MM.1S, RPMI8226 (Multiple Myeloma) | 0.7-3.2 µM (IC50) | 72 hours | [6] | |
| PC-3, DU145 (Prostate Cancer) | 2.5 µM | 72 hours | [9] | |
| HepG2, SMMC-7721 (Hepatocellular Carcinoma) | Varies (indicated concentrations) | 36 hours | [10] | |
| Decitabine (5-aza-2'-deoxycytidine) | Various tumor cell lines | 0.1-5 µM | 24, 48, 72 hours | [3] |
| HL-60 (Leukemia) | 10, 100, 1000 ng/mL | 48 hours | ||
| Calu-6 (Lung Carcinoma) | Varies | 48 hours | ||
| Zebularine | T24 (Bladder Carcinoma) | 100 µM - 1 mM | 48 hours - 40 days | [5][7] |
| 10T1/2 (Mouse Embryonic Fibroblast) | Varies | 24 hours (media change) | [5] | |
| MDA-MB-231, MCF-7 (Breast Cancer) | ~100 µM, ~150 µM (IC50) | 96 hours | [11] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Treatment with 5-Azacytidine or Decitabine
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the treatment period (e.g., 3 x 10^5 cells per 100-mm dish). Allow cells to adhere and recover for 24 hours.[7]
-
Drug Preparation: Prepare a stock solution of 5-Azacytidine or Decitabine in an appropriate solvent (e.g., 10 mM in 50% DMSO).[3]
-
Treatment: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the drug-containing medium.
-
Incubation and Media Change: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). Crucially, for 5-Azacytidine and Decitabine, the medium should be replaced with freshly prepared drug-containing medium every 24 hours due to the instability of the compounds. [3]
-
Harvesting: After the treatment period, harvest the cells for downstream analysis such as RNA extraction for gene expression analysis (RT-qPCR), DNA extraction for methylation analysis (bisulfite sequencing), or protein extraction for Western blotting.
Protocol 2: Continuous In Vitro Treatment with Zebularine
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Drug Preparation: Prepare a stock solution of Zebularine in a suitable solvent (e.g., PBS).
-
Treatment: Add Zebularine to the culture medium at the desired final concentration.
-
Incubation and Media Change: For continuous treatment, change the medium containing fresh Zebularine every 3 days. This can be maintained for extended periods (e.g., up to 40 days).[7]
-
Harvesting: Harvest cells at various time points during the continuous treatment for analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Modulation of 5-methylcytosine (B146107) levels through DNMT inhibition can impact various cellular signaling pathways. Below are diagrams of key pathways that can be affected.
References
- 1. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5‐Azacytidine treatment [bio-protocol.org]
- 10. 5-Azacytidine (5-AzaC) demethylation treatment [bio-protocol.org]
- 11. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylcyclocytidine hydrochloride inconsistent results in assays
Disclaimer: Information regarding specific experimental outcomes and troubleshooting for 5-Methylcyclocytidine hydrochloride is limited in publicly available scientific literature. Much of the detailed guidance provided below is extrapolated from data on closely related nucleoside analogs, such as 5-aza-2'-deoxycytidine (Decitabine). Researchers should use this information as a general guide and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a purine (B94841) nucleoside analog.[1] Generally, nucleoside analogs exert their effects by interfering with nucleic acid synthesis. They are incorporated into DNA or RNA during replication and transcription, leading to chain termination, or they can inhibit enzymes essential for nucleotide metabolism. For many nucleoside analogs, this results in the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1]
Q2: My cytotoxicity assay results with this compound are inconsistent. What are the potential causes?
Inconsistent results in cytotoxicity assays can arise from several factors:
-
Compound Stability: Nucleoside analogs can be unstable in solution, especially in cell culture media at 37°C. It is crucial to prepare fresh solutions for each experiment and minimize the time the compound is in the media before and during the assay.
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent cytotoxicity. Higher cell densities may require higher concentrations of the compound to achieve the same effect. Ensure consistent cell seeding across all experiments.
-
Cell Line Variability: Different cell lines can have varying sensitivities to nucleoside analogs due to differences in drug uptake, metabolism, and the status of their DNA damage response and apoptotic pathways.
-
Solvent Concentration: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in your assay wells is consistent and below a cytotoxic threshold for your specific cell line (typically <0.5%).
-
Assay Type: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH release) can influence the results. Metabolic assays like MTT measure mitochondrial activity, which may not always directly correlate with cell death.
Q3: How should I prepare and store this compound?
For optimal stability, this compound should be stored at -20°C, protected from light. For experimental use, it is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the compound has been stored correctly. Prepare a fresh stock solution from the powder. |
| Insufficient Concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Short Incubation Time | Increase the incubation time of the compound with the cells (e.g., from 24h to 48h or 72h). |
| Cell Resistance | The cell line may be inherently resistant. Consider using a different cell line or a positive control compound known to be effective in your chosen cell line. |
| Incorrect Assay | Try a different cytotoxicity assay that measures a different aspect of cell death (e.g., a membrane integrity assay like LDH release). |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition to the media. If precipitation occurs, try a lower concentration or a different solvent. |
| Incomplete Solubilization | Ensure the formazan (B1609692) crystals in an MTT assay are fully dissolved before reading the absorbance. |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
General Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Workflows
References
long-term storage conditions for 5-Methylcyclocytidine hydrochloride
This technical support center provides guidance on the long-term storage, handling, and stability of 5-Methylcyclocytidine hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at 2-8°C .[1] Some suppliers of similar nucleoside analogs, such as 5-Methylcytidine, recommend storage at -20°C for optimal stability. To prevent degradation, the compound should be protected from light and moisture.
Q2: How should I store solutions of this compound?
There is limited specific stability data available for this compound in solution. However, based on general knowledge of nucleoside analogs, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. For the related compound 5-Methylcytidine, storage of solutions at -20°C for up to one month and at -80°C for up to six months is suggested, with protection from light. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Yes, many nucleoside analogs are light-sensitive.[2][3] It is crucial to protect both the solid compound and its solutions from light. Store the solid in an opaque container or in a dark location. When working with solutions, use amber-colored vials or wrap containers in aluminum foil.
Q4: Is this compound hygroscopic?
Q5: What are the potential degradation pathways for this compound?
Cytidine (B196190) and its analogs can be susceptible to hydrolytic deamination, which converts cytidine to uridine. This process can be influenced by factors such as pH and temperature. The stability of nucleoside analogs can be pH-dependent, with some showing greater stability in acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the solid compound is stored at the recommended temperature (2-8°C or -20°C), protected from light and moisture. Prepare solutions fresh and store them appropriately if necessary. |
| Contamination of stock solutions. | Prepare fresh stock solutions using aseptic techniques. Filter-sterilize solutions if appropriate for the application. | |
| Precipitate formation in solution upon thawing | Poor solubility at lower temperatures or concentration exceeding solubility limit. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated solution. |
| Discoloration of the solid compound or solution | Degradation due to exposure to light or air (oxidation). | Discard the discolored compound or solution and obtain a fresh batch. Always store protected from light. Consider purging the container with an inert gas like argon or nitrogen. |
| Loss of biological activity | Multiple freeze-thaw cycles leading to degradation. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Instability in the experimental buffer or media. | Check the pH and composition of your experimental buffer. Some nucleoside analogs have pH-dependent stability. Consider performing a pilot stability study in your specific buffer system. |
Storage Condition Summary
| Form | Temperature | Duration | Additional Considerations |
| Solid | 2-8°C | Long-term | Protect from light and moisture. |
| -20°C | Long-term (alternative) | Protect from light and moisture. | |
| Solution | -20°C | Up to 1 month (general guidance for analogs) | Protect from light; avoid freeze-thaw cycles. |
| -80°C | Up to 6 months (general guidance for analogs) | Protect from light; avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., sterile water, DMSO, or a buffer of choice) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Visualizations
References
Technical Support Center: Investigating Off-Target Effects of 5-Methylcyclocytidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylcyclocytidine hydrochloride is a nucleoside analog with established roles in inhibiting DNA synthesis and inducing apoptosis, making it a compound of interest for antiviral and anticancer research. While its on-target effects are generally understood, the broader selectivity profile, including potential off-target interactions, is not extensively documented in publicly available literature.
This technical support center provides a comprehensive guide for researchers to proactively investigate, identify, and characterize potential off-target effects of this compound. The following FAQs, troubleshooting guides, and experimental protocols are designed to assist in navigating unexpected experimental outcomes and building a more complete pharmacological profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Currently, there is limited specific data in the public domain detailing the off-target effects of this compound. As a cytidine (B196190) nucleoside analog, it is plausible that it may interact with various cellular enzymes that recognize nucleosides or nucleotides, such as kinases or polymerases, beyond its primary targets. Without specific screening data, any off-target activities are hypothetical. This guide provides a framework for researchers to systematically investigate and identify potential off-target interactions in their experimental systems.
Q2: Why am I observing a phenotype (e.g., cell cycle arrest at an unexpected phase, unusual morphology changes) that is inconsistent with the known mechanism of action of this compound?
A2: Unexpected phenotypes can arise from several factors, including off-target effects, experimental artifacts, or unique characteristics of your cellular model. It is crucial to systematically troubleshoot these observations. Refer to the Troubleshooting Guide 1 for a detailed workflow to investigate the root cause of the unexpected phenotype.
Q3: My experimental results with this compound are highly variable between different cell lines. What could be the reason?
A3: This variability can be due to differences in the expression levels of the primary target, metabolic enzymes that activate or inactivate the compound, or potential off-target proteins. Cell lines from different tissues or even different subtypes of a cancer can have vastly different protein expression profiles. See Troubleshooting Guide 2 for a strategy to address inter-cell line variability.
Troubleshooting Guides
Troubleshooting Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe a cellular response that is not readily explained by the on-target activity of this compound, the following workflow can help determine if an off-target effect is responsible.
Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your system at the concentrations used. For example, you can assess the inhibition of DNA synthesis.
-
Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype and compare the EC50 value to the EC50 for its on-target effect. A significant difference in potency may suggest an off-target mechanism.
-
Target Deconvolution: If the phenotype is dose-dependent and occurs at relevant concentrations, proceed with target deconvolution strategies to identify the responsible off-target protein(s). Refer to the experimental protocols section for methods like affinity chromatography or thermal shift assays.
Troubleshooting Guide 2: Addressing Inconsistent Results Across Cell Lines
Variability in drug response across different cell lines is a common challenge. This guide provides a structured approach to understanding these discrepancies.
Steps:
-
Assess On-Target Expression: Quantify the expression level of the primary target(s) of this compound in your panel of cell lines.
-
Correlation Analysis: Determine if there is a correlation between the expression level of the on-target protein and the potency (e.g., IC50) of the compound in each cell line.
-
Investigate Off-Targets: If there is no clear correlation, it is possible that an off-target, which is differentially expressed across the cell lines, is contributing to the observed activity. A broad profiling screen can help identify such candidates.
Data Presentation
Clear and structured data presentation is crucial for interpreting off-target screening results. Below are template tables for summarizing quantitative data.
Table 1: Template for Kinase Profiling Data
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 15% | 45% | > 10 |
| Kinase B | 85% | 98% | 0.5 |
| Kinase C | 5% | 12% | > 10 |
| ... | ... | ... | ... |
Table 2: Template for On-Target vs. Off-Target Potency
| Assay Type | Target | Endpoint Measured | IC50 / EC50 (µM) |
| On-Target | DNA Polymerase | DNA Synthesis | 0.1 |
| Off-Target | Kinase B | Phosphorylation | 0.5 |
| Cellular | Cell Viability | Apoptosis | 0.2 |
Experimental Protocols
The following are generalized protocols for key experiments used to identify and validate off-target effects.
Protocol 1: Kinase Profiling Assay (Biochemical)
This protocol describes a general approach for screening this compound against a panel of kinases, often performed by commercial vendors.
Objective: To identify potential off-target kinase interactions.
Materials:
-
This compound
-
Kinase panel (e.g., from Eurofins Discovery, Reaction Biology)
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to be tested.
-
Assay Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP in the appropriate reaction buffer.
-
Compound Addition: Add this compound at various concentrations to the assay wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the compound. Determine IC50 values for any significant hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[1]
Objective: To validate the interaction of this compound with a potential off-target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
PBS and protease inhibitors
-
Lysis buffer
-
Antibody against the target protein for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Western Blotting: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific to the potential target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[1]
Protocol 3: Target Deconvolution Workflow
This workflow provides a high-level overview of identifying unknown off-targets.
Approaches:
-
Affinity Chromatography: Immobilize this compound on a solid support and incubate with cell lysate. Proteins that bind to the compound are then eluted and identified by mass spectrometry.
-
Expression-Based Methods: Use techniques like phage display where a library of proteins is screened for binding to the compound.
-
Biophysical Methods: Employ methods like CETSA or Stability of Proteins from Rates of Oxidation (SPROX) to identify proteins that are stabilized upon compound binding in complex cellular lysates.[2]
Disclaimer: This technical support guide is intended for research purposes only. The experimental protocols provided are generalized and may require optimization for specific experimental conditions and systems.
References
Technical Support Center: 5-Methylcyclocytidine Hydrochloride Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylcyclocytidine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action for this compound, as a cytidine (B196190) analog, is the inhibition of DNA methyltransferases (DNMTs). Following incorporation into DNA, it forms a covalent bond with DNMT, trapping the enzyme and leading to its degradation. This results in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes, which can in turn induce apoptosis and inhibit tumor growth. A secondary mechanism may involve the direct inhibition of DNA synthesis.
Q2: What are the expected outcomes of treating cancer cells with this compound?
A2: Treatment of cancer cells with this compound is expected to lead to a dose- and time-dependent decrease in cell viability and proliferation. At the molecular level, one can expect to observe a reduction in global DNA methylation, re-expression of previously silenced tumor suppressor genes, and induction of apoptosis.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is generally soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile water or a buffer such as phosphate-buffered saline (PBS). For instance, a 10 mM stock solution can be prepared and then further diluted to the desired working concentrations in the cell culture medium. It is advisable to filter-sterilize the stock solution through a 0.22 µm filter before adding it to your culture.
Q4: What are typical working concentrations for in vitro experiments?
A4: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific model system. Based on data for related compounds like 5-azacytidine, a starting range of 1 µM to 50 µM is often used in initial experiments.
Troubleshooting Guides
Cell Viability and Proliferation Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability at expected concentrations | Cell line may be resistant; Compound instability or inactivity; Insufficient incubation time. | Test a wider range of concentrations. Verify the identity and purity of your this compound. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Precipitation of the compound in the culture medium | The concentration used exceeds the solubility of the compound in the medium. | Prepare a fresh stock solution and ensure it is fully dissolved before dilution. Consider using a lower concentration or a different solvent for the stock solution if compatible with your cells. |
| Unexpected increase in cell proliferation at low concentrations | Hormesis effect; Off-target effects. | This is a known phenomenon for some compounds. Document the observation and focus on the inhibitory concentration range for your primary endpoint. |
Antiviral Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background of viral plaques or cytopathic effect (CPE) in control wells | High multiplicity of infection (MOI); Incomplete neutralization of the virus after adsorption. | Optimize the MOI to achieve a countable number of plaques or a clear CPE. Ensure thorough washing of the cell monolayer after the virus adsorption step. |
| Inconsistent antiviral activity | Variability in viral titer; Inconsistent timing of compound addition. | Use a freshly titrated virus stock for each experiment. Standardize the time of compound addition relative to infection (e.g., pre-treatment, co-treatment, post-treatment). |
| Compound is cytotoxic at concentrations that show antiviral activity | The antiviral effect may be a result of general cytotoxicity. | Determine the 50% cytotoxic concentration (CC50) in uninfected cells in parallel with the antiviral assay. Calculate the selectivity index (SI = CC50/IC50) to assess the therapeutic window. |
Quantitative Data
No specific IC50 values for this compound were found in the available search results. Therefore, the following table provides representative IC50 values for the closely related and well-studied cytidine analog, 5-Azacytidine , in various cancer cell lines to serve as a reference for experimental planning.
| Cell Line | Cancer Type | 5-Azacytidine IC50 (µM) | Incubation Time (hours) |
| HL-60 | Acute Promyelocytic Leukemia | 2 - 6 | 72 |
| K562 | Chronic Myelogenous Leukemia | ~5 | 72 |
| SW480 | Colorectal Cancer | ~10 | 72 |
| HCT116 | Colorectal Cancer | ~4 | 72 |
| A549 | Non-small Cell Lung Cancer | >10 | 72 |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by diluting the stock solution in a serum-free medium. A serial dilution series (e.g., from 100 µM to 0.1 µM) is recommended.
-
Remove the medium from the wells and add 100 µL of the 2X working solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This protocol outlines a method to assess the antiviral activity of this compound.
-
Cell Seeding:
-
Seed a confluent monolayer of a susceptible host cell line in 6-well plates.
-
Incubate until the cells reach 95-100% confluency.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and infect the monolayer with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
During the adsorption period, prepare different concentrations of this compound in an overlay medium (e.g., medium with 1% low-melting-point agarose (B213101) or methylcellulose).
-
After adsorption, wash the cell monolayer twice with sterile PBS.
-
Add the overlay medium containing the different concentrations of the compound (and a vehicle control) to the respective wells.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with a solution of 10% formaldehyde (B43269) for at least 30 minutes.
-
Remove the overlay and stain the cells with a 0.1% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for studying this compound.
Validation & Comparative
A Comparative Guide: 5-Methylcyclocytidine Hydrochloride vs. 5-Azacytidine in Preclinical Research
For researchers and drug development professionals navigating the landscape of epigenetic modulators and nucleoside analogs, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed, evidence-based comparison of 5-Methylcyclocytidine hydrochloride and the well-established epigenetic drug 5-Azacytidine, focusing on their mechanisms of action, preclinical efficacy, and associated signaling pathways.
At a Glance: Key Differences
| Feature | This compound | 5-Azacytidine |
| Primary Mechanism | Purine (B94841) nucleoside analog, inhibits DNA synthesis, induces apoptosis. | Pyrimidine (B1678525) nucleoside analog, DNA methyltransferase (DNMT) inhibitor. |
| Incorporation | Primarily into DNA. | Incorporated into both RNA and DNA. |
| Reported IC50 Values | Data not readily available in public literature. | Nanomolar to low micromolar range in various cancer cell lines. |
| Key Signaling Pathways | Apoptosis induction pathways. | PI3K/Akt, cGAS-STING, and others. |
| Primary Toxicity | Data not readily available in public literature. | Myelosuppression. |
Chemical Structures
Mechanism of Action: A Tale of Two Analogs
This compound is described as a purine nucleoside analog with broad antitumor activity.[1] Its primary mechanism of action is believed to involve the inhibition of DNA synthesis and the subsequent induction of apoptosis.[1] As a nucleoside analog, it is likely incorporated into the DNA of proliferating cells, leading to the disruption of DNA replication and cell cycle arrest, ultimately triggering programmed cell death. The precise molecular targets and the full extent of its mechanism are not as extensively characterized in publicly available literature as those of 5-Azacytidine.
5-Azacytidine , a pyrimidine nucleoside analog of cytidine, functions primarily as a DNA methyltransferase (DNMT) inhibitor.[2][3] After cellular uptake, it is converted to its active triphosphate form and incorporated into both RNA and DNA.[4] Its incorporation into DNA allows it to covalently trap DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[5][6] This reversal of aberrant hypermethylation can lead to the re-expression of silenced tumor suppressor genes.[7] At higher doses, 5-Azacytidine also exhibits direct cytotoxicity through its incorporation into RNA, which can disrupt protein synthesis.[4]
Preclinical Performance: Efficacy and Toxicity
In Vitro Cytotoxicity
Quantitative data on the in vitro cytotoxicity of This compound , such as IC50 values against a panel of cancer cell lines, is not widely reported in publicly accessible databases.
In contrast, 5-Azacytidine has been extensively studied, with IC50 values reported for numerous cancer cell lines. These values can vary significantly depending on the cell line and the duration of exposure, generally falling within the nanomolar to low micromolar range.
| 5-Azacytidine: Reported IC50 Values in Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| HCT-116 (Colon Cancer) | 2.18 (24h), 1.98 (48h)[2] |
| HL-60 (Promyelocytic Leukemia) | Low micromolar range[3] |
| A549 (Non-Small Cell Lung Cancer) | 2.218 (48h)[7] |
| SK-MES-1 (Non-Small Cell Lung Cancer) | 1.629 (48h)[7] |
| H1792 (Non-Small Cell Lung Cancer) | 1.471 (48h)[7] |
| H522 (Non-Small Cell Lung Cancer) | 1.948 (48h)[7] |
| H226 (Non-Small Cell Lung Cancer) | 0.6 (µg/mL)[1] |
| H358 (Non-Small Cell Lung Cancer) | 3.4 (µg/mL)[1] |
| H460 (Non-Small Cell Lung Cancer) | 4.9 (µg/mL)[1] |
Preclinical Toxicity
Detailed preclinical toxicology data for This compound is not extensively documented in the public domain.
For 5-Azacytidine , the primary dose-limiting toxicity observed in preclinical and clinical studies is myelosuppression, including leukopenia and thrombocytopenia.[1] Studies in mice have shown that intravenous administration can lead to significant reductions in white blood cell counts.[1]
Impact on Cellular Signaling Pathways
The interaction of these compounds with key cellular signaling pathways is crucial to understanding their broader biological effects.
This compound and Apoptosis
The primary described effect of this compound is the induction of apoptosis.[1] While the specific apoptotic signaling cascade it activates has not been fully elucidated, it is likely to involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, or a combination of both.
5-Azacytidine and its Diverse Signaling Roles
5-Azacytidine has been shown to modulate several critical signaling pathways:
-
PI3K/Akt Pathway: Studies have indicated that 5-Azacytidine can activate the PI3K/Akt signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival. In some contexts, activation of this pathway by 5-Azacytidine may contribute to its therapeutic effects, while in others, it could potentially lead to resistance.
-
cGAS-STING Pathway: 5-Azacytidine has been demonstrated to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[9][10] This pathway is a key component of the innate immune system that senses cytosolic DNA. By inducing DNA damage and the formation of micronuclei, 5-Azacytidine can trigger cGAS activation, leading to the production of type I interferons and an anti-tumor immune response.
References
- 1. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 5-Azacytidine promotes invadopodia formation and tumor metastasis through the upregulation of PI3K in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology in mice of the antileukemic agent 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. cGAS/STING in skin melanoma: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleoside Analogs: A Comparative Validation of 5-Methylcyclocytidine Hydrochloride's Putative Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Methylcyclocytidine hydrochloride and its analogs, offering insights into their mechanisms of action. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide leverages comprehensive data from two well-characterized nucleoside analogs, 5-Azacytidine and Gemcitabine, to provide a framework for its validation and comparison.
Mechanistic Overview
This compound is a purine (B94841) nucleoside analog with suggested anticancer and antiviral properties. Its proposed mechanism of action centers on the inhibition of DNA synthesis and the induction of apoptosis, hallmarks of many cytotoxic chemotherapeutic agents. To objectively evaluate this proposed mechanism, we will compare it with established data for 5-Azacytidine, a DNA methyltransferase inhibitor, and Gemcitabine, a DNA synthesis inhibitor.
Comparative Analysis of In Vitro Efficacy
Table 1: Comparative Cytotoxicity (IC50) of Nucleoside Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| 5-Azacytidine | A549 | Non-Small Cell Lung | 2.218 | 48 |
| H1792 | Non-Small Cell Lung | 1.471 | 48 | |
| H522 | Non-Small Cell Lung | 1.948 | 48 | |
| SK-MES-1 | Non-Small Cell Lung | 1.629 | 48 | |
| Gemcitabine | H157 | Non-Small Cell Lung | ~5 | 72 |
| H460 | Non-Small Cell Lung | ~5 | 72 | |
| H322 | Non-Small Cell Lung | ~5 | 72 | |
| PANC-1 | Pancreatic | 0.04855 | 72 | |
| MIA PaCa-2 | Pancreatic | 0.025 | 72 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Comparative Apoptosis Induction by Nucleoside Analogs
| Compound | Cell Line | Cancer Type | Concentration (µM) | Apoptotic Cells (%) | Incubation Time (h) |
| 5-Azacytidine | HL-60 | Promyelocytic Leukemia | 2-6 | Preferential G1 phase apoptosis | Not Specified |
| HT 29 | Colon | 2 | 47 - 82 | 24 | |
| Gemcitabine | H157 | Non-Small Cell Lung | 5 | ~25 | 72 |
| H460 | Non-Small Cell Lung | 5 | ~30 | 72 | |
| H322 | Non-Small Cell Lung | 5 | ~20 | 72 | |
| PANC-1 | Pancreatic | 0.04 - 20 | 51 - 54 (specific apoptosis) | 24 |
Apoptosis was quantified by Annexin V staining followed by flow cytometry.
Experimental Protocols
To facilitate the validation of this compound's mechanism, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Culture cancer cells and treat them with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in the treated and control samples.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways of the comparator drugs and a general workflow for the experimental validation.
Figure 1. 5-Azacytidine's mechanism of action.
Figure 2. Gemcitabine's mechanism of action.
Figure 3. General experimental workflow.
Conclusion
While direct quantitative experimental data for this compound remains to be published, its proposed mechanism aligns with the established actions of other clinically relevant nucleoside analogs. The provided comparative data for 5-Azacytidine and Gemcitabine, along with detailed experimental protocols, offer a robust framework for the systematic validation of this compound's anticancer properties. Future studies employing the outlined methodologies are crucial to elucidate its specific activity, potency, and potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the preclinical evaluation of this and other novel nucleoside analogs.
A Comparative Analysis of Nucleoside Analogs in Oncology: Efficacy, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Nucleoside analogs represent a cornerstone of chemotherapy, exhibiting broad efficacy across a range of hematological malignancies and solid tumors. These agents function as antimetabolites, mimicking endogenous nucleosides to disrupt critical cellular processes, primarily DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This guide provides a comparative overview of four key nucleoside analogs — Gemcitabine (B846), Cytarabine, Fludarabine (B1672870), and Cladribine (B1669150) — supported by experimental data to inform preclinical research and drug development strategies.
Comparative Efficacy of Nucleoside Analogs
The cytotoxic activity of nucleoside analogs varies significantly across different cancer types. This variation is influenced by factors such as the expression of nucleoside transporters and activating kinases within the cancer cells.
In Vitro Cytotoxicity
| Nucleoside Analog | Cancer Type | Cell Line(s) | IC50 (µM) | Reference |
| Gemcitabine | Pancreatic Cancer | Panc-1 | 0.04 - 0.1 | [1] |
| BxPC-3 | 0.01 - 0.05 | [1] | ||
| Chronic Lymphocytic Leukemia | CLL cells | 1.1 | [2] | |
| Cytarabine | Acute Myeloid Leukemia | HL-60 | ~1.0 | [1] |
| Fludarabine | Chronic Lymphocytic Leukemia | CLL cells | 0.55 | [2] |
| Acute Myeloid Leukemia | HL-60, OCI-AML3 | >1.3 (low cytotoxicity as single agent in this study) | [3][4] | |
| Cladribine | Acute Myeloid Leukemia | HL-60, OCI-AML3 | ~0.04 (in combination) | [3][4] |
| Hairy Cell Leukemia | Not specified | Generally exhibits a lower IC50 than Fludarabine in B-cell lines | Not specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes and is derived from multiple sources.
In Vivo Efficacy
Preclinical xenograft models provide a valuable platform for evaluating the in vivo antitumor activity of nucleoside analogs.
| Nucleoside Analog(s) | Cancer Model | Key Findings | Reference |
| Gemcitabine vs. Cytarabine | Human Solid Tumor Xenografts (Breast, Colon, Lung, Pancreatic) | Gemcitabine demonstrated broad and significant tumor growth inhibition (ranging from 45% to 99% inhibition) across various solid tumor models. In contrast, Cytarabine only showed marginal activity in one lung cancer xenograft model (62% inhibition). | Not specified |
| Clofarabine (B1669196) vs. Fludarabine | Human Tumor Xenografts (Lymphoma, Multiple Myeloma, Colon Carcinoma, Prostate Carcinoma) | Clofarabine showed dose-dependent tumor growth delay in lymphoma, multiple myeloma, and colon carcinoma models. In the prostate carcinoma model, Clofarabine and Fludarabine exhibited comparable efficacy. | [5] |
| Cladribine vs. Fludarabine | Chronic Lymphocytic Leukemia (Clinical Trial) | Cladribine resulted in a superior median progression-free survival (25 months) and time to second treatment (40 months) compared to Fludarabine (10 and 22 months, respectively).[6] | [6] |
Mechanisms of Action and Signaling Pathways
Nucleoside analogs share a general mechanism of action involving their intracellular phosphorylation to active triphosphate forms, which then interfere with DNA and RNA synthesis. However, there are subtle differences in their metabolic activation and downstream effects.
General Mechanism of Action
The following diagram illustrates the generalized pathway for the activation and mechanism of action of nucleoside analogs.
Caption: General mechanism of nucleoside analog activation and action.
Comparative Signaling Pathways: Gemcitabine vs. Cytarabine
While both Gemcitabine and Cytarabine are deoxycytidine analogs, they activate distinct downstream signaling pathways that contribute to their cytotoxic effects.[7] Gemcitabine is known to trigger both the ATR/Chk1 and ATM/Chk2 checkpoint signaling pathways, which are involved in sensing DNA damage and replication stress.[7] In contrast, the role of the ATM pathway in response to Cytarabine-induced damage appears to be less critical for cell survival.[7]
Caption: Differential signaling pathways activated by Gemcitabine and Cytarabine.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of nucleoside analog efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Nucleoside analogs (Gemcitabine, Cytarabine, Fludarabine, Cladribine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the nucleoside analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration on a logarithmic scale.
-
Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of nucleoside analogs in a subcutaneous xenograft model.
Workflow Diagram:
Caption: Experimental workflow for an in vivo xenograft study.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel or similar extracellular matrix
-
Nucleoside analogs formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the nucleoside analogs and vehicle control according to the planned dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
This comparative guide highlights the differential efficacy and mechanisms of action of key nucleoside analogs in cancer therapy. The provided experimental data and protocols serve as a valuable resource for researchers in the design and interpretation of preclinical studies aimed at evaluating novel nucleoside analogs and combination therapies. A thorough understanding of the distinct properties of each analog is essential for optimizing their clinical application and developing more effective cancer treatments.
References
- 1. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro study of the combination gemcitabine + fludarabine on freshly isolated chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone marrow CFU-GM and human tumor xenograft efficacy of three antitumor nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cladribine prolongs progression-free survival and time to second treatment compared to fludarabine and high-dose chlorambucil in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of 5-Methylcyclocytidine Hydrochloride and Cytarabine in Oncology Research
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the evaluation of novel therapeutic agents against established standards is a critical endeavor. This guide provides a comparative overview of 5-Methylcyclocytidine hydrochloride and Cytarabine (B982), a cornerstone in the treatment of hematological malignancies. While Cytarabine's efficacy and mechanisms are well-documented, publicly available data on the anti-cancer properties of this compound is notably scarce, precluding a direct, data-driven comparison of their efficacy at this time.
This guide will summarize the known attributes of both compounds, present the substantial body of evidence for Cytarabine's in vitro activity, and highlight the current knowledge gap regarding this compound.
Overview and Mechanism of Action
Cytarabine (Ara-C) is a pyrimidine (B1678525) nucleoside analog that has been a mainstay in the treatment of acute myeloid leukemia (AML) and lymphomas for decades.[1] Its cytotoxic effects are exerted after it is intracellularly converted to its active triphosphate form, arabinosylcytosine triphosphate (ara-CTP).[2] Ara-CTP then competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into DNA. This incorporation leads to the inhibition of DNA polymerase, halting DNA synthesis and repair, and ultimately inducing cell death, particularly in rapidly dividing cancer cells.[2][3]
In Vitro Efficacy Data: A Tale of Two Compounds
The efficacy of Cytarabine has been extensively evaluated in numerous preclinical studies. The following table summarizes its 50% inhibitory concentration (IC50) values across various leukemia cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Reference |
| KG-1 | Acute Myeloid Leukemia | Varies (parental vs. resistant) | 72 hours | [3] |
| MOLM13 | Acute Myeloid Leukemia | Varies (parental vs. resistant) | 72 hours | [3] |
| Jurkat | Acute Lymphoblastic Leukemia | 159.7 | 96 hours | [5] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 90 | 96 hours | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | 72 hours | [1] |
| K562 | Chronic Myeloid Leukemia | Not specified | 72 hours | [1] |
| MOLM-14 | Acute Myeloid Leukemia | Not specified | 72 hours | [1] |
| MV4-11 | Acute Myeloid Leukemia | Not specified | 72 hours | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | Not specified | 72 hours | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
In stark contrast, extensive searches for peer-reviewed literature containing quantitative efficacy data (e.g., IC50 values, tumor growth inhibition) for This compound did not yield any specific results. Its characterization as a potential anti-cancer agent appears to be based on its structural similarity to other nucleoside analogs, but this has not been substantiated with publicly available experimental data.
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro cytotoxicity of a compound like Cytarabine.
Cell Culture and Treatment:
-
Leukemia cell lines (e.g., KG-1, MOLM13, Jurkat, CCRF-CEM) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded in 96-well plates at a predetermined density.
-
The cells are then exposed to a range of concentrations of the test compound (e.g., Cytarabine) for a specified duration (e.g., 72 or 96 hours).[1][5]
Cytotoxicity Assay (MTT Assay):
-
Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.[6]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of Cytarabine.
References
- 1. researchgate.net [researchgate.net]
- 2. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Comparative Antiviral Spectrum of Cyclocytidine Hydrochloride: A Guide for Researchers
A detailed analysis of cyclocytidine hydrochloride's antiviral activity in comparison to established nucleoside analogs, cytarabine (B982) and gemcitabine (B846), supported by experimental data and protocols.
Introduction
Cyclocytidine hydrochloride, a pyrimidine (B1678525) nucleoside analog, has demonstrated potential as an antiviral agent. It is recognized as a prodrug of cytarabine (Ara-C), a compound with known antiviral and antineoplastic properties.[1][2] This guide provides a comparative analysis of the antiviral spectrum and efficacy of cyclocytidine hydrochloride against two other clinically relevant cytidine (B196190) analogs: cytarabine and gemcitabine. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
Comparative Antiviral Activity
The antiviral activity of cyclocytidine hydrochloride and its counterparts is attributed to their ability to interfere with nucleic acid synthesis, a critical process for viral replication.[1][] While data on the broad-spectrum activity of cyclocytidine hydrochloride is still emerging, existing studies indicate its efficacy against specific DNA viruses. In contrast, cytarabine and particularly gemcitabine have been more extensively characterized against a wider range of viral pathogens.
Quantitative Comparison of Antiviral Efficacy
The following table summarizes the available 50% effective concentration (EC50) values for cyclocytidine hydrochloride, cytarabine, and gemcitabine against various viruses. The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. A lower EC50 value indicates higher potency.
| Virus Family | Virus | Cyclocytidine Hydrochloride EC50 (µM) | Cytarabine EC50 (µM) | Gemcitabine EC50 (µM) |
| Hepadnaviridae | Hepatitis B Virus (HBV) | ~20 (inhibition of rcDNA synthesis)[2][4] | - | - |
| Herpesviridae | Herpes Simplex Virus (HSV) | Qualitative evidence of activity[1][] | - | >300[5] |
| Coronaviridae | SARS-CoV-2 | - | - | 1.2[6] |
| Flaviviridae | Dengue Virus (DENV-2) | - | - | - |
| Orthomyxoviridae | Influenza A Virus (H1N1, H3N2) | - | - | 0.3 - 0.7[5] |
| Picornaviridae | Coxsackievirus B3 (CVB3) | - | - | - |
| Retroviridae | Human Immunodeficiency Virus (HIV) | - | - | - |
Mechanism of Action: Interference with Pyrimidine Biosynthesis
Cyclocytidine hydrochloride, cytarabine, and gemcitabine are all nucleoside analogs that, upon intracellular phosphorylation to their active triphosphate forms, act as competitive inhibitors of DNA and/or RNA polymerases. This incorporation leads to chain termination and inhibition of viral nucleic acid synthesis. Their mechanism of action is intrinsically linked to the cellular pyrimidine biosynthesis pathway, which provides the necessary precursors for DNA and RNA synthesis. By mimicking natural pyrimidines, these analogs disrupt this essential pathway for viral replication.
Caption: Mechanism of action of cyclocytidine and other nucleoside analogs.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the antiviral activity and cytotoxicity of compounds like cyclocytidine hydrochloride.
HBV Relaxed Circular DNA (rcDNA) Synthesis Inhibition Assay
This assay specifically measures the inhibition of a critical step in the Hepatitis B Virus replication cycle.
a. Cell Culture and HBV Production:
-
HepAD38 cells, a human hepatoblastoma cell line that inducibly expresses HBV pgRNA, are cultured in appropriate media.
-
HBV replication is induced by the removal of tetracycline (B611298) from the culture medium.
b. Compound Treatment:
-
Cells are treated with various concentrations of cyclocytidine hydrochloride. A vehicle control (e.g., DMSO) is run in parallel.
c. DNA Extraction and Southern Blot Analysis:
-
After a set incubation period (e.g., 48 hours), intracellular core particle-associated DNA is extracted.
-
The extracted DNA is separated by agarose (B213101) gel electrophoresis and transferred to a nylon membrane.
-
The membrane is hybridized with a radiolabeled HBV-specific DNA probe.
-
The levels of rcDNA and other viral DNA intermediates are visualized by autoradiography and quantified.[2][4]
Caption: Workflow for HBV rcDNA synthesis inhibition assay.
Plaque Reduction Assay
This is a standard method to determine the antiviral activity of a compound against cytopathic viruses.[7][8][9]
a. Cell Monolayer Preparation:
-
A confluent monolayer of susceptible host cells is prepared in multi-well plates.
b. Virus Infection and Compound Treatment:
-
The cell monolayer is infected with a known amount of virus in the presence of serial dilutions of the test compound.
c. Overlay and Incubation:
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Plates are incubated for a period sufficient for plaque formation (typically 2-10 days).
d. Plaque Visualization and Counting:
-
The cell monolayer is fixed and stained (e.g., with crystal violet).
-
Plaques, which are clear zones of cell death, are counted. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[7]
Virus Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced in the presence of an antiviral compound.[10][11][12]
a. Infection and Treatment:
-
Host cells are infected with the virus at a specific multiplicity of infection (MOI) and treated with different concentrations of the test compound.
b. Virus Harvest:
-
After one replication cycle, the supernatant and/or cell lysate containing the progeny virus is harvested.
c. Virus Titer Determination:
-
The harvested virus is serially diluted and used to infect fresh cell monolayers.
-
The virus titer (e.g., Plaque Forming Units per mL or TCID50) is determined using a standard plaque assay or endpoint dilution assay.
-
The EC50 is the concentration of the compound that reduces the virus yield by 50%.[11]
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication rather than general cell toxicity.[13][14]
a. Cell Seeding and Compound Treatment:
-
Host cells are seeded in 96-well plates and treated with the same concentrations of the test compound used in the antiviral assays.
b. MTT Incubation:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
c. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.
Conclusion
Cyclocytidine hydrochloride demonstrates clear antiviral activity against Hepatitis B Virus by inhibiting a key step in its DNA synthesis.[2][4] While qualitative evidence suggests a broader spectrum including herpesviruses, further quantitative studies are necessary to fully delineate its efficacy against a wider range of DNA and RNA viruses. In comparison, gemcitabine exhibits a well-documented broad-spectrum antiviral profile.[5][6][15] The shared mechanism of action among these nucleoside analogs, centered on the disruption of pyrimidine metabolism, underscores the potential of this class of compounds for antiviral drug development. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of cyclocytidine hydrochloride and other novel antiviral candidates. It is important to note that while this guide focuses on cyclocytidine hydrochloride, no significant research on the antiviral spectrum of 5-Methylcyclocytidine hydrochloride was found in the public domain.
References
- 1. Cyclocytidine Hydrochloride - LKT Labs [lktlabs.com]
- 2. Cyclocytidine hydrochloride inhibits the synthesis of relaxed circular DNA of hepatitis B virus [PeerJ] [peerj.com]
- 4. Cyclocytidine hydrochloride inhibits the synthesis of relaxed circular DNA of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. asm.org [asm.org]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNA Methyltransferase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DNA methyltransferase (DNMT) inhibitors, supported by experimental data. We delve into the performance of established and novel DNMT inhibitors, offering a clear overview of their efficacy, mechanisms of action, and clinical implications.
DNA methyltransferases are a family of enzymes crucial for establishing and maintaining DNA methylation patterns, which play a pivotal role in gene expression regulation. Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes. DNMT inhibitors aim to reverse this process, reactivating silenced genes and restoring normal cellular function.[1] This guide compares key DNMT inhibitors, providing data to inform research and development decisions.
Nucleoside Analog DNMT Inhibitors: The Pioneers
The first generation of DNMT inhibitors are nucleoside analogs that become incorporated into DNA. Once incorporated, they trap DNMT enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[1]
Azacitidine (5-azacytidine) and Decitabine (B1684300) (5-aza-2'-deoxycytidine)
Azacitidine and decitabine are the most well-established DNMT inhibitors, approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2][3] While both are cytidine (B196190) analogs, they exhibit distinct pharmacological properties. Decitabine is a direct DNA hypomethylating agent, whereas azacitidine is also incorporated into RNA, which may contribute to its different mechanisms of action, including effects on protein synthesis.[4][5]
Studies have shown that decitabine is a more potent DNA hypomethylating agent than azacitidine, often demonstrating activity at lower concentrations.[4] However, clinical trials have shown comparable overall response rates in MDS, with some studies suggesting a survival advantage for azacitidine in higher-risk MDS patients.[5][6] Conversely, in AML, decitabine may be associated with higher complete remission rates.[7] The choice between these agents often depends on the specific indication, patient characteristics, and toxicity profiles.[7]
Guadecitabine (SGI-110)
Guadecitabine is a second-generation DNMT inhibitor designed as a dinucleotide of decitabine and deoxyguanosine. This structure protects decitabine from rapid degradation by cytidine deaminase, leading to a longer half-life and prolonged exposure to the active drug.[8] While clinical trials have not consistently demonstrated superiority over standard treatment choices (including azacitidine and decitabine) in all patient populations, post-hoc analyses suggest a potential survival benefit in patients who receive multiple treatment cycles.[9][10]
Zebularine (B1662112)
Zebularine is another cytidine analog that inhibits DNA methylation.[11] It has shown efficacy in various cancer cell lines, inducing cell cycle arrest and apoptosis. However, its clinical development has been hampered by factors such as lower potency compared to azacitidine and decitabine.[12] Combination studies have suggested that zebularine may potentiate the effects of other epigenetic drugs.
Non-Nucleoside DNMT Inhibitors: A New Wave of Targeted Therapy
To overcome the limitations of nucleoside analogs, including their incorporation into DNA and potential for cytotoxicity, non-nucleoside inhibitors have been developed. These agents typically target the catalytic site of DNMTs without being incorporated into the DNA.
SGI-1027
SGI-1027 is a quinoline-based compound that acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for DNMTs.[13] It has been shown to inhibit DNMT1, DNMT3A, and DNMT3B and induce the degradation of DNMT1.[14][15]
RG108
RG108 is another non-nucleoside inhibitor that blocks the catalytic site of DNMTs.[16] It has been shown to reactivate tumor suppressor genes without causing significant cytotoxicity.[16]
Quantitative Comparison of DNMT Inhibitor Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for various DNMT inhibitors across different cancer cell lines. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Azacitidine | A549 (Lung Cancer) | 1.8 - 10.5 | [2] |
| HL-60 (Leukemia) | ~1 | [6] | |
| Decitabine | H1299 (Lung Cancer) | 5.1 | [2] |
| HL-60 (Leukemia) | ~0.1 | [6] | |
| Guadecitabine | - | - | - |
| Zebularine | MiaPaCa (Pancreatic) | Not specified, but effective | [12] |
| DU145 (Prostate) | Not specified, but effective | [12] | |
| U251 (Glioblastoma) | Not specified, but effective | [12] | |
| SGI-1027 | - | 7.5 - 12.5 (for DNMT enzymes) | [14] |
| RG108 | Eca-109 (Esophageal) | 70 | [16] |
| TE-1 (Esophageal) | 75 | [16] |
Signaling Pathways and Experimental Workflows
DNMT inhibitors exert their anti-cancer effects through various signaling pathways, primarily by inducing cell cycle arrest and apoptosis. The re-expression of tumor suppressor genes, such as p21 and p53, plays a crucial role in these processes.[17][18]
Caption: Mechanism of action of DNMT inhibitors leading to cell cycle arrest and apoptosis.
The following workflow illustrates a typical experimental process for evaluating DNMT inhibitors.
Caption: Experimental workflow for the evaluation of DNMT inhibitors.
Experimental Protocols
DNMT Activity Assay (Colorimetric)
This assay measures the activity of DNMT enzymes by quantifying the methylation of a DNA substrate.
-
Coating: A cytosine-rich DNA substrate is coated onto the wells of a microplate.
-
Reaction: Nuclear extracts or purified DNMT enzymes are added to the wells along with S-adenosylmethionine (SAM), the methyl group donor.
-
Incubation: The plate is incubated to allow for the methylation reaction to occur.
-
Detection: The methylated DNA is detected using a specific antibody against 5-methylcytosine.
-
Quantification: A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate. The resulting color change is proportional to the DNMT activity and is measured using a microplate reader.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and treated with various concentrations of the DNMT inhibitor.
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
DNA Methylation Analysis (Bisulfite Sequencing)
Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-base resolution.
-
DNA Extraction: Genomic DNA is extracted from cells treated with the DNMT inhibitor and control cells.
-
Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-converted DNA is amplified using PCR. During amplification, the uracils are replaced by thymines.
-
Sequencing: The PCR products are sequenced.
-
Data Analysis: The sequencing data is analyzed to determine the methylation status of each CpG site by comparing the sequence of the treated DNA to the original sequence.
This guide provides a foundational understanding of the comparative landscape of DNMT inhibitors. The provided data and protocols are intended to support further research and development in this promising area of cancer therapy.
References
- 1. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. scispace.com [scispace.com]
- 6. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASH 2020: Comparative Results of Azacitidine and Decitabine from a Large Prospective Phase 3 Study in Treatment Naive Patients with Acute Myeloid Leukemia Not Eligible for Intensive Chemotherapy – Astex [astx.com]
- 8. researchgate.net [researchgate.net]
- 9. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer. | Semantic Scholar [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SGI-1027 | CAS:1020149-73-8 | DNMT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medkoo.com [medkoo.com]
- 16. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bypass of cell cycle arrest induced by transient DNMT1 post-transcriptional silencing triggers aneuploidy in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Synergistic Effects of 5-Azacytidine with Other Anticancer Drugs
Lack of Publicly Available Data on the Synergistic Effects of 5-Methylcyclocytidine Hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
A comprehensive review of publicly available scientific literature and clinical trial databases has revealed a significant lack of data regarding the synergistic effects of this compound when used in combination with other therapeutic agents. Our extensive searches did not yield any preclinical or clinical studies that provide the quantitative data necessary to generate a comparative guide on its combination therapies. The information required to detail experimental protocols, create structured data tables, and generate signaling pathway diagrams for this compound in combination with other drugs is not available in the public domain.
Alternative Analysis: Synergistic Effects of 5-Azacytidine, a Related Cytidine (B196190) Analogue
Given the absence of information on this compound, we present a comparative guide on the synergistic effects of a closely related and extensively studied cytidine analogue, 5-Azacytidine . As a DNA methyltransferase (DNMT) inhibitor, 5-Azacytidine has been investigated in numerous studies for its potential to synergize with other anticancer agents, enhancing their efficacy and overcoming drug resistance. This guide will provide an overview of the synergistic combinations of 5-Azacytidine, supported by experimental data, protocols, and pathway visualizations.
This guide provides a comparative analysis of 5-Azacytidine in combination with other drugs, focusing on the synergistic effects observed in preclinical and clinical research.
Synergistic Combinations with Histone Deacetylase (HDAC) Inhibitors
The combination of DNMT inhibitors like 5-Azacytidine with HDAC inhibitors has been a key area of research in epigenetic cancer therapy. This combination is thought to have a synergistic effect by targeting two key mechanisms of epigenetic gene silencing.
Table 1: Synergistic Effects of 5-Azacytidine with HDAC Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Combination | Cell Lines / Model | Key Synergistic Effects | Quantitative Data (Example) | Reference |
| 5-Azacytidine + Entinostat/Mocetinostat/Givinostat | Human NSCLC cell lines and mouse models | Increased immune recognition of tumors, downregulation of MYC signaling, prevention of benign tumor progression to cancer. | 60% reduction in the overall area of benign tumors in a mouse model (with Givinostat). |
Experimental Protocol: In Vivo Study of 5-Azacytidine and Givinostat in a Mouse Model of NSCLC
-
Model: Mouse model with a mutant form of non-small cell lung cancer.
-
Treatment: 5-Azacytidine and Givinostat administered for three months.
-
Assessment: The lungs of the mice were analyzed for the presence and size of benign and cancerous lesions.
-
Outcome Measurement: The overall area of benign tumor appearance was measured and compared between the treatment and control groups.
Signaling Pathway: Proposed Mechanism of Synergy between 5-Azacytidine and HDAC Inhibitors
The synergy is believed to arise from the dual epigenetic modulation, leading to the re-expression of tumor suppressor genes and an enhanced anti-tumor immune response.
Synergistic Combinations with BCL-2 Inhibitors
Targeting apoptosis pathways is a key strategy in cancer therapy. The combination of 5-Azacytidine with the BCL-2 inhibitor Venetoclax has shown promise in hematological malignancies.
Table 2: Synergistic Effects of 5-Azacytidine with Venetoclax in Multiple Myeloma (MM)
| Combination | Cell Lines / Model | Key Synergistic Effects | Quantitative Data (Example) | Reference |
| 5-Azacytidine + Venetoclax | Non-BCL-2 dependent MM cell lines (JJN3) and primary MM patient samples | Enhanced cell killing, increased NOXA expression through the integrated stress response. | Log-fold change in IC50 of Venetoclax (from 14.2 µM to 0.4 µM) in JJN3 cells when combined with 5-Azacytidine. |
Experimental Protocol: Ex Vivo Treatment of Primary Multiple Myeloma Samples
-
Sample Source: Bone marrow samples from Multiple Myeloma patients.
-
Cell Isolation: CD138+ plasma cells were isolated.
-
Treatment: Cells were treated ex vivo with 5-Azacytidine, Venetoclax, or the combination for 16 hours.
-
Assessment: Cell viability was assessed using Annexin V / propidium (B1200493) iodide (PI) staining and flow cytometry.
Experimental Workflow: Primary MM Sample Analysis
Conclusion on 5-Azacytidine Synergistic Effects
The evidence for the synergistic effects of 5-Azacytidine with other anticancer agents, such as HDAC inhibitors and BCL-2 inhibitors, is well-documented in the scientific literature. These combinations often lead to enhanced tumor cell killing, reversal of drug resistance, and modulation of the tumor microenvironment. Further clinical investigation is ongoing for many of these combinations.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The information on 5-Azacytidine is presented as an alternative due to the lack of data on this compound. The experimental protocols are summaries and for detailed procedures, the cited references should be consulted.
Navigating Nucleoside Analog Resistance: A Comparative Guide to 5-Methylcyclocytidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Understanding the nuances of cross-resistance between different therapeutic agents is paramount for developing effective treatment strategies. This guide provides a comparative analysis of 5-Methylcyclocytidine hydrochloride, more commonly known in its prodrug form as sapacitabine (B1681434), and its active metabolite CNDAC, against other key nucleoside analogs. We delve into their distinct mechanisms of action and resistance, supported by experimental data, to inform preclinical research and clinical development.
At a Glance: Sapacitabine's Unique Profile
Sapacitabine and its active form, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), represent a novel class of nucleoside analogs. Unlike traditional deoxycytidine analogs such as cytarabine (B982) and gemcitabine (B846), CNDAC's cytotoxic effect is mediated by a unique mechanism that involves the induction of single-strand breaks (SSBs) in DNA, which are subsequently converted to lethal double-strand breaks (DSBs) during the second S phase of the cell cycle.[1][2][3] The repair of these DSBs is critically dependent on the homologous recombination (HR) pathway.[1][2][3] This distinct mechanism of action suggests a different resistance profile and the potential to overcome resistance to other nucleoside analogs.
Comparative Analysis of Cross-Resistance
The unique reliance of CNDAC on the HR pathway for the repair of drug-induced DNA damage forms the basis of its differential sensitivity profile compared to other nucleoside analogs.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of CNDAC, cytarabine, and gemcitabine in Chinese Hamster Ovary (CHO) cell lines with and without functional homologous recombination pathways. A lower IC50 value indicates higher potency.
| Cell Line | HR Status | Compound | IC50 (µM) | Fold Sensitization (HR-deficient vs. HR-proficient) | Reference |
| 51D1.3 | Proficient | CNDAC | 0.32 | - | [3] |
| UV41 | Deficient (Rad51D) | CNDAC | 0.006 | 53.3 | [3] |
| 51D1.3 | Proficient | Cytarabine | ~0.02 | - | [3] |
| UV41 | Deficient (Rad51D) | Cytarabine | ~0.02 | ~1 | [3] |
| 51D1.3 | Proficient | Gemcitabine | ~0.001 | - | [3] |
| UV41 | Deficient (Rad51D) | Gemcitabine | ~0.001 | ~1 | [3] |
| V79 | Proficient | CNDAC | Not Reported | - | [3] |
| irs1SF | Deficient (XRCC3) | CNDAC | ~0.02 | Significant | [3] |
| V79 | Proficient | Cytarabine | Not Reported | - | [3] |
| irs1SF | Deficient (XRCC3) | Cytarabine | Not Reported | Not Significant | [3] |
| V79 | Proficient | Gemcitabine | Not Reported | - | [3] |
| irs1SF | Deficient (XRCC3) | Gemcitabine | Not Reported | Not Significant | [3] |
Key Observation: As demonstrated in the table, cell lines deficient in the HR pathway components Rad51D and XRCC3 show a dramatic increase in sensitivity to CNDAC (53.3-fold and significant sensitization, respectively).[3] In stark contrast, the potency of cytarabine and gemcitabine is largely unaffected by the HR status of the cells.[3] This provides strong evidence that sapacitabine's mechanism of action is distinct and suggests a lack of cross-resistance with these agents in the context of HR-deficiency.
Mechanisms of Action and Resistance at a Molecular Level
The differential cross-resistance profiles of these nucleoside analogs are rooted in their distinct molecular interactions and the cellular pathways that respond to the damage they induce.
Signaling and Repair Pathways
The following diagrams illustrate the key pathways involved in the mechanism of action and resistance of sapacitabine/CNDAC, cytarabine, and gemcitabine.
Experimental Protocols
The following are generalized protocols for key experiments used to assess cross-resistance between nucleoside analogs.
Development of Drug-Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to a specific nucleoside analog.
Protocol:
-
Parental Cell Line Selection: Choose a cancer cell line relevant to the intended therapeutic area.
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of the selected nucleoside analog (e.g., cytarabine, gemcitabine) for the parental cell line using a cell viability assay (e.g., MTT assay).
-
Stepwise Dose Escalation:
-
Culture the parental cells in media containing the nucleoside analog at a starting concentration of approximately IC10-IC20.
-
Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration, allow the cells to recover and resume normal growth before the next dose escalation. This process can take several months.
-
-
Confirmation of Resistance:
-
Periodically assess the IC50 of the cultured cells to monitor the development of resistance.
-
A significant increase in the IC50 value (typically >5-10 fold) compared to the parental line indicates the establishment of a resistant cell line.
-
-
Cell Line Characterization: Characterize the resistant cell line to identify the underlying resistance mechanisms (e.g., sequencing of dCK, expression analysis of nucleoside transporters).
Cell Viability (MTT) Assay for Cross-Resistance Profiling
Objective: To determine the sensitivity of parental and resistant cell lines to a panel of nucleoside analogs.
Protocol:
-
Cell Seeding: Seed the parental and resistant cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of each nucleoside analog (e.g., sapacitabine, cytarabine, gemcitabine) in culture medium.
-
Remove the overnight culture medium from the plates and add the drug dilutions to the respective wells. Include a vehicle control (medium with no drug).
-
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value for each drug in each cell line using non-linear regression analysis.
-
The resistance factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RF > 1 indicates resistance.
-
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with nucleoside analogs.
Protocol:
-
Cell Treatment: Treat cells in suspension or as monolayers with various concentrations of the nucleoside analogs for a defined period (e.g., 24 hours).
-
Cell Plating:
-
After treatment, wash the cells to remove the drug.
-
Trypsinize and count the cells.
-
Plate a precise number of cells (ranging from 100 to 1000, depending on the expected toxicity) into 6-well plates or petri dishes.
-
-
Incubation: Incubate the plates for 1-3 weeks, allowing individual surviving cells to form colonies of at least 50 cells.
-
Colony Staining:
-
Fix the colonies with a solution such as methanol:acetic acid (3:1).
-
Stain the colonies with a solution like 0.5% crystal violet in methanol.
-
-
Colony Counting: Count the number of colonies in each plate.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve.
-
Conclusion
The available evidence strongly suggests that this compound (sapacitabine/CNDAC) possesses a unique mechanism of action that differentiates it from other deoxycytidine analogs like cytarabine and gemcitabine. Its dependence on the homologous recombination pathway for the repair of the DNA damage it induces makes it particularly effective against HR-deficient tumors and suggests a lack of cross-resistance in this context. Furthermore, its activity appears to be less dependent on deoxycytidine kinase, a common mediator of resistance to other nucleoside analogs. These characteristics position sapacitabine as a promising agent for further investigation, particularly in patient populations with tumors harboring HR deficiencies or those who have developed resistance to conventional nucleoside analog-based therapies. Further preclinical and clinical studies are warranted to fully elucidate the cross-resistance profile of sapacitabine and optimize its clinical application.
References
Benchmarking 5-Methylcyclocytidine Hydrochloride Against Standard Chemotherapy in Indolent Lymphoid Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape for indolent lymphoid malignancies is continually evolving, with novel agents being investigated to improve upon existing standard-of-care chemotherapy regimens. This guide provides a comparative analysis of 5-Methylcyclocytidine hydrochloride, a purine (B94841) nucleoside analog, against established first-line treatments for these cancers, namely R-CHOP and bendamustine (B91647) in combination with rituximab (B1143277) (BR). Due to the limited availability of preclinical data for this compound, the well-characterized and structurally related cytidine (B196190) analog, 5-azacytidine (B1684299), is used as a surrogate for quantitative comparisons of in vitro cytotoxicity. This guide aims to offer a data-driven overview of their mechanisms of action, and available efficacy data to inform further research and drug development.
Mechanism of Action
This compound
This compound is a purine nucleoside analog. Its anticancer mechanisms are understood to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. As a nucleoside analog, it likely interferes with the synthesis of nucleic acids, which are essential for cell replication.
Standard Chemotherapy Regimens
R-CHOP is a combination therapy consisting of:
-
Rituximab: A monoclonal antibody that targets the CD20 protein found on the surface of B-cells, leading to their destruction by the immune system.[1][2]
-
Cyclophosphamide: An alkylating agent that damages cancer cell DNA by cross-linking DNA strands, thereby preventing cell division.[2][3]
-
Doxorubicin (Hydroxydaunorubicin): An anthracycline that intercalates into DNA, interfering with topoisomerase II and inhibiting DNA replication and transcription.[2][3]
-
Vincristine (Oncovin): A vinca (B1221190) alkaloid that inhibits microtubule formation, arresting cells in metaphase of mitosis.[2][3]
-
Prednisone: A corticosteroid that can induce apoptosis in lymphoid cells.[1][2]
Bendamustine is a unique bifunctional agent with both alkylating and purine analog properties.[4][5] It forms inter- and intra-strand DNA cross-links, leading to DNA damage and cell death.[6][7] Unlike other alkylating agents, bendamustine is noted for its ability to induce apoptosis through various pathways and its distinct effects on DNA repair mechanisms.[4][8] It is often used in combination with rituximab.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Putative mechanism of this compound.
Caption: Mechanisms of action for R-CHOP and Bendamustine.
Quantitative Data Presentation
As direct comparative preclinical data for this compound is not publicly available, we present the half-maximal inhibitory concentration (IC50) values for the surrogate, 5-azacytidine, and the standard chemotherapy agent, bendamustine, in relevant hematological cancer cell lines. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50) of 5-Azacytidine and Bendamustine in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | 5-Azacytidine IC50 (µM) | Bendamustine IC50 (µM) |
| MOLT4 | Acute Lymphoblastic Leukemia (ALL) | 13.45 (48h)[9] | Not Reported |
| Jurkat | Acute Lymphoblastic Leukemia (ALL) | 9.78 (48h)[9] | Not Reported |
| JEKO-1 | Mantle Cell Lymphoma (MCL) | Not Reported | Relevant Activity[10] |
| GRANTA-519 | Mantle Cell Lymphoma (MCL) | Not Reported | Relevant Activity[10] |
| ATL Cell Lines | Adult T-cell Leukemia | Not Reported | 44.9 ± 25.0[11] |
| MCL Cell Lines | Mantle Cell Lymphoma | Not Reported | 21.1 ± 16.2[11] |
| DLBCL/BL | Diffuse Large B-cell/Burkitt Lymphoma | Not Reported | 47.5 ± 26.8[11] |
| MM Cell Lines | Multiple Myeloma | Not Reported | 44.8 ± 22.5[11] |
Note: The IC50 values for 5-azacytidine were determined after 48 hours of incubation. The data for bendamustine indicates relevant cytotoxic activity was observed, though specific IC50 values were not always provided in the cited sources.
Table 2: Clinical Efficacy of Standard Regimens in Indolent Non-Hodgkin Lymphoma
| Regimen | Study | Patient Population | Primary Endpoint | Result |
| BR | BRIGHT 5-Year | Treatment-naïve indolent NHL or MCL | Progression-Free Survival (PFS) | 5-year PFS rate of 65.5% for BR versus 55.8% for R-CHOP/R-CVP (p=0.0025).[12] |
| R-CHOP vs. CHOP | GELA LNH 98.5 | Elderly patients with diffuse large B-cell lymphoma | Complete Response (CR) Rate | R-CHOP showed a significantly higher CR rate (76%) compared to CHOP alone (63%).[13] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following represents a general methodology for in vitro cytotoxicity assays commonly used for nucleoside analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human leukemia or lymphoma cell lines (e.g., MOLT4, Jurkat) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well) and allowed to attach or stabilize for 24 hours.[14]
-
Drug Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO.[9] Serial dilutions are then made in complete culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the drug-containing medium.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Assay: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Conclusion
This compound, as a nucleoside analog, presents a plausible mechanism of action for the treatment of indolent lymphoid malignancies through the inhibition of DNA synthesis and induction of apoptosis. However, a significant gap exists in the publicly available preclinical data to allow for a direct and robust comparison with established and highly effective standard-of-care regimens like R-CHOP and BR. The provided in vitro cytotoxicity data for the surrogate compound, 5-azacytidine, suggests activity in the micromolar range in leukemia cell lines. Further preclinical studies are imperative to elucidate the specific potency and efficacy of this compound in a range of indolent lymphoma and leukemia models. Such studies should include direct head-to-head comparisons with standard agents to accurately position this novel compound in the therapeutic armamentarium.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. cancercenter.com [cancercenter.com]
- 3. CHOP (chemotherapy) - Wikipedia [en.wikipedia.org]
- 4. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 6. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]
- 7. Bendamustine - Wikipedia [en.wikipedia.org]
- 8. History and Characterization of Bendamustine [theoncologynurse.com]
- 9. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cytotoxic effects of bendamustine in combination with cytarabine in mantle cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-Line Treatment of Patients With Indolent Non-Hodgkin Lymphoma or Mantle-Cell Lymphoma With Bendamustine Plus Rituximab Versus R-CHOP or R-CVP: Results of the BRIGHT 5-Year Follow-Up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Cytotoxicity Profiles: Methods, Data, and Insights
The evaluation of a compound's toxicity to cells is a cornerstone of modern drug discovery and development.[1] Cytotoxicity assays provide critical information on a substance's potential to induce cell death, helping researchers to identify promising therapeutic candidates while minimizing harm to healthy tissues.[1][2][3] This guide offers a comparative analysis of common cytotoxicity assays, presents supporting experimental data for various compounds, and details the underlying experimental protocols.
Comparing Cytotoxicity Assays: A Summary
A variety of assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations. The choice of assay can depend on the compound being tested, the cell type, and the specific research question. The most common methods include assays that measure metabolic activity (like MTT) and those that assess membrane integrity (like LDH release).[4][5]
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells. Living cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[4][6] The amount of formazan is proportional to the number of viable cells.[6] | Robust sensitivity, straightforward workflow, and compatibility with high-throughput screening.[4] | Endpoint assay (does not allow for continuous monitoring), and can be affected by compounds that interfere with metabolic activity.[4] |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.[4] Increased LDH in the culture medium indicates a loss of membrane integrity and cell death.[4] | Can distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects with a modified protocol.[7] | Can underestimate cell death in conditions with growth inhibition if not properly controlled.[7] |
| CCK-8/WST-8 Assay | Similar to MTT, this colorimetric assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. | Higher sensitivity and less toxicity compared to MTT. The formazan product is soluble, eliminating the need for a solubilization step. | The physicochemical properties of the tested drugs (e.g., color) can interfere with the readout.[8][9] |
| Real-Time Cell Analysis (RTCA) | A non-invasive, impedance-based method that monitors cell proliferation, adhesion, and viability in real-time. | Provides dynamic monitoring of cellular responses over time. | Can be affected by drug formulations containing electrically conductive additives.[8][9] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable cytotoxicity data. Below are the methodologies for two widely used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6][10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[6][10]
-
Absorbance Reading: Gently mix the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[11]
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if working with suspension cells) and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[10]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common anticancer drugs and natural compounds across various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | HeLa | Cervical Cancer | 0.311 (µg/mL) | [8][9] |
| MCF-7 | Breast Cancer | 0.66 | [12] | |
| Cisplatin | Osteosarcoma Cells | Bone Cancer | Resistance observed with STAT3 activation | [13] |
| Ovarian Cancer Cells | Ovarian Cancer | JNK activation dependent | [14] | |
| Paclitaxel (Taxol) | HeLa | Cervical Cancer | 1.08 (µg/mL) | [8][9] |
| Oxaliplatin | HeLa | Cervical Cancer | Comparable to Paclitaxel | [8][9] |
| Curcumin | HeLa | Cervical Cancer | 27.513 (µg/mL) | [8][9] |
| Xanthohumol (XAN) | SH-SY5Y | Neuroblastoma | ~25 | [15] |
| Zerumbone (ZER) | SH-SY5Y | Neuroblastoma | >100 | [15] |
| Eupatorin (EUP) | SH-SY5Y | Neuroblastoma | ~75 | [15] |
Visualizing Cellular Mechanisms and Workflows
Understanding the signaling pathways affected by cytotoxic compounds and the experimental workflows used to assess them is crucial for comprehensive analysis.
Caption: Doxorubicin-induced p53-mediated apoptotic signaling pathway.
Caption: General experimental workflow for in vitro cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - UBC Library Open Collections [open.library.ubc.ca]
- 3. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism | MDPI [mdpi.com]
- 13. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Proliferative Potential of 5-Methylcyclocytidine Hydrochloride: A Comparative Analysis
For researchers and drug development professionals, identifying potent anti-proliferative agents is a critical step in the development of novel cancer therapeutics. This guide provides a comparative overview of the nucleoside analog 5-Methylcyclocytidine hydrochloride and its established alternatives, Gemcitabine and Cytarabine. While publicly available, peer-reviewed data on the specific anti-proliferative activity of this compound is limited, this guide offers a framework for comparison by presenting available data for its counterparts and detailing the standard experimental protocols used to generate such data.
Comparative Anti-Proliferative Activity
A crucial metric for assessing the anti-proliferative efficacy of a compound is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for Gemcitabine and Cytarabine across various cancer cell lines, providing a benchmark for the potential evaluation of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gemcitabine | AsPC-1 | Pancreatic Cancer | Varies (e.g., moderately sensitive)[1] |
| BxPC-3 | Pancreatic Cancer | Varies (e.g., moderately sensitive)[1] | |
| Capan-1 | Pancreatic Cancer | Varies (e.g., comparatively resistant)[1] | |
| MIA PaCa-2 | Pancreatic Cancer | Varies (e.g., comparatively resistant)[1] | |
| PANC-1 | Pancreatic Cancer | Varies (e.g., moderately sensitive)[1] | |
| Cytarabine | HL-60 | Acute Myeloid Leukemia | Varies (e.g., sensitive and resistant sub-lines established)[2] |
| Jurkat | Acute Lymphoblastic Leukemia | Varies | |
| K562 | Chronic Myeloid Leukemia | Varies (e.g., resistant sub-lines established)[2] | |
| Kasumi-1 | Acute Myeloid Leukemia | Varies (e.g., resistant sub-lines established)[2] | |
| ML-1 | Acute Myeloid Leukemia | Varies | |
| Raji | Burkitt's Lymphoma | Varies | |
| THP-1 | Acute Monocytic Leukemia | Varies |
Experimental Protocols: Assessing Anti-Proliferative Effects
The data presented above is typically generated using cell viability assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration-dependent effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound, Gemcitabine, or Cytarabine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Gemcitabine, Cytarabine) in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Method and Potential Mechanism
To better understand the experimental process and the potential mechanism of action of nucleoside analogs, the following diagrams are provided.
Caption: Experimental workflow for determining the anti-proliferative effects of a compound using the MTT assay.
As a nucleoside analog, this compound is presumed to exert its anti-proliferative effects by interfering with DNA synthesis and inducing apoptosis. While the specific signaling cascade for this compound is not yet fully elucidated, the following diagram illustrates a generalized pathway for apoptosis induction by nucleoside analogs.
Caption: Generalized signaling pathway for apoptosis induction by nucleoside analogs.
Conclusion
References
validation of 5-Methylcyclocytidine hydrochloride's effect on gene expression
Comparative Guide to Cytidine (B196190) Analogs as Modulators of Gene Expression
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these agents based on their mechanisms, efficacy, and associated experimental protocols.
Mechanism of Action: DNA Methyltransferase Inhibition
Azacitidine, Decitabine (B1684300), and Zebularine (B1662112) function primarily as hypomethylating agents. They are cytidine analogs that get incorporated into DNA (and RNA, in the case of Azacitidine) during cell replication. Once incorporated, they act as suicide inhibitors of DNA methyltransferases (DNMTs). DNMTs are enzymes that catalyze the addition of a methyl group to cytosine residues in DNA, a key epigenetic mark that often leads to gene silencing.
By forming a covalent bond with the DNMT enzyme, these analogs trap and deplete the active enzyme pool in the cell.[1][2][3] This leads to a passive demethylation of the genome during subsequent rounds of DNA replication, resulting in the re-expression of previously silenced genes, including tumor suppressor genes.[4][5][6]
Comparative Analysis of DNMT Inhibitors
While all three compounds inhibit DNA methylation, they exhibit different pharmacological properties, potencies, and toxicities.[4][6][7] Decitabine is generally considered a more potent hypomethylating agent than Azacitidine, while Zebularine is noted for its higher stability and lower toxicity, though often requiring higher doses to achieve comparable effects.[4][8]
| Feature | Azacitidine (5-azacytidine) | Decitabine (5-aza-2'-deoxycytidine) | Zebularine |
| Primary Mechanism | Incorporates into RNA and DNA; traps DNMTs.[2][9] | Incorporates into DNA; traps DNMTs.[1][9] | Incorporates into DNA; traps DNMTs, with a preference for DNMT1.[4][8] |
| Potency | Less potent in inducing DNA hypomethylation compared to Decitabine.[7] | More potent DNMT inhibitor than Azacitidine.[7][10] | Less potent than Decitabine and Azacitidine; higher doses are often required.[4] |
| Chemical Stability | Poor chemical stability.[4][6] | Poor chemical stability.[11][12] | More stable with a longer half-life (approx. 510 hours at pH 7.4).[8] |
| Toxicity | Significant clinical toxicity can be a limiting factor.[4][6] | Associated with significant toxicity, including myelosuppression.[10][13] | Generally less toxic compared to Azacitidine and Decitabine.[4][6][8] |
| Effect on Gene Expression | Induces re-expression of silenced genes.[4] | Strong inducer of silenced gene re-expression.[4][14] Some effects may be methylation-independent.[14] | Reactivates silenced genes such as p16 and E-cadherin.[8] |
| Clinical Status | FDA-approved for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2][10] | FDA-approved for MDS and AML.[11] | Primarily in preclinical and clinical investigation; not yet a standard therapy.[4][6] |
Experimental Protocol: Validation of Gene Re-expression
This section outlines a standard workflow for assessing the efficacy of a DNMT inhibitor in a cancer cell line by measuring the re-expression of a known tumor suppressor gene (e.g., CDKN2A/p16) via Reverse Transcription-quantitative PCR (RT-qPCR).
Detailed Methodologies
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., T24 bladder cancer cells) in the recommended medium and conditions until they reach approximately 50-60% confluency.
-
Prepare fresh stock solutions of the DNMT inhibitors (e.g., Decitabine at 10 mM in DMSO).
-
Treat the cells with a range of concentrations of the chosen DNMT inhibitor (e.g., 0.5 µM, 1 µM, 5 µM Decitabine) and a vehicle control (DMSO).
-
Incubate the cells for a period that allows for DNA replication and drug incorporation, typically 48 to 72 hours.
-
-
RNA Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction followed by isopropanol (B130326) precipitation.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
The reaction mixture typically includes dNTPs and an RNase inhibitor.
-
Incubate as per the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing a fluorescent DNA-binding dye (e.g., SYBR Green), forward and reverse primers for the target gene (p16) and a housekeeping gene (GAPDH or ACTB), and the synthesized cDNA template.
-
Run the qPCR on a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in treated samples relative to the vehicle control, normalized to the housekeeping gene.
-
References
- 1. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DNA methyltransferase inhibitors azacitidine, decitabine and zebularine exert differential effects on cancer gene expression in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 13. Comparison between decitabine and azacitidine for the treatment of myelodysplastic syndrome: a meta-analysis with 1,392 participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of gene expression by 5-Aza-2'-deoxycytidine in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) but not epithelial cells by DNA-methylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Methylcyclocytidine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methylcyclocytidine hydrochloride, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound should be treated as a hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first steps in a compliant disposal process.
-
Waste Classification: this compound waste is classified as hazardous chemical waste.
-
Segregation: This waste must be segregated from non-hazardous and other incompatible waste streams. It is particularly important to keep it separate from strong oxidizing agents, with which it is incompatible.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a designated, labeled hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill before collection.
-
Decontamination: Clean the spill area with a suitable decontamination solution, and collect all cleanup materials as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general, procedural guide.
-
Containerization:
-
Place all solid waste of this compound into a clearly labeled, sealed, and chemically compatible container.
-
Aqueous solutions containing this compound should be collected in a separate, labeled container suitable for liquid hazardous waste.
-
-
Neutralization of Aqueous Solutions (Optional and requires verification):
-
As a hydrochloride salt, aqueous solutions of this compound will be acidic. Neutralization can be considered to reduce corrosivity, but the resulting solution must still be treated as hazardous waste.
-
Slowly add a weak base, such as sodium bicarbonate (NaHCO₃), to the aqueous solution while stirring and monitoring the pH.
-
Aim for a neutral pH range (typically 6-8).
-
This procedure should only be performed by trained personnel in a controlled environment.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's hazardous waste management program.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Professional Disposal:
Quantitative Data for Hazardous Waste Management
| Waste Characteristic | EPA Waste Code (if applicable) | Reportable Quantity (RQ) |
| Unlisted Hazardous Waste (Toxicity) | N/A | 100 lbs (45.4 kg)[4][5] |
Note: This is a general guideline. Always consult your local and institutional regulations for specific requirements.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision points and actions.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 5-Methylcyclocytidine hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like 5-Methylcyclocytidine hydrochloride. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, designed to build trust and provide value beyond the product itself.
Disclaimer: This guide is intended for informational purposes and should supplement, not replace, your institution's specific safety protocols and the information provided on the Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar cytotoxic and cytidine-based compounds, it should be treated as a hazardous substance. Potential hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1].
Personal Protective Equipment (PPE): The primary defense against exposure is the consistent and correct use of appropriate PPE. The following PPE is mandatory when handling this compound:
-
Gloves: Double gloving with nitrile gloves is recommended. Gloves should be specifically tested for use with chemotherapy or cytotoxic drugs[2].
-
Eye Protection: Wear chemical safety goggles or a full-face shield to protect against splashes[3].
-
Body Protection: A disposable, solid-front protective gown with tight-fitting cuffs is required to prevent skin contact[4][5].
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risks[5].
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
1. Preparation and Weighing:
-
Conduct all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure.
-
Before starting, ensure the work area is clean and uncluttered.
-
Have a designated waste container for contaminated PPE and materials readily accessible.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is used, ensure the vial is securely capped.
3. Administration (in vitro/in vivo):
-
When administering the compound in a research setting, use appropriate containment procedures.
-
All materials that come into contact with the compound, such as pipette tips and culture plates, should be treated as contaminated waste.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing the appropriate PPE, contain the spill using an absorbent material from a chemical spill kit[3].
-
For small spills, clean the area with a detergent solution followed by water[5].
-
All materials used for cleanup must be disposed of as hazardous waste[3][5].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Trace Chemotherapy Waste: This includes items with minimal contamination, such as empty vials, used gloves, gowns, and pipette tips. These should be placed in a designated, labeled hazardous waste container[5].
-
Bulk Chemotherapy Waste: This includes unused or expired product, grossly contaminated materials, and solutions containing the compound. This waste must be collected in a clearly labeled, leak-proof container.
Disposal Procedure:
-
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for hazardous waste disposal. This typically involves collection by a licensed hazardous waste disposal company.
-
Do not dispose of this compound or its waste down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for 5-Methylcytidine, a closely related compound, to provide an indication of its characteristics.
| Property | Value | Source |
| Physical State | Solid | [6] |
| Appearance | White | [6] |
| Molecular Formula | C10 H15 N3 O5 | [6] |
| Molecular Weight | 257.25 g/mol | [6] |
| Melting Point | 212 - 215 °C | [6] |
| Solubility | Soluble in water | [6] |
Experimental Protocols and Methodologies
When designing experiments involving this compound, it is imperative to incorporate safety measures at every step.
Sample Preparation for In Vitro Assays:
-
Don all required PPE as outlined above.
-
Perform all work in a chemical fume hood.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Carefully transfer the solid to a sterile, conical tube.
-
Add the appropriate solvent (e.g., sterile water or DMSO) dropwise to the solid.
-
Cap the tube securely and vortex or sonicate until the compound is fully dissolved.
-
Perform serial dilutions as required for the experiment within the fume hood.
-
All contaminated materials (e.g., weigh boats, pipette tips) must be disposed of as trace chemotherapy waste.
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for handling this compound.
Decision-Making for PPE Selection
The level of risk associated with different procedures dictates the necessary PPE. This diagram outlines the decision-making process for selecting the appropriate protective equipment.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
